molecular formula C21H17F4N2O7P B15590537 VX-150

VX-150

カタログ番号: B15590537
分子量: 516.3 g/mol
InChIキー: SQDQNNKQTHOQHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VX-150 is a useful research compound. Its molecular formula is C21H17F4N2O7P and its molecular weight is 516.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[4-[[2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzoyl]amino]-2-oxopyridin-1-yl]methyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N2O7P/c1-12-8-14(22)3-5-17(12)34-18-9-13(21(23,24)25)2-4-16(18)20(29)26-15-6-7-27(19(28)10-15)11-33-35(30,31)32/h2-10H,11H2,1H3,(H,26,29)(H2,30,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDQNNKQTHOQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)N(C=C3)COP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N2O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VX-150: A Technical Overview of its Sodium Channel Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the sodium channel selectivity profile of VX-150, an investigational compound that has garnered significant interest for its potential in pain management. This document provides a comprehensive summary of its activity, details the experimental methods used for its characterization, and visualizes key concepts to facilitate understanding.

This compound is a prodrug that is rapidly converted in the body to its active metabolite, VX-150m. This active form is a potent and highly selective inhibitor of the voltage-gated sodium channel subtype Nav1.8.[1][2] The information presented herein pertains to the active metabolite, VX-150m, unless otherwise specified.

Core Mechanism of Action

VX-150m exerts its pharmacological effect by inhibiting the Nav1.8 sodium channel.[3][4] Nav1.8 is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons.[3][4] By blocking this channel, VX-150m can modulate the transmission of pain signals. A notable characteristic of VX-150m's interaction with Nav1.8 is its "reverse use-dependence," where inhibition is relieved by repetitive depolarizations.[1][4] This suggests a strong state-dependent binding, with very weak affinity for channels with fully activated voltage sensors, despite tight binding to channels in the resting state.[1][4]

Quantitative Selectivity Profile

The active metabolite of this compound, VX-150m, has demonstrated high potency for the human Nav1.8 channel with an IC50 of 15 nM.[1][4] Preclinical data have consistently shown that this compound is highly selective for Nav1.8 over other sodium channel subtypes, with a reported selectivity of over 400-fold.[2][5][6][7] While specific IC50 values for other Nav subtypes are not publicly available, the following table summarizes the known quantitative and qualitative selectivity data for VX-150m.

Sodium Channel SubtypeIC50 (nM)Selectivity vs. Nav1.8
Nav1.8 (human) 15 -
Nav1.1> 6000 (estimated)> 400-fold
Nav1.2> 6000 (estimated)> 400-fold
Nav1.3> 6000 (estimated)> 400-fold
Nav1.4> 6000 (estimated)> 400-fold
Nav1.5> 6000 (estimated)> 400-fold
Nav1.6> 6000 (estimated)> 400-fold
Nav1.7> 6000 (estimated)> 400-fold
Nav1.9> 6000 (estimated)> 400-fold

Note: The IC50 values for Nav subtypes other than Nav1.8 are estimated based on the reported >400-fold selectivity and are meant for illustrative purposes. Specific quantitative data for these subtypes are not currently available in the public domain.

Experimental Protocols

The determination of the IC50 value for VX-150m against the human Nav1.8 sodium channel was conducted using sophisticated electrophysiological techniques. The following is a summary of the likely experimental protocol based on published research.[1]

Automated Patch-Clamp Electrophysiology

  • Cell Line: A stable cell line expressing the human Nav1.8 channel (e.g., CHO or HEK293 cells) is used.

  • Instrumentation: An automated patch-clamp system (e.g., QPatch) is employed for high-throughput analysis.

  • Whole-Cell Configuration: The whole-cell patch-clamp configuration is established to allow for the recording of ionic currents across the entire cell membrane.

  • Voltage Protocol:

    • Cells are held at a resting membrane potential of -100 mV.

    • To elicit Nav1.8 currents, a depolarizing voltage step to a potential between -20 mV and 0 mV is applied for a short duration (e.g., 20-50 ms).

  • Compound Application:

    • VX-150m is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the extracellular solution.

    • The different concentrations of VX-150m are perfused over the cells, and the resulting inhibition of the Nav1.8 current is measured.

  • Data Analysis:

    • The peak inward sodium current is measured before and after the application of VX-150m at each concentration.

    • The percentage of current inhibition is calculated for each concentration.

    • The IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal current, is determined by fitting the concentration-response data to a standard logistical equation.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Automated Patch-Clamp cluster_data_analysis Data Analysis CellCulture Culture hNav1.8- expressing cells Harvesting Harvest and prepare cell suspension CellCulture->Harvesting Patching Establish whole-cell configuration Harvesting->Patching VoltageProtocol Apply voltage protocol to elicit currents Patching->VoltageProtocol CompoundApp Apply varying [VX-150m] VoltageProtocol->CompoundApp Recording Record sodium currents CompoundApp->Recording InhibitionCalc Calculate % inhibition Recording->InhibitionCalc DoseResponse Generate dose-response curve InhibitionCalc->DoseResponse IC50 Determine IC50 value DoseResponse->IC50

Caption: Experimental workflow for determining the IC50 of VX-150m on Nav1.8 channels.

signaling_pathway PainStimulus Painful Stimulus Nociceptor Nociceptor (Peripheral Nerve) PainStimulus->Nociceptor Nav18 Nav1.8 Channel Nociceptor->Nav18 activates ActionPotential Action Potential Generation & Propagation Nav18->ActionPotential influx of Na+ SpinalCord Spinal Cord ActionPotential->SpinalCord Brain Brain (Pain Perception) SpinalCord->Brain VX150m VX-150m VX150m->Nav18 inhibits

Caption: Simplified signaling pathway of pain transmission and the inhibitory action of VX-150m.

References

The Discovery and Development of Pepinemab (VX15/2503): A SEMA4D-Targeted Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Initial Clarification: This document details the discovery and development of pepinemab (VX15/2503) , a monoclonal antibody targeting Semaphorin 4D (SEMA4D), developed by Vaccinex, Inc. It is important to distinguish this from VX-150, a NaV1.8 inhibitor for pain developed by Vertex Pharmaceuticals, as the nomenclature can be a source of confusion. This guide will focus exclusively on pepinemab.

Introduction

Pepinemab (formerly VX15/2503) is a humanized IgG4 monoclonal antibody that represents a novel therapeutic approach for both neurodegenerative diseases and oncology.[1] Its mechanism of action centers on the inhibition of Semaphorin 4D (SEMA4D), a signaling protein implicated in the regulation of neuroinflammation, immune cell infiltration in tumors, and vascular permeability.[1][2] This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of pepinemab, with a focus on the technical details relevant to researchers and drug development professionals.

Mechanism of Action: Targeting SEMA4D

SEMA4D, also known as CD100, is a transmembrane protein that can be cleaved to a soluble form. It exerts its biological effects primarily through binding to its high-affinity receptor, Plexin-B1, and to a lesser extent, Plexin-B2.[3] In the context of disease, SEMA4D signaling has been shown to be a key driver of pathology.

Role in Neurodegenerative Diseases

In the central nervous system (CNS), SEMA4D is upregulated on neurons in response to stress or injury.[4][5] It then binds to Plexin-B1 receptors on astrocytes and microglia, the resident immune cells of the brain.[4][5] This interaction triggers a cascade of events leading to:

  • Astrocyte Reactivity: Astrocytes transition from a supportive, homeostatic state to a reactive, inflammatory phenotype. This is characterized by morphological changes and a downregulation of essential functions, including the expression of glutamate (B1630785) transporters (EAAT-2) and glucose transporters (GLUT-1).[5][6] The loss of these transporters impairs neurotransmitter recycling and energy metabolism at the synapse.

  • Microglial Activation: SEMA4D signaling promotes the activation of microglia, leading to the release of pro-inflammatory cytokines and contributing to a chronic neuroinflammatory state.[4][7]

  • Inhibition of Oligodendrocyte Precursor Cell (OPC) Differentiation: SEMA4D can prevent OPCs from maturing into myelin-producing oligodendrocytes, thereby hindering remyelination of damaged neurons.[4]

By blocking the interaction of SEMA4D with its receptors, pepinemab is designed to prevent these detrimental effects, thereby preserving astrocyte function, reducing neuroinflammation, and creating a more permissive environment for neuronal health and repair.[4]

Role in Oncology

In the tumor microenvironment, SEMA4D is expressed by tumor cells and plays a crucial role in immune evasion.[8] It acts as a negative guidance cue for immune cells, effectively creating a barrier that prevents cytotoxic T lymphocytes (CTLs) from infiltrating the tumor core.[8] Furthermore, SEMA4D signaling promotes the accumulation and function of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which further dampen the anti-tumor immune response.[9]

Pepinemab's blockade of SEMA4D is intended to:

  • "Open the Gates" of the Tumor: By neutralizing SEMA4D, pepinemab allows for the infiltration of CTLs into the tumor.[8]

  • Reprogram the Tumor Microenvironment: It reduces the number and suppressive activity of MDSCs and Tregs, shifting the balance towards a more pro-inflammatory, anti-tumor environment.[8][9]

This mechanism of action suggests a synergistic potential for pepinemab in combination with immune checkpoint inhibitors.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and clinical evaluation of pepinemab.

Table 1: Properties of Pepinemab

PropertyValueReference(s)
Molecule Type Humanized IgG4 Monoclonal Antibody[3][10]
Target Semaphorin 4D (SEMA4D/CD100)[1]
Binding Affinity (EC50) 52.14 ng/mL[11]
Molecular Weight 145.5 kD[10][12]
Half-life 3.7 days (at 1 mg/kg) to 20 days (at 20 mg/kg)[10]

Table 2: Key Preclinical Findings

Model SystemKey FindingReference(s)
YAC128 Mouse Model of Huntington's Disease Slowed brain atrophy and improved some cognitive and behavioral deficits.[13]
CVN Mouse Model of Alzheimer's Disease Prevented loss of GABAergic synapses and restored spatial memory and learning.[5][6]
In Vitro Human Astrocyte Cultures Pepinemab blocked SEMA4D-induced reduction in GLUT-1 and MCT-4 expression and reversed deficits in glucose uptake.[5][11]
Syngeneic Mouse Tumor Models Anti-SEMA4D antibody treatment delayed tumor growth, increased T-cell infiltration, and showed synergy with checkpoint inhibitors.[3][8]

Table 3: Overview of Key Clinical Trials

Trial Name (NCT ID)DiseasePhaseKey Design FeaturesReference(s)
SIGNAL-HD (NCT02481674) Huntington's Disease2Randomized, double-blind, placebo-controlled; 265 participants (early manifest and late prodromal); 20 mg/kg pepinemab or placebo monthly for 18 months.[7][14][15]
SIGNAL-AD (NCT04381468) Alzheimer's Disease1b/2Randomized, double-blind, placebo-controlled; 50 participants with mild cognitive impairment or mild dementia; 40 mg/kg pepinemab or placebo monthly for 12 months.[16][17][18]

Table 4: Key Clinical Trial Outcomes

TrialEndpointResultp-valueReference(s)
SIGNAL-HD (Early Manifest Cohort) HD-Cognitive Assessment Battery (HD-CAB) Composite IndexSignificant improvement with pepinemab vs. placebo.0.007[8]
Apathy Severity (Problem Behaviors Assessment)Significant reduction with pepinemab vs. placebo.0.02[8]
Brain Atrophy (Caudate Nucleus)Significant reduction in atrophy with pepinemab.Not Reported[8]
Brain Metabolic Activity (FDG-PET)Prevented loss of metabolic activity in most brain regions.Not Reported[8]
SIGNAL-AD Brain Metabolic Activity (FDG-PET in medial temporal cortex)Statistically significant increase with pepinemab vs. placebo.Not Reported[17]
Plasma Glial Fibrillary Acidic Protein (GFAP)Reduction in the increase of plasma GFAP in patients with MCI.Not Reported

Signaling Pathways

The following diagrams illustrate the SEMA4D signaling pathways in neurological and oncological contexts.

SEMA4D Signaling in the Central Nervous System

SEMA4D_Neurology cluster_neuron Neuron (Stressed/Injured) cluster_astrocyte Astrocyte cluster_microglia Microglia Neuron Neuron SEMA4D SEMA4D Neuron->SEMA4D Upregulation PlexinB1_A Plexin-B1 SEMA4D->PlexinB1_A Binds PlexinB1_M Plexin-B1 SEMA4D->PlexinB1_M Binds ReactiveAstrocyte Reactive Astrocyte (Inflammatory Phenotype) PlexinB1_A->ReactiveAstrocyte LossOfFunction Loss of Homeostatic Function: - Decreased GLUT-1 (Glucose Transport) - Decreased EAAT-2 (Glutamate Uptake) ReactiveAstrocyte->LossOfFunction ActivatedMicroglia Activated Microglia PlexinB1_M->ActivatedMicroglia Inflammation Pro-inflammatory Cytokine Release ActivatedMicroglia->Inflammation Pepinemab Pepinemab Pepinemab->SEMA4D

Caption: SEMA4D signaling in neurodegeneration and its inhibition by pepinemab.

SEMA4D Signaling in the Tumor Microenvironment

SEMA4D_Oncology cluster_tumor Tumor Cell cluster_tme Tumor Microenvironment cluster_outcome Therapeutic Outcome TumorCell Tumor Cell SEMA4D_T SEMA4D TumorCell->SEMA4D_T Expression CTL Cytotoxic T Lymphocyte (CTL) SEMA4D_T->CTL Inhibits Infiltration PlexinB1_M Plexin-B1 SEMA4D_T->PlexinB1_M Binds MDSC Myeloid-Derived Suppressor Cell (MDSC) ImmuneSuppression Immune Suppression MDSC->ImmuneSuppression PlexinB1_M->MDSC Activates TumorInfiltrationBlock Blockade of Tumor Infiltration Pepinemab_O Pepinemab Pepinemab_O->SEMA4D_T CTL_Infiltration CTL Infiltration into Tumor Pepinemab_O->CTL_Infiltration Allows ReducedSuppression Reduced Immune Suppression Pepinemab_O->ReducedSuppression Leads to

Caption: SEMA4D signaling in the tumor microenvironment and its reversal by pepinemab.

Experimental Protocols

This section details the methodologies for key experiments cited in the development of pepinemab.

Preclinical Experimental Protocols
  • Objective: To assess the direct effects of SEMA4D on astrocyte function and the ability of pepinemab to block these effects.

  • Methodology:

    • Astrocyte Isolation and Culture: Primary human astrocytes (e.g., CC-2565) are cultured in astrocyte growth medium according to the supplier's instructions. Cells are plated on poly-L-lysine coated plates to facilitate attachment.

    • SEMA4D Stimulation: Recombinant human SEMA4D is added to the culture medium at varying concentrations to determine the optimal dose for inducing a reactive phenotype.

    • Pepinemab Blockade: In parallel experiments, astrocytes are pre-incubated with pepinemab at various concentrations for a specified time (e.g., 1 hour) before the addition of SEMA4D.

    • Endpoint Analysis: After a defined incubation period (e.g., 48 hours), cells are harvested for analysis.

      • Western Blotting: To quantify the expression levels of GLUT-1, MCT-4, and EAAT-2.

      • Immunocytochemistry: To visualize morphological changes and protein localization.

      • Glucose Uptake Assay: To functionally assess changes in glucose transport, often using a fluorescently-labeled glucose analog.[5][11]

  • Objective: To evaluate the in vivo efficacy of pepinemab in a mouse model of Alzheimer's-like pathology.

  • Methodology:

    • Animal Model: CVN (APPSwDI/NOS2-/-) mice, which develop amyloid plaques, neuroinflammation, and cognitive deficits.

    • Treatment Regimen: Mice are treated with weekly intraperitoneal injections of a mouse analog of pepinemab or an isotype control antibody, typically starting at an age before significant pathology is established (e.g., 26 weeks) and continuing for a defined period (e.g., to 38 weeks of age).[5][6][19]

    • Behavioral Testing: Cognitive function is assessed using standardized tests such as the Radial Arm Water Maze to evaluate spatial memory and learning.[19]

    • Histopathological Analysis: After the treatment period, brains are harvested, fixed, and sectioned for immunohistochemical analysis.

      • Immunohistochemistry: Staining for markers of astrocyte reactivity (GFAP), synaptic density (e.g., synaptophysin), and specific neuronal populations (e.g., somatostatin, neuropeptide Y).[19]

Clinical Trial Protocols
  • Objective: To evaluate the safety, tolerability, and efficacy of pepinemab in patients with Huntington's Disease or Alzheimer's Disease.

  • General Methodology:

    • Study Design: Randomized, double-blind, placebo-controlled, multi-center trials.[7][18]

    • Patient Population: Defined inclusion and exclusion criteria based on disease stage (e.g., early manifest HD, mild cognitive impairment due to AD).[7][18]

    • Intervention: Monthly intravenous infusions of pepinemab (20 mg/kg in SIGNAL-HD, 40 mg/kg in SIGNAL-AD) or placebo.[7][18]

    • Efficacy Assessments:

      • Cognitive Batteries: HD-Cognitive Assessment Battery (HD-CAB) in SIGNAL-HD, and CDR-SB and ADAS-Cog13 in SIGNAL-AD.[7][18] The HD-CAB includes tests such as the Symbol Digit Modalities Test, Paced Tapping, One Touch Stockings of Cambridge, Emotion Recognition, Trail Making B, and the Hopkins Verbal Learning Test.

      • Global Impression of Change: Clinical Global Impression of Change (CGIC).[7]

    • Biomarker Analysis:

      • Neuroimaging: Volumetric MRI to assess brain atrophy and FDG-PET to measure brain metabolic activity.[13][14]

      • Fluid Biomarkers: Measurement of plasma GFAP and other relevant markers from blood and cerebrospinal fluid (CSF).

  • Objective: To assess changes in regional brain glucose metabolism as a measure of neuronal and synaptic activity.

  • Protocol Outline:

    • Patient Preparation: Patients are required to fast for a specified period (typically 4-6 hours) prior to the scan to ensure stable blood glucose levels.

    • Radiotracer Injection: A standardized dose of 18F-FDG is administered intravenously.

    • Uptake Period: A quiet uptake period of 30-60 minutes in a dimly lit room to minimize sensory and cognitive stimulation.

    • Image Acquisition: PET scans are acquired for a specified duration (e.g., 15-30 minutes).

    • Image Analysis: PET images are co-registered with the patient's MRI for anatomical localization. Standardized Uptake Value Ratios (SUVRs) are calculated for predefined brain regions of interest by normalizing the uptake in these regions to a reference region with stable metabolism (e.g., cerebellum or pons).[14][20]

  • Objective: To quantify levels of GFAP in plasma as a biomarker of astrocyte reactivity.

  • Methodology (based on Meso Scale Discovery S-PLEX platform):

    • Principle: An ultrasensitive electrochemiluminescence (ECL) immunoassay.[21][22]

    • Procedure:

      • A 96-well plate is coated with a biotinylated anti-GFAP capture antibody.

      • Patient plasma samples and calibrators are added to the wells.

      • A TURBO-BOOST™ conjugated anti-GFAP detection antibody is added.

      • After washing, a TURBO-TAG™ reagent is added, which binds to the TURBO-BOOST™ label.

      • Read buffer is added, and the plate is read on an MSD instrument, which applies a voltage to the well, initiating an ECL reaction that is quantified.[21][22]

Conclusion

The development of pepinemab represents a targeted approach to modulating the neuroinflammatory and immunosuppressive processes driven by SEMA4D. Preclinical studies have established a strong biological rationale for its mechanism of action in both neurodegenerative diseases and oncology. Clinical trials, particularly the SIGNAL-HD study, have provided encouraging evidence of cognitive and biomarker benefits in Huntington's Disease. The ongoing evaluation in Alzheimer's Disease and various cancers will further elucidate the therapeutic potential of this novel immunotherapy. The data and protocols summarized in this guide provide a technical foundation for researchers and clinicians interested in the continued development and application of SEMA4D-targeted therapies.

References

VX-150: A Selective NaV1.8 Inhibitor for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The voltage-gated sodium channel NaV1.8 plays a crucial role in the transmission of pain signals, particularly within peripheral nociceptive neurons. Its preferential expression in these neurons makes it an attractive target for the development of novel analgesics with a potentially improved side-effect profile compared to non-selective sodium channel blockers and opioids. VX-150 is an orally bioavailable prodrug that is rapidly converted to its active metabolite, a potent and selective inhibitor of the NaV1.8 sodium channel.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Core Mechanism of Action

This compound, through its active metabolite, selectively binds to the NaV1.8 channel, a key player in the generation and propagation of action potentials in nociceptive neurons.[2] By inhibiting the influx of sodium ions through this channel, this compound effectively dampens the excitability of these specialized sensory neurons, thereby reducing the transmission of pain signals from the periphery to the central nervous system.[3] The active metabolite of this compound has an IC50 of 15 nM for human NaV1.8 and exhibits a selectivity of over 400-fold against other sodium channel subtypes.[2][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite.

Table 1: In Vitro Potency and Selectivity of this compound Active Metabolite
TargetIC50 (nM)Selectivity vs. NaV1.8Reference
Human NaV1.815-[2]
Other NaV Subtypes>6000>400-fold[4]

Note: A comprehensive public selectivity panel with specific IC50 values for all other NaV subtypes is not currently available.

Table 2: Preclinical Pharmacokinetics of this compound Active Metabolite in Rats
ParameterValueReference
Terminal Half-life (t½) - IV1.33 h[5]
Clearance - IV8.91 mL/min/kg[5]
Time to Peak (Tmax) - Oral0.19–0.36 h[5]
Oral Bioavailability26.67% to 36.11%[5]
Plasma Protein Binding96.2%–97.5%[5]
Caco-2 Permeability6.1 × 10⁻⁶ cm/s[5]
Table 3: Summary of Phase 2 Clinical Trial Results for this compound
IndicationPrimary EndpointKey ResultReference
Acute Pain (Bunionectomy)Time-weighted Sum of the Pain Intensity Difference over 24 hours (SPID24) vs. PlaceboStatistically significant improvement in pain relief compared to placebo.
Small Fiber NeuropathyWithin-group change from baseline in the weekly average of daily pain intensity on the 11-point Numeric Rating Scale (NRS) at Week 6Statistically significant and clinically meaningful pain reduction. Mean change from baseline of -2.02 for this compound vs. -0.93 for placebo. A treatment difference of -1.09 (95% CI: -1.88 to -0.29) was observed.

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp for NaV1.8 Inhibition

This protocol describes the determination of the potency of a test compound like the active metabolite of this compound on human NaV1.8 channels expressed in a heterologous system.

1. Cell Culture:

  • Use a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to express the human NaV1.8 channel alpha subunit (SCN10A).

  • Culture cells in appropriate media and conditions, typically at 37°C in a humidified atmosphere with 5% CO2.

2. Electrophysiological Recording:

  • Recordings are performed using an automated patch-clamp system (e.g., QPatch) or a manual setup.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • Obtain whole-cell recordings with a giga-ohm seal (>1 GΩ).

3. Voltage-Clamp Protocol for Tonic Block (IC50 Determination):

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.

  • Apply a depolarizing test pulse (e.g., to 0 mV for 20-50 ms) to elicit a peak inward sodium current.

  • Establish a stable baseline current for several minutes.

  • Perfuse the cells with increasing concentrations of the test compound.

  • At each concentration, allow the block to reach a steady state before measuring the peak current.

  • A washout step with the external solution is performed to assess the reversibility of the block.

4. Data Analysis:

  • Measure the peak inward current at each compound concentration.

  • Calculate the percentage of inhibition relative to the baseline current.

  • Plot the concentration-response curve and fit the data using the Hill equation to determine the IC50 value.

Preclinical Animal Model: Resiniferatoxin (RTX)-Induced Small Fiber Neuropathy

This model mimics the painful symptoms of small fiber neuropathy and is suitable for evaluating the efficacy of analgesic compounds.[6][7]

1. Animals:

  • Adult male ICR mice (35-40 g) are typically used.[7]

2. Induction of Neuropathy:

  • Prepare a stock solution of Resiniferatoxin (RTX). For example, dissolve 1 mg of RTX in a mixture of Tween 80 and ethanol (B145695).[7] This stock is then diluted in saline to the final desired concentration.

  • Administer a single intraperitoneal (i.p.) injection of RTX at a dose of 50 µg/kg.[6][7] A vehicle control group receives an equal volume of the vehicle solution (e.g., 10% Tween 80 and 10% ethanol in saline).[7]

3. Behavioral Assessment (Mechanical Allodynia):

  • Perform behavioral testing at baseline (before RTX injection) and at various time points post-injection (e.g., daily for a week).

  • Use the von Frey filament test to measure the paw withdrawal threshold to a mechanical stimulus.

  • Place the animals on an elevated mesh floor and allow them to acclimate.

  • Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.

  • The 50% withdrawal threshold is calculated using the up-down method.

  • A significant decrease in the withdrawal threshold in the RTX-treated group compared to the vehicle group indicates the development of mechanical allodynia.

4. Drug Administration and Efficacy Evaluation:

  • Administer the test compound (e.g., this compound) or vehicle orally (p.o.) or via another relevant route at a defined time point after the establishment of neuropathy.

  • Assess the paw withdrawal threshold at multiple time points after drug administration to determine the magnitude and duration of the analgesic effect.

Preclinical Animal Model: Post-Operative Pain (Bunionectomy Model Adaptation)

While the bunionectomy model is primarily used in clinical trials, a similar incisional pain model in rodents can be used for preclinical evaluation.

1. Animals:

  • Adult male Sprague-Dawley rats (200-250 g) are commonly used.

2. Surgical Procedure (Plantar Incision):

  • Anesthetize the animal (e.g., with isoflurane).

  • Make a longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting from the heel and extending towards the toes.

  • The underlying plantaris muscle is elevated and incised longitudinally.

  • Suture the skin wound with a single suture.

3. Behavioral Assessment (Mechanical Hyperalgesia):

  • Measure the paw withdrawal threshold to mechanical stimulation using an electronic von Frey apparatus or calibrated filaments at baseline and at various time points post-surgery.

  • A decrease in the withdrawal threshold in the incised paw indicates post-operative hyperalgesia.

4. Drug Administration and Efficacy Evaluation:

  • Administer the test compound or vehicle at a specific time point before or after surgery.

  • Measure the paw withdrawal threshold at different times post-dosing to evaluate the analgesic effect.

Visualizations

Signaling and Experimental Workflow Diagrams

NaV1_8_Signaling_Pathway cluster_upstream Upstream Inflammatory Mediators cluster_membrane Nociceptor Membrane cluster_downstream Downstream Cellular Events PGE2 Prostaglandin E2 (PGE2) EP_receptor EP Receptor PGE2->EP_receptor NGF Nerve Growth Factor (NGF) TrkA_receptor TrkA Receptor NGF->TrkA_receptor Bradykinin Bradykinin B2_receptor B2 Receptor Bradykinin->B2_receptor NaV1_8 NaV1.8 Channel Depolarization Membrane Depolarization NaV1_8->Depolarization Na+ Influx PKA Protein Kinase A (PKA) EP_receptor->PKA Gs PKC Protein Kinase C (PKC) TrkA_receptor->PKC PLC B2_receptor->PKC Gq PKA->NaV1_8 Phosphorylation (Sensitization) PKC->NaV1_8 Phosphorylation (Sensitization) Action_Potential Action Potential Generation and Propagation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (Substance P, CGRP) Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal VX150 This compound (Active Metabolite) VX150->NaV1_8 Inhibition

NaV1.8 Signaling Pathway in Nociception

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_pk Pharmacokinetics Cell_Culture 1. Cell Line Culture (hNaV1.8 expressing) Patch_Clamp 2. Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp IC50_Det 3. IC50 Determination Patch_Clamp->IC50_Det Animal_Model 4. Induction of Pain Model (e.g., Neuropathy, Post-operative) IC50_Det->Animal_Model Lead Candidate Drug_Admin 5. This compound Administration Animal_Model->Drug_Admin Behavioral_Test 6. Behavioral Assessment (e.g., von Frey) Drug_Admin->Behavioral_Test PK_Study 7. PK Sampling and Analysis Behavioral_Test->PK_Study

Preclinical Evaluation Workflow for this compound

Logical_Relationship Target_ID Target Identification (NaV1.8 in Nociceptors) Lead_Opt Lead Optimization (Potency & Selectivity) Target_ID->Lead_Opt VX150 This compound (Prodrug) Lead_Opt->VX150 Preclinical Preclinical Efficacy (Animal Models of Pain) VX150->Preclinical Clinical Clinical Trials (Phase 1, 2, 3) Preclinical->Clinical Outcome Demonstrated Analgesic Efficacy in Acute and Neuropathic Pain Clinical->Outcome

This compound Development Pathway

References

A Technical Guide to the Preclinical Analgesic Profile of VX-150

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

VX-150 is a pioneering, orally bioavailable small molecule that functions as a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] Developed by Vertex Pharmaceuticals, it represents a targeted, non-opioid approach to pain management. The NaV1.8 channel is a genetically validated therapeutic target, as it is preferentially expressed in peripheral pain-sensing neurons and plays a crucial role in the propagation of pain signals.[3][4] Preclinical data established the foundational mechanism of action and pharmacological properties of this compound, leading to its progression into clinical trials. This document provides a comprehensive overview of the available preclinical data, detailing the in vitro potency, selectivity, and unique state-dependent mechanism of this compound, alongside its pharmacokinetic properties. While specific in vivo efficacy data in animal models for this compound is not extensively published, this guide contextualizes its profile with data from related compounds and outlines the standard experimental protocols used in its evaluation.

Core Mechanism of Action: Selective NaV1.8 Inhibition

This compound is a prodrug that is rapidly converted to its active metabolite, referred to as VX-150m.[2][5] The primary mechanism of action for VX-150m is the potent and selective inhibition of the NaV1.8 sodium channel.[1] These channels are critical for the generation and conduction of action potentials in the small- to medium-diameter sensory neurons of the dorsal root ganglia (DRG), which are fundamental to pain transmission.[3][6]

A distinguishing feature of VX-150m's interaction with the NaV1.8 channel is its unusual state-dependent inhibition, characterized as "reverse use-dependence".[5][7] Unlike traditional sodium channel blockers that show higher affinity for open or inactivated channel states, VX-150m demonstrates very tight binding to channels in the resting state.[5][8] Upon strong membrane depolarization, the channel's affinity for the drug is dramatically reduced, causing the drug to dissociate.[5] This suggests very weak binding to channels with fully activated voltage sensors.[8]

VX150_Mechanism_of_Action cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) cluster_Intervention Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nociceptor Nociceptor Terminal Noxious_Stimuli->Nociceptor Activates Nav18_Channel NaV1.8 Channel (Resting State) Nociceptor->Nav18_Channel Depolarization Opens Channel Action_Potential Action Potential Propagation Nav18_Channel->Action_Potential Initiates Na+ Influx Blocked_Channel Blocked NaV1.8 (Resting State) DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord Signal Transmission Brain Brain (Pain Perception) Spinal_Cord->Brain Ascending Pathway VX150 This compound (Active Metabolite) VX150->Nav18_Channel No_AP Inhibition of Action Potential Blocked_Channel->No_AP Prevents Na+ Influx No_AP->DRG Blocks Signal Propagation Analgesia Analgesia (Pain Relief) No_AP->Analgesia Results in

Caption: Mechanism of this compound in the pain signaling pathway.

Quantitative Preclinical Data

The preclinical profile of this compound is defined by its high potency and selectivity for the target channel, NaV1.8. The following tables summarize the key quantitative data from in vitro pharmacological and pharmacokinetic studies.

Table 1: In Vitro Pharmacology of this compound Active Metabolite (VX-150m)
ParameterValueSpecies/SystemCommentsReference
Potency (IC₅₀) 15 nMHuman NaV1.8Measured in a stable cell line expressing the human channel.[5][7][8]
Selectivity >400-foldvs. other NaV subtypesDemonstrates high selectivity for NaV1.8 over other sodium channels.[1][2]
Table 2: In Vitro Pharmacokinetic Properties of this compound Active Metabolite (VX-150M)
ParameterFindingSystemCommentsReference
Permeability ModerateCaco-2 cellsSuggests potential for oral absorption. Specific Papp value not published.[No specific reference]
Plasma Protein Binding HighRat, Dog, HumanHigh binding is typical for many small molecule drugs. Specific % not published.[9]
Metabolic Stability Low TurnoverHuman Liver MicrosomesIndicates slow metabolism, which may contribute to a longer duration of action.[No specific reference]
Table 3: In Vivo Preclinical Efficacy

Publicly available, peer-reviewed data on the in vivo efficacy of this compound in standard preclinical animal models of pain (e.g., inflammatory, neuropathic) is limited. However, studies on closely related, structurally optimized derivatives provide proof-of-concept for this chemical class.

CompoundAnimal ModelFindingReference
(R)-40 (derivative) Rat Postoperative Pain ModelDose-dependent analgesic activity.[10]
(R)-40 (derivative) Rat Inflammatory Pain ModelDose-dependent analgesic activity.[10]
Compound [I] (related) Rat Spinal Nerve LigationReversed tactile allodynia at 10 and 30 mg/kg p.o.[9]
Compound [I] & [II] (related) Rat Carrageenan ModelReversed thermal hyperalgesia at 30 mg/kg p.o.[9]

Experimental Protocols

The following sections describe the standard methodologies employed to characterize the preclinical profile of NaV1.8 inhibitors like this compound.

Automated Patch Clamp Electrophysiology

This protocol is used to determine the potency (IC₅₀) and mechanism of inhibition of a compound on the NaV1.8 channel.

  • System: An automated patch clamp system, such as the QPatch Compact, is used for high-throughput whole-cell voltage-clamp recordings.[5][11]

  • Cell Line: A stable cell line (e.g., HEK293) recombinantly expressing the full-length human NaV1.8 channel is used.

  • Procedure:

    • Cells are cultured and prepared for the automated system.

    • Multi-hole recording plates are used to obtain simultaneous whole-cell recordings from multiple cells.[5]

    • A voltage protocol is applied to elicit NaV1.8 currents. Typically, cells are held at a negative resting potential (e.g., -100 mV) and depolarized with a test pulse (e.g., to 0 mV) to open the channels.

    • Baseline currents are recorded in the absence of the compound.

    • Increasing concentrations of the test compound (e.g., VX-150m) are applied, and the inhibition of the peak sodium current is measured at each concentration.

    • To investigate state-dependence, voltage protocols are varied. For "reverse use-dependence," a series of strong depolarizing prepulses are applied to observe the relief of inhibition.[5][7]

  • Data Analysis: The recorded currents are analyzed to generate a concentration-response curve, from which the IC₅₀ value is calculated by fitting the data to a logistical function.

Caco-2 Permeability Assay

This in vitro assay is a regulatory-accepted model to predict human intestinal absorption and identify potential for active efflux.

  • System: Human colorectal adenocarcinoma (Caco-2) cells are cultured on semipermeable supports in trans-well plates. When differentiated, they form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[12][13]

  • Procedure:

    • Caco-2 cells are seeded onto inserts and cultured for approximately 21 days to allow for full differentiation and monolayer formation.[14]

    • Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[12]

    • The assay measures transport in two directions: Apical (A) to Basolateral (B) to model absorption, and Basolateral (B) to Apical (A) to assess efflux.[13]

    • The test compound (e.g., this compound) is added to the donor compartment (either Apical or Basolateral) at a defined concentration (e.g., 10 µM).[12]

    • The plate is incubated at 37°C for a set period (e.g., 2 hours).[12]

    • At the end of the incubation, samples are taken from both donor and receiver compartments.

  • Data Analysis: Compound concentrations in the samples are quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter.[13]

In Vivo Analgesic Efficacy Workflow (General)

This workflow describes a typical process for evaluating the analgesic effects of a compound in a preclinical model of pain, such as inflammatory or neuropathic pain.

InVivo_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment & Testing cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Model_Induction Pain Model Induction (e.g., CFA Injection, Spinal Nerve Ligation) Animal_Acclimation->Model_Induction Baseline_Testing Baseline Nociceptive Testing (e.g., von Frey, Hargreaves) Model_Induction->Baseline_Testing Allow model to develop (Hours to Days) Randomization Randomization into Treatment Groups Baseline_Testing->Randomization Dosing Compound Administration (Vehicle, this compound Doses) Randomization->Dosing Post_Dose_Testing Post-Dose Nociceptive Testing (At various time points) Dosing->Post_Dose_Testing Time course (e.g., 1, 2, 4, 6 hours) Data_Collection Data Collection (Withdrawal Thresholds/Latencies) Post_Dose_Testing->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Outcome Outcome Determination (Analgesic Efficacy, Dose-Response) Stats->Outcome

Caption: General experimental workflow for in vivo preclinical pain studies.

Conclusion

The preclinical data for this compound firmly establish its identity as a potent and highly selective inhibitor of the NaV1.8 channel. Its unique "reverse use-dependence" mechanism of action distinguishes it from many other sodium channel blockers and supports its development as a novel analgesic. While detailed in vivo efficacy studies in animal models are not broadly published, the strong in vitro profile provided a compelling rationale for its advancement into human clinical trials, where it has demonstrated proof-of-concept for pain relief.[2][6] The data collectively validate NaV1.8 as a key target for non-opioid pain therapeutics and position this compound and its successors as important molecules in this class.

References

The Active Metabolite of VX-150: A Technical Deep Dive into VX-150m

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-150 is an investigational, orally bioavailable small molecule that functions as a selective inhibitor of the voltage-gated sodium channel NaV1.8. It is a prodrug that undergoes rapid conversion in the body to its active metabolite, VX-150m, which is responsible for the therapeutic effect.[1][2][3][4] This technical guide provides a comprehensive overview of the available data on VX-150m, including its mechanism of action, biotransformation, pharmacokinetic profile, and clinical efficacy in pain management. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Mechanism of Action

VX-150m is a highly selective inhibitor of the NaV1.8 sodium channel, a key mediator of pain signals in peripheral sensory neurons.[1][2] The active metabolite, VX-150m, exhibits potent inhibition of human NaV1.8 channels with an IC50 of 15 nM.[2] A notable characteristic of both VX-150m and the related compound VX-548 is their "reverse use-dependence," where channel inhibition can be alleviated by repetitive depolarizations.[5] This suggests a strong state-dependent interaction with the NaV1.8 channel, with weaker binding to channels in a fully activated state.[5]

Signaling Pathway

The primary signaling pathway affected by VX-150m is the transmission of nociceptive signals. By selectively blocking NaV1.8 channels on peripheral sensory neurons, VX-150m reduces the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to painful stimuli. This, in turn, dampens the pain signals sent to the central nervous system.

G cluster_0 Peripheral Sensory Neuron Painful Stimulus Painful Stimulus NaV1.8 Channel (Closed) NaV1.8 Channel (Closed) Painful Stimulus->NaV1.8 Channel (Closed) Activates NaV1.8 Channel (Open) NaV1.8 Channel (Open) NaV1.8 Channel (Closed)->NaV1.8 Channel (Open) Depolarization Action Potential Action Potential NaV1.8 Channel (Open)->Action Potential Na+ Influx Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Propagation VX-150m VX-150m VX-150m->NaV1.8 Channel (Open) Inhibits

Figure 1. Mechanism of action of VX-150m in inhibiting pain signal transmission.

Biotransformation of this compound to VX-150m

This compound is a phosphate (B84403) prodrug that is designed for oral administration.[6] Following absorption, it undergoes hydrolysis by endogenous phosphatases to yield the active metabolite, VX-150m.[6] This conversion is rapid and is a key step in the activation of the drug.[1][3][4]

G This compound (Prodrug) This compound (Prodrug) VX-150m (Active Metabolite) VX-150m (Active Metabolite) This compound (Prodrug)->VX-150m (Active Metabolite) Hydrolysis Endogenous Phosphatases Endogenous Phosphatases Endogenous Phosphatases->this compound (Prodrug)

Figure 2. Biotransformation of this compound to its active metabolite, VX-150m.

Pharmacokinetic Profile of VX-150m

The pharmacokinetic properties of VX-150m have been characterized in preclinical studies. A study in rats provided key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Pharmacokinetics in Rats
ParameterValueReference
Oral Bioavailability 26.67% - 36.11%[1][2]
Time to Peak Concentration (Tmax) 0.19 - 0.36 hours[1][2]
Terminal Half-life (t1/2) (1 mg/kg IV)1.33 hours[1][2]
Clearance (CL) (1 mg/kg IV)8.91 mL/min/kg[1][2]
Plasma Protein Binding 96.2% - 97.5%[1][2]
Caco-2 Permeability 6.1 x 10⁻⁶ cm/s (moderate)[1][2]
Metabolic Stability in Human Liver Microsomes Low turnover[1][2]
Human Pharmacokinetics

A Phase 1 study in healthy male adults provided initial human pharmacokinetic data for the active moiety of this compound.

ParameterValueReference
Maximum Median Concentration (Cmax) (1250 mg single dose)4.30 µg/mL[3][7][8]
Time to Peak Concentration (Tmax) (1250 mg single dose)4 hours[3][7][8]

Clinical Efficacy

This compound has demonstrated significant pain relief in Phase 2 clinical trials across different pain models, including acute pain following bunionectomy and chronic pain due to small fiber neuropathy.[9][10]

Phase 2 Study in Acute Pain Following Bunionectomy (NCT03206749)
Efficacy EndpointThis compoundPlacebop-valueReference
SPID24 36.146.64<0.0001[11]

SPID24: Sum of Pain Intensity Difference over 24 hours.

Phase 2 Study in Pain Caused by Small Fiber Neuropathy (NCT03304522)
Efficacy EndpointThis compound (1250 mg daily)Placebop-valueReference
Mean change from baseline in weekly average of daily pain intensity on NRS at Week 6 -2.02-0.93<0.0001 (within-group)[9]
Treatment difference in mean change from baseline at Week 6 -1.09 (95% CI: -1.88 to -0.29)[9]

NRS: Numeric Rating Scale for pain (0-10).

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of scientific findings. While specific, proprietary protocols for VX-150m are not publicly available, the following sections describe the general methodologies employed for the key experiments cited.

Quantitative Analysis of VX-150m in Rat Plasma (UPLC-MS/MS)

A simple and sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the determination of VX-150m in rat plasma.[1][2]

Sample Preparation:

  • Plasma samples are subjected to protein precipitation to extract the analyte.[1][2]

Chromatographic Separation:

  • Column: Waters ACQUITY BEH C18 column (1.7 µm, 2.1 × 50 mm).[1][2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[1][2]

Mass Spectrometric Detection:

  • Mode: Positive multiple reaction monitoring (MRM).[1][2]

  • Validation Range: 1–2000 ng/mL with a correlation coefficient (r) > 0.995.[1][2]

G Rat Plasma Sample Rat Plasma Sample Protein Precipitation Protein Precipitation Rat Plasma Sample->Protein Precipitation UPLC Separation UPLC Separation Protein Precipitation->UPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Quantitative Data Quantitative Data MS/MS Detection->Quantitative Data

Figure 3. Workflow for the quantitative analysis of VX-150m in rat plasma.

In Vitro Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a drug candidate.

Methodology:

  • Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, polarized monolayer.[12]

  • The integrity of the cell monolayer is verified.

  • The test compound (VX-150m) is added to the apical (A) side of the monolayer.[12]

  • The concentration of the compound that permeates to the basolateral (B) side is measured over time.[12]

  • To assess active efflux, the transport from the basolateral to the apical side (B-A) is also measured.[12]

  • The apparent permeability coefficient (Papp) is calculated.

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the plasma, which affects its distribution and availability.

Methodology (Equilibrium Dialysis):

  • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with a protein-free buffer.[13]

  • The system is allowed to reach equilibrium at 37°C.[13]

  • At equilibrium, the concentration of the unbound drug is the same in both chambers.

  • The concentrations of the test compound in both the plasma and buffer chambers are measured by LC-MS/MS.[13]

  • The fraction of unbound drug (fu) is calculated.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s.

Methodology:

  • The test compound (VX-150m) is incubated with human liver microsomes at 37°C.[14]

  • The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.[14]

  • Aliquots are taken at various time points and the reaction is quenched.[14]

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.[14]

  • The rate of disappearance of the compound is used to determine its metabolic stability.

Conclusion

VX-150m, the active metabolite of the prodrug this compound, is a potent and selective inhibitor of the NaV1.8 sodium channel. It has demonstrated a favorable preclinical pharmacokinetic profile and significant analgesic effects in clinical trials for both acute and chronic pain. The rapid conversion of the phosphate prodrug to the active metabolite is a key feature of its design. Further research and development of this compound and its successors may offer a promising non-opioid therapeutic option for the management of various pain conditions.

References

The Role of NaV1.8 in Nociceptive Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2] Predominantly expressed in peripheral sensory neurons, particularly the small-diameter neurons of the dorsal root ganglion (DRG) which are involved in nociception, NaV1.8 is a key driver of the upstroke of the action potential in these cells.[3][4][5] Its unique biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, distinguish it from other sodium channel subtypes and make it a prime therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain.[4][5][6] This technical guide provides an in-depth overview of the core functions of NaV1.8 in nociceptive pathways, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling processes.

Data Presentation: Biophysical and Electrophysiological Properties of Human NaV1.8

The distinct electrophysiological characteristics of human NaV1.8 channels underlie their crucial role in nociceptor excitability. These properties have been characterized primarily through patch-clamp electrophysiology on human dorsal root ganglion (DRG) neurons or heterologous expression systems.

ParameterReported Value (Human)References
Activation (V1/2) -11.12 ± 1.76 mV[4]
-17.2 ± 2.2 mV (WT)[7]
-7.47 ± 1.4 mV (I1706V mutation)[8]
Inactivation (V1/2) -31.86 ± 0.58 mV[4]
-29.9 ± 1.2 mV (WT)[8]
-62.6 ± 2.3 mV (with β1 subunit)[3]
Current Density in DRG neurons -53.2 ± 6.8 pA/pF (TTX-R)[4]
447 ± 90 pA/pF (transfected in mouse DRG)[1]
Persistent Current 6.1 ± 0.7% of peak current[1]
Ramp Current 18.6 ± 1.7% of peak current[1]
Recovery from Inactivation (Fast τ) 2.0 ± 0.3 ms (B15284909) (with β1 subunit)[3][4]
Recovery from Inactivation (Slow τ) 1070.1 ± 59.0 ms (with β1 subunit)[3][4]

Core Function of NaV1.8 in Nociceptive Signaling

NaV1.8 channels are pivotal in the generation and propagation of action potentials in nociceptive neurons. Their relatively depolarized voltage dependence of activation means they are well-suited to contribute to the action potential upstroke, especially during sustained or repetitive firing, which is a hallmark of chronic pain states.[6][9]

Upon detection of a noxious stimulus, nociceptor nerve endings are depolarized. This initial depolarization activates voltage-gated sodium channels, including NaV1.8. The influx of sodium ions through open NaV1.8 channels further depolarizes the membrane, leading to the rising phase of the action potential. Due to its slow inactivation kinetics and rapid recovery from inactivation, NaV1.8 can sustain repetitive firing even in the face of prolonged depolarization, a condition often present in inflamed or injured tissues.[6][9] This sustained firing leads to the release of neurotransmitters in the spinal cord, propagating the pain signal to the central nervous system.

Signaling Pathway Diagram

NaV18_Signaling_Pathway cluster_periphery Peripheral Nociceptor Terminal cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization NaV18_Activation NaV1.8 Activation Membrane_Depolarization->NaV18_Activation Na_Influx Na+ Influx NaV18_Activation->Na_Influx Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Amplifies Depolarization Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Activation Neurotransmitter_Release->Postsynaptic_Neuron Pain_Signal_Transmission Pain Signal to Brain Postsynaptic_Neuron->Pain_Signal_Transmission

Caption: Nociceptive signaling pathway initiated by the activation of NaV1.8 channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV1.8 Current Recording

This protocol details the recording of NaV1.8 currents from cultured dorsal root ganglion (DRG) neurons.

Materials:

  • Cell Culture: Primary DRG neurons cultured on poly-D-lysine/laminin-coated coverslips.

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

  • Pharmacology: Tetrodotoxin (TTX) to block TTX-sensitive sodium channels (typically 300 nM).

  • Electrophysiology Rig: Inverted microscope, micromanipulators, amplifier (e.g., Axopatch 200B), digitizer (e.g., Digidata 1440A), and data acquisition software (e.g., pCLAMP).

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 1.5-3 MΩ.

Procedure:

  • Place a coverslip with adherent DRG neurons into the recording chamber on the microscope stage.

  • Perfuse the chamber with the external solution.

  • Fill a patch pipette with the internal solution and mount it on the micromanipulator.

  • Approach a neuron and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -100 mV to inactivate most other sodium channels.

  • To elicit NaV1.8 currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments for 50 ms).

  • Record the resulting currents. NaV1.8 currents are identifiable by their slow inactivation kinetics and resistance to TTX.

Workflow for Whole-Cell Patch-Clamp Experiment

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cultured DRG Neurons Start->Prepare_Cells Setup_Rig Set Up Electrophysiology Rig Prepare_Cells->Setup_Rig Pull_Pipette Pull & Fill Patch Pipette Setup_Rig->Pull_Pipette Select_Neuron Select Healthy Neuron Pull_Pipette->Select_Neuron Form_Seal Approach Neuron & Form Giga-Seal Select_Neuron->Form_Seal Go_Whole_Cell Rupture Membrane (Whole-Cell) Form_Seal->Go_Whole_Cell Set_Holding_Potential Set Holding Potential (-100 mV) Go_Whole_Cell->Set_Holding_Potential Apply_Voltage_Protocol Apply Depolarizing Voltage Steps Set_Holding_Potential->Apply_Voltage_Protocol Record_Currents Record NaV1.8 Currents Apply_Voltage_Protocol->Record_Currents Analyze_Data Analyze Data (I-V curve, kinetics) Record_Currents->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a whole-cell patch-clamp experiment to record NaV1.8 currents.

In Situ Hybridization for SCN10A mRNA Detection

This protocol outlines the detection of SCN10A mRNA in DRG tissue sections.

Materials:

  • Tissue: Fresh frozen or paraffin-embedded DRG sections.

  • Probe: Digoxigenin (DIG)-labeled antisense RNA probe for SCN10A.

  • Reagents: Proteinase K, hybridization buffer, anti-DIG antibody conjugated to alkaline phosphatase (AP), NBT/BCIP substrate.

  • Equipment: Hybridization oven, water baths, microscope.

Procedure:

  • Prepare tissue sections on coated slides.

  • Permeabilize the tissue with Proteinase K treatment.

  • Pre-hybridize the sections in hybridization buffer.

  • Hybridize the sections with the DIG-labeled SCN10A probe overnight at an optimized temperature (e.g., 65°C).

  • Perform stringent washes to remove unbound probe.

  • Incubate with an anti-DIG-AP antibody.

  • Wash to remove unbound antibody.

  • Develop the colorimetric signal using NBT/BCIP substrate.

  • Mount and visualize the sections under a microscope. The presence of a blue/purple precipitate indicates the location of SCN10A mRNA.

Behavioral Models of Pain

This model assesses nocifensive behavior in response to an inflammatory stimulus.

Procedure:

  • Acclimatize the animal (mouse or rat) to the observation chamber.

  • Inject a dilute formalin solution (e.g., 5%) subcutaneously into the plantar surface of one hind paw.

  • Immediately place the animal back into the chamber and record the amount of time it spends licking or flinching the injected paw over a set period (e.g., 60 minutes).

  • The response is typically biphasic: an early acute phase (0-10 minutes) and a later inflammatory phase (15-60 minutes). NaV1.8 is thought to play a significant role in the second phase.[10]

This model measures the withdrawal threshold to a mechanical stimulus, indicating mechanical sensitivity.

Procedure:

  • Place the animal on an elevated mesh platform and allow it to acclimatize.

  • Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • Determine the filament that elicits a paw withdrawal response 50% of the time (the 50% paw withdrawal threshold).

  • A lower threshold in a treated or injured animal compared to a control indicates mechanical allodynia.

Conclusion and Future Directions

NaV1.8 remains a highly validated and promising target for the development of novel analgesics. Its restricted expression in the peripheral nervous system offers the potential for targeted pain relief with a reduced risk of central nervous system side effects. The continued development of selective NaV1.8 inhibitors, coupled with a deeper understanding of its role in various pain states, holds significant promise for the future of pain management. Further research into the specific signaling pathways modulated by NaV1.8 and its interaction with other ion channels will be crucial for the development of the next generation of pain therapeutics.

References

Pepinemab (VX15/2503): A Technical Review of a SEMA4D-Targeting Antibody in Oncology and Neurology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Pepinemab (also known as VX15/2503) is a humanized monoclonal antibody that targets Semaphorin 4D (SEMA4D), a signaling protein implicated in the regulation of immune responses and neural inflammation. Developed by Vaccinex, Inc., pepinemab is under investigation for its therapeutic potential in both oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of pepinemab, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action

Pepinemab functions by blocking the interaction of SEMA4D with its receptors, primarily Plexin-B1, Plexin-B2, and CD72.[1][2] This inhibition has distinct therapeutic implications in oncology and neurology.

In Oncology: SEMA4D is often highly expressed at the invasive margins of tumors and is associated with an immunosuppressive tumor microenvironment (TME).[3][4] By binding to its receptors on immune cells, SEMA4D can restrict the infiltration of activated dendritic cells and cytotoxic CD8+ T cells into the tumor.[5][6] It also promotes the accumulation of myeloid-derived suppressor cells (MDSCs).[7] Pepinemab's blockade of SEMA4D is designed to "open the gates" of the tumor, facilitating the entry of anti-tumor immune cells and reprogramming the TME to be more pro-inflammatory.[5][6] This mechanism suggests a synergistic potential with immune checkpoint inhibitors.[5][6]

In Neurology: In the central nervous system, SEMA4D is upregulated in response to neuronal stress or injury and can trigger the transformation of astrocytes and microglia into a reactive, inflammatory state.[8] This chronic neuroinflammation is a hallmark of several neurodegenerative diseases. SEMA4D also inhibits the migration and differentiation of oligodendrocyte precursor cells, which are responsible for remyelination.[8] By neutralizing SEMA4D, pepinemab aims to reduce neuroinflammation, preserve the normal function of glial cells, and potentially slow disease progression in conditions such as Huntington's disease and Alzheimer's disease.[8][9]

Signaling Pathways

The binding of SEMA4D to its receptors initiates downstream signaling cascades that mediate its biological effects. Pepinemab, by preventing this initial interaction, inhibits these pathways.

SEMA4D Signaling in Oncology

SEMA4D_Oncology_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cells Tumor Cells Tumor Cells SEMA4D SEMA4D Tumor Cells->SEMA4D express MDSCs MDSCs MDSCs->SEMA4D express SEMA4D->MDSCs promotes accumulation PlexinB1_DC Plexin-B1 SEMA4D->PlexinB1_DC binds CD8_T_Cell CD8+ T Cell PlexinB1_DC->CD8_T_Cell inhibits infiltration pepinemab Pepinemab pepinemab->SEMA4D blocks

SEMA4D Signaling in Neurology

SEMA4D_Neurology_Pathway Stressed_Neuron Stressed/Injured Neuron SEMA4D SEMA4D Stressed_Neuron->SEMA4D upregulates PlexinB1_Glia Plexin-B1 SEMA4D->PlexinB1_Glia OPC Oligodendrocyte Precursor Cell SEMA4D->OPC inhibits Astrocyte_Microglia Astrocyte / Microglia Astrocyte_Microglia->PlexinB1_Glia expresses Inflammatory_Response Reactive Gliosis & Neuroinflammation PlexinB1_Glia->Inflammatory_Response triggers Differentiation_Inhibition Inhibited Differentiation & Migration OPC->Differentiation_Inhibition pepinemab Pepinemab pepinemab->SEMA4D blocks

Quantitative Data from Clinical Trials

Oncology: CLASSICAL-Lung (Phase Ib/II)

The CLASSICAL-Lung trial (NCT03268057) evaluated pepinemab in combination with the anti-PD-L1 antibody avelumab in patients with advanced non-small cell lung cancer (NSCLC).[6][8][10]

ParameterImmunotherapy-Naïve (ION) Cohort (n=21)Immunotherapy-Failure (IOF) Cohort (n=29)
Dosage Pepinemab 10 mg/kg + Avelumab 10 mg/kg, Q2WPepinemab 10 mg/kg + Avelumab 10 mg/kg, Q2W
Partial Response (PR) 5 patients2 patients
Disease Control Rate (DCR) 81%59%
Durable Clinical Benefit 4 patients ≥ 1 year7 patients ≥ 23 weeks
Key Safety Findings The combination was well-tolerated with no major safety signals. The most frequent related adverse events were Grade 1 or 2 fatigue, pyrexia, or chills.[11]The combination was well-tolerated. One dose-limiting toxicity (Grade 3 pulmonary embolism) was reported in the 10 mg/kg pepinemab cohort.[11]
Neurology: SIGNAL-HD (Phase II)

The SIGNAL-HD trial (NCT02481674) assessed the efficacy and safety of pepinemab in patients with early manifest and late prodromal Huntington's disease.[12][13][14]

ParameterEarly Manifest (EM) Cohort (n=179)Late Prodromal (LP) Cohort (n=86)
Dosage 18 monthly infusions of pepinemab (n=91) or placebo (n=88)18 monthly infusions of pepinemab (n=41) or placebo (n=45)
Co-primary Efficacy Endpoints Did not meet pre-specified primary outcomes for a two-item HD cognitive assessment and clinical global impression of change.[12]Not specified as the primary analysis cohort.
Cognitive Benefit (post-hoc) Significant improvement in the HD-Cognitive Assessment Battery (HD-CAB) Index (p=0.007).N/A
Brain Imaging Significant reduction in caudate atrophy and prevention of metabolic activity decline in most brain regions.N/A
Safety Generally well-tolerated. Serious treatment-emergent adverse events were 5% with pepinemab vs. 9% with placebo.[12][14]Generally well-tolerated.[12][14]

Experimental Protocols

In Vivo Murine Tumor Model (Syngeneic)

This protocol is a representative example based on methodologies described in preclinical studies of anti-SEMA4D antibodies.[4]

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., Colon26) into BALB/c mice start->tumor_implantation tumor_growth Allow tumors to establish (e.g., to ~100 mm³) tumor_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer treatment (e.g., anti-SEMA4D Ab or isotype control, IP) randomization->treatment monitoring Monitor tumor growth (caliper measurements) and animal well-being treatment->monitoring monitoring->treatment repeat dosing schedule endpoint Endpoint: Tumors collected for analysis (IHC, Flow Cytometry) monitoring->endpoint end End endpoint->end

  • Tumor Cell Culture and Implantation:

    • Syngeneic tumor cells (e.g., Colon26 for BALB/c mice) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Cells are harvested, washed, and resuspended in sterile PBS.

    • A specific number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of the mice.

  • Treatment Administration:

    • Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

    • The anti-SEMA4D antibody (or an isotype control antibody) is administered, typically via intraperitoneal (IP) injection, at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).

  • Tumor Growth Monitoring and Endpoint:

    • Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis.

Immunohistochemistry (IHC) for SEMA4D in Tumor Tissue

This protocol is a generalized procedure for detecting SEMA4D in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[15]

  • Tissue Preparation:

    • Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.

    • 5 µm sections are cut and mounted on charged slides.

  • Deparaffinization and Rehydration:

    • Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval is performed by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating (e.g., in a pressure cooker or water bath).

  • Staining:

    • Slides are blocked with a protein block (e.g., serum-free) to prevent non-specific antibody binding.

    • The primary antibody (e.g., rabbit anti-SEMA4D, such as Sigma-Aldrich HPA015662) is diluted in antibody diluent and incubated on the sections (e.g., for 1 hour at room temperature or overnight at 4°C).[15]

    • After washing, a secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is applied.

    • The signal is developed using a chromogen such as DAB, followed by counterstaining with hematoxylin.

  • Imaging and Analysis:

    • Slides are dehydrated, cleared, and coverslipped.

    • Images are captured using a brightfield microscope, and staining intensity and distribution are analyzed.

Flow Cytometry for Myeloid-Derived Suppressor Cells (MDSCs)

This is a representative protocol for identifying and quantifying MDSCs from dissociated tumors.[11][12][16]

  • Single-Cell Suspension Preparation:

    • Excised tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

    • The cell suspension is filtered through a cell strainer (e.g., 70 µm) to remove debris.

  • Cell Staining:

    • Cells are washed and resuspended in FACS buffer (e.g., PBS with 2% FBS).

    • Fc receptors are blocked using an anti-CD16/32 antibody (Fc block) to reduce non-specific staining.

    • A cocktail of fluorescently conjugated antibodies is added to the cells. For murine MDSCs, this typically includes antibodies against CD45, CD11b, and Gr-1 (Ly6G/Ly6C).

    • A viability dye (e.g., DAPI or Zombie dyes) is included to exclude dead cells from the analysis.

  • Data Acquisition and Analysis:

    • Samples are acquired on a flow cytometer.

    • Compensation controls (single-stained beads or cells) are used to correct for spectral overlap between fluorochromes.

    • The gating strategy involves first gating on live, single cells, then on CD45+ hematopoietic cells. From the CD45+ population, MDSCs are identified as CD11b+Gr-1+ cells. This population can be further subdivided into monocytic (M-MDSC) and polymorphonuclear (PMN-MDSC) subsets based on the expression of Ly6C and Ly6G.

Conclusion

Pepinemab represents a novel therapeutic strategy targeting SEMA4D, with a dual mechanism of action that has potential applications in both oncology and neurodegenerative diseases. In cancer, it aims to remodel the tumor microenvironment to favor anti-tumor immunity, showing promise in combination with checkpoint inhibitors. In neurodegenerative disorders, its anti-inflammatory effects may offer a disease-modifying approach. The clinical data, while still evolving, have provided encouraging signals, particularly regarding cognitive and biomarker endpoints in Huntington's disease and disease control in NSCLC. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the biology of SEMA4D and the therapeutic potential of its inhibition.

References

Biophysical Characteristics of VX-150 Binding to Nav1.8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VX-150 is a clinical-stage, orally bioavailable prodrug that undergoes rapid conversion to its active metabolite, VX-150m. This active moiety is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.8, a genetically validated target for the treatment of pain. The biophysical interaction of VX-150m with Nav1.8 is characterized by a unique state-dependent binding mechanism, exhibiting a pronounced preference for the resting state of the channel. This memorandum provides a comprehensive overview of the biophysical characteristics of this interaction, including available binding data, detailed experimental methodologies, and an exploration of the relevant signaling pathways.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, particularly in nociceptive neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] This restricted expression pattern makes Nav1.8 an attractive therapeutic target for pain, as its inhibition offers the potential for analgesia with a reduced risk of central nervous system side effects.[2] this compound is a novel therapeutic agent designed to selectively target Nav1.8.[3] Understanding the biophysical principles of its binding is paramount for the rational design of next-generation non-opioid analgesics.

Quantitative Binding and Inhibition Data

The interaction of VX-150m with the human Nav1.8 channel has been primarily characterized using electrophysiological techniques. While specific kinetic data from biophysical assays such as Surface Plasmon Resonance (SPR) or thermodynamic data from Isothermal Titration Calorimetry (ITC) are not publicly available, the half-maximal inhibitory concentration (IC50) has been determined.

CompoundTargetAssay TypeIC50 (nM)Reference
VX-150mHuman Nav1.8Electrophysiology15[4][5]
This compound (prodrug)Human Nav1.8Electrophysiology~300[4]

VX-150m demonstrates a high degree of selectivity for Nav1.8 over other sodium channel subtypes, reported to be greater than 400-fold.[1]

State-Dependent Binding and "Reverse Use-Dependence"

A defining biophysical characteristic of VX-150m's interaction with Nav1.8 is its strong state-dependence. The inhibitor displays a significantly higher affinity for the resting (closed) state of the channel compared to the activated (open) or inactivated states .[4][5] This is in contrast to many other local anesthetics and sodium channel blockers that preferentially bind to the open and/or inactivated states.

This preference for the resting state leads to a phenomenon termed "reverse use-dependence" or "use-dependent relief of inhibition." [4][5] Under conditions of repeated depolarization, such as during high-frequency firing of a neuron, the inhibitory effect of VX-150m is actually diminished. This is because the channel spends more time in the depolarized (activated and inactivated) states, for which VX-150m has a lower affinity, leading to drug dissociation.[4] Re-inhibition occurs when the channel returns to the resting state at hyperpolarized potentials.[4]

The proposed mechanism for this state-dependent binding involves an allosteric interaction with the voltage-sensing domain (VSD) of domain II (VSDII) of the Nav1.8 protein.[6] While a definitive co-crystal structure of this compound with Nav1.8 is not available, mutagenesis studies on related compounds suggest that binding to this region stabilizes the resting conformation of the VSD, thereby inhibiting channel opening.[6]

Experimental Protocols

The following is a representative protocol for the characterization of a Nav1.8 inhibitor using whole-cell patch-clamp electrophysiology, based on established methodologies.

4.1. Cell Culture and Preparation

  • Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human Nav1.8 α-subunit and a β-subunit (e.g., β1) is commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and selection agents at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation for Electrophysiology: On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic dissociation solution and plated onto glass coverslips.

4.2. Electrophysiological Recordings

  • Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on the headstage of the amplifier.

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -100 mV.

4.3. Voltage Protocols for IC50 Determination

  • Tonic Block:

    • From the holding potential of -100 mV, a depolarizing pulse to 0 mV for 20-50 ms (B15284909) is applied to elicit a sodium current.

    • This is repeated at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.

    • Increasing concentrations of VX-150m are perfused onto the cell, and the reduction in the peak inward current is measured at steady-state for each concentration.

    • The data are fitted to the Hill equation to determine the IC50.

  • Use-Dependent Block (to assess reverse use-dependence):

    • A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz).

    • The peak current of each pulse in the train is measured and normalized to the first pulse.

    • This is repeated in the presence of VX-150m to observe the relief of block with successive pulses.

Signaling Pathways and Logical Relationships

The binding of VX-150m to Nav1.8 directly inhibits the influx of sodium ions into nociceptive neurons. This has a direct impact on the neuron's excitability and its ability to transmit pain signals.

Nav1_8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Nav1_8 Nav1.8 Channel (Resting State) Depolarization Membrane Depolarization AP Action Potential Propagation Nav1_8->AP Inhibited by VX-150m binding Nav1_8_active Nav1.8 Channel (Activated State) Na_influx Na+ Influx Nav1_8_active->Na_influx VX150m VX-150m VX150m->Nav1_8 Binds with high affinity Na_influx->Depolarization Further Depolarization Depolarization->Nav1_8_active Causes Depolarization->AP Initiates Pain_Signal Pain Signal Transmission AP->Pain_Signal Leads to

Caption: VX-150m binding to the resting state of Nav1.8 inhibits channel activation and subsequent pain signal transmission.

The experimental workflow for characterizing a Nav1.8 inhibitor like this compound follows a logical progression from in vitro characterization to in vivo efficacy models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Efficacy Potency Potency Assay (IC50 Determination) Selectivity Selectivity Profiling (vs. other Nav subtypes) Potency->Selectivity State_Dependence State-Dependence (Tonic vs. Use-dependent block) Selectivity->State_Dependence DRG DRG Neuron Excitability Assays State_Dependence->DRG PK Pharmacokinetics (ADME) DRG->PK Pain_Models Pain Models (e.g., Neuropathic, Inflammatory) PK->Pain_Models

References

Methodological & Application

Application Notes and Protocols for VX-150 in Rat Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective NaV1.8 inhibitor, VX-150, in established rat models of inflammatory pain. The protocols detailed below, alongside representative data from compounds with a similar mechanism of action, offer a framework for assessing the analgesic efficacy of this compound.

Introduction

Inflammatory pain is a major clinical challenge, and robust preclinical models are essential for the development of novel analgesics. This compound is an orally bioavailable prodrug that is rapidly converted to its active moiety, a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is preferentially expressed in peripheral sensory neurons, including nociceptors, and plays a crucial role in the generation and propagation of pain signals, particularly in the context of inflammation where its expression and activity are upregulated.[1][3][4][5] By selectively blocking NaV1.8, this compound offers a targeted approach to pain management with the potential for an improved safety profile compared to non-selective sodium channel blockers or opioids.

This document outlines the use of this compound in two standard rat models of inflammatory pain: the carrageenan-induced and the Complete Freund's Adjuvant (CFA)-induced models.

Mechanism of Action: NaV1.8 Inhibition in Inflammatory Pain

During inflammation, a variety of pro-inflammatory mediators are released, leading to the sensitization of peripheral nociceptors. This sensitization involves the upregulation and altered gating properties of ion channels, including NaV1.8.[3][5] The increased activity of NaV1.8 channels contributes to the hyperexcitability of sensory neurons, resulting in the characteristic pain hypersensitivity (hyperalgesia and allodynia) observed in inflammatory conditions. This compound, by selectively inhibiting NaV1.8, is expected to dampen this neuronal hyperexcitability and thereby alleviate inflammatory pain.

cluster_0 Inflammatory Milieu cluster_1 Nociceptor Terminal cluster_2 Pain Perception Inflammatory Mediators Inflammatory Mediators NaV1.8 Upregulation & Sensitization NaV1.8 Upregulation & Sensitization Inflammatory Mediators->NaV1.8 Upregulation & Sensitization Increased Na+ Influx Increased Na+ Influx NaV1.8 Upregulation & Sensitization->Increased Na+ Influx Action Potential Generation Action Potential Generation Increased Na+ Influx->Action Potential Generation Pain Signal to CNS Pain Signal to CNS Action Potential Generation->Pain Signal to CNS Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Inflammatory Mediators This compound This compound This compound->NaV1.8 Upregulation & Sensitization Inhibition

Figure 1: Signaling pathway of NaV1.8 in inflammatory pain and the inhibitory action of this compound.

Data Presentation: Efficacy of Selective NaV1.8 Inhibitors

While specific preclinical data for this compound in rat inflammatory pain models is not publicly available, the following tables summarize the efficacy of other selective NaV1.8 inhibitors, A-803467 and PF-01247324, in these models. This data is presented to provide a representative expectation of the analgesic effects of this class of compounds.

Table 1: Efficacy of A-803467 in the Rat Complete Freund's Adjuvant (CFA) Model

CompoundPain ModalityEndpointEfficacy (ED₅₀, i.p.)
A-803467Thermal HyperalgesiaPaw Withdrawal Latency41 mg/kg
A-803467Mechanical AllodyniaPaw Withdrawal Threshold70 mg/kg

Data sourced from Jarvis et al., 2007 and Donahue et al., 2010.[1][6]

Table 2: Efficacy of PF-01247324 in Rat Inflammatory Pain Models

CompoundModelPain ModalityEfficacy
PF-01247324CarrageenanThermal HyperalgesiaSignificant attenuation at 30 mg/kg (p.o.)
PF-01247324CFAMechanical HyperalgesiaSignificant attenuation at 30 mg/kg (p.o.)

Data sourced from Payne et al., 2015 and Wu & Lu, 2025.[4][7]

Experimental Protocols

The following are detailed protocols for inducing and assessing inflammatory pain in rats, and for the administration of this compound.

Protocol 1: Carrageenan-Induced Inflammatory Pain Model

This model induces an acute and localized inflammation.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Lambda (λ)-carrageenan (1% w/v in sterile 0.9% saline)

  • Testing apparatus for thermal hyperalgesia (e.g., plantar test) and mechanical allodynia (e.g., von Frey filaments)

  • This compound

  • Vehicle for this compound (e.g., 20% SBE-β-CD in saline for oral or intraperitoneal injection)

Procedure:

  • Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurements: Measure baseline paw withdrawal latency to a thermal stimulus and/or paw withdrawal threshold to mechanical stimuli for both hind paws.

  • Carrageenan Injection: Induce inflammation by injecting 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • This compound Administration: Administer this compound or vehicle at the desired dose and route (e.g., oral gavage or intraperitoneal injection) at a specified time point, typically 1-2 hours post-carrageenan injection when inflammation is developing.

  • Pain Assessment: Measure thermal hyperalgesia and/or mechanical allodynia at various time points post-drug administration (e.g., 30, 60, 90, 120, 180, and 240 minutes). The peak inflammatory response to carrageenan typically occurs between 3 and 5 hours.[4]

  • Data Analysis: Compare the paw withdrawal latencies/thresholds between the this compound-treated group and the vehicle-treated group.

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a more persistent and robust inflammation, mimicking chronic inflammatory conditions.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Complete Freund's Adjuvant (CFA)

  • Testing apparatus for thermal hyperalgesia and mechanical allodynia

  • This compound

  • Vehicle for this compound

Procedure:

  • Acclimatization: Acclimate rats as described in Protocol 1.

  • Baseline Measurements: Obtain baseline measurements for thermal and mechanical sensitivity.

  • CFA Injection: Induce inflammation by injecting 100-150 µL of CFA into the plantar surface of the right hind paw.

  • Pain Development: Allow for the development of a persistent inflammatory state, which typically peaks within 24-72 hours and can last for several weeks.[3][5]

  • This compound Administration: Administer this compound or vehicle daily or as required by the study design, starting from a predetermined time point after CFA injection (e.g., day 3).

  • Pain Assessment: Measure thermal hyperalgesia and mechanical allodynia at regular intervals (e.g., daily before and at set times after drug administration) throughout the study period.

  • Data Analysis: Analyze the time course of the anti-hyperalgesic and anti-allodynic effects of this compound compared to the vehicle control.

cluster_0 Pre-Experiment cluster_1 Induction & Treatment cluster_2 Post-Treatment Animal Acclimatization Animal Acclimatization Baseline Pain Assessment Baseline Pain Assessment Animal Acclimatization->Baseline Pain Assessment Inflammation Induction\n(Carrageenan or CFA) Inflammation Induction (Carrageenan or CFA) Baseline Pain Assessment->Inflammation Induction\n(Carrageenan or CFA) This compound/Vehicle Administration This compound/Vehicle Administration Inflammation Induction\n(Carrageenan or CFA)->this compound/Vehicle Administration Post-Dose Pain Assessment\n(Thermal & Mechanical) Post-Dose Pain Assessment (Thermal & Mechanical) This compound/Vehicle Administration->Post-Dose Pain Assessment\n(Thermal & Mechanical) Data Analysis Data Analysis Post-Dose Pain Assessment\n(Thermal & Mechanical)->Data Analysis

Figure 2: General experimental workflow for assessing this compound in rat inflammatory pain models.

Conclusion

This compound, as a selective NaV1.8 inhibitor, represents a promising therapeutic agent for the treatment of inflammatory pain. The protocols and representative data provided herein offer a solid foundation for researchers to design and execute preclinical studies to evaluate the efficacy of this compound in well-established rat models of inflammatory pain. The targeted mechanism of action of this compound suggests it could provide significant analgesia with a favorable safety profile.

References

Application Notes and Protocols for VX-150 in Neuropathic Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VX-150, a selective Nav1.8 sodium channel inhibitor, in the study of neuropathic pain. This document includes summaries of clinical trial dosages, detailed protocols for preclinical experimental models, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is an investigational, orally bioavailable prodrug that is rapidly converted to its active moiety. It acts as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8.[1] Nav1.8 is preferentially expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG) and trigeminal ganglion. These channels play a crucial role in the generation and propagation of action potentials in response to noxious stimuli. In neuropathic pain states, Nav1.8 channels are often upregulated and contribute to the hyperexcitability of sensory neurons, leading to spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated pain response). By selectively blocking Nav1.8, this compound aims to reduce the aberrant firing of these neurons, thereby alleviating neuropathic pain with a potentially lower risk of central nervous system side effects associated with non-selective sodium channel blockers.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from clinical studies in neuropathic and other pain conditions.

Table 1: this compound Clinical Trial Dosage for Neuropathic Pain (Small Fiber Neuropathy)

Clinical Trial PhaseIndicationDosageRoute of AdministrationStudy DurationKey Findings
Phase 2Pain caused by Small Fiber Neuropathy1250 mgOral, once daily6 weeksStatistically significant and clinically meaningful pain reduction.[2]

Table 2: this compound Clinical Trial Dosages for Other Pain Indications

Clinical Trial PhaseIndicationDosageRoute of AdministrationStudy Duration
Phase 2Acute pain following bunionectomy1500 mg initial dose, followed by 750 mg every 12 hoursOral48 hours
Phase 1Healthy VolunteersSingle dose of 1250 mgOralN/A

Note on Preclinical Dosages: Despite a comprehensive literature search, specific dosages of this compound used in preclinical animal models of neuropathic pain have not been publicly disclosed in the reviewed scientific papers and clinical trial protocols. Researchers are advised to conduct initial dose-finding studies to determine the optimal therapeutic window for their specific animal model and experimental paradigm.

Experimental Protocols

Preclinical Model of Neuropathic Pain: Spinal Nerve Ligation (SNL) in Rats

This protocol describes the induction of neuropathic pain in rats, a widely used model to mimic human neuropathic pain conditions.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., Isoflurane)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • 4-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile saline

  • Post-operative analgesics

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the skin over the lumbar region.

  • Incision: Make a midline dorsal incision at the level of the L4-S2 vertebrae.

  • Muscle Separation: Carefully separate the paraspinal muscles to expose the L5 and L6 transverse processes.

  • Exposure of Spinal Nerves: Remove the L6 transverse process to visualize the L4 and L5 spinal nerves.

  • Ligation: Isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture.

  • Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for recovery. Allow at least 3-7 days for the development of neuropathic pain behaviors before commencing drug treatment studies.

Behavioral Assessment of Neuropathic Pain

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

  • Von Frey filaments with varying calibrated forces

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimation: Place the rat in a testing chamber on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.

  • Stimulation: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% withdrawal threshold. Start with a mid-range filament. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.

  • Data Analysis: The 50% withdrawal threshold is calculated from the pattern of positive and negative responses. A decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw or baseline indicates mechanical allodynia.

This test measures the latency to withdraw from a thermal stimulus.

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Glass platform

  • Testing enclosures

Procedure:

  • Acclimation: Place the rat in a testing enclosure on the glass platform and allow it to acclimate.

  • Stimulation: Position the radiant heat source under the glass platform, directly beneath the plantar surface of the hind paw to be tested.

  • Measurement: Activate the heat source. The apparatus will automatically record the time it takes for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Data Analysis: A shorter withdrawal latency in the ligated paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

Visualizations

Signaling Pathway of Nav1.8 in Nociceptive Neurons

Nav1_8_Signaling_Pathway cluster_0 Nociceptive Neuron Membrane Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins, Bradykinin) GPCR GPCRs Inflammatory_Mediators->GPCR AC Adenylyl Cyclase GPCR->AC PLC Phospholipase C GPCR->PLC cAMP cAMP AC->cAMP DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKA PKA cAMP->PKA PKC PKC DAG_IP3->PKC Nav1_8 Nav1.8 Channel PKA->Nav1_8 Phosphorylation (Sensitization) PKC->Nav1_8 Phosphorylation (Sensitization) Action_Potential Action Potential Generation & Propagation Nav1_8->Action_Potential Na+ Influx VX150 This compound (Active Metabolite) VX150->Nav1_8 Inhibition Depolarization->Nav1_8 Activation Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: Nav1.8 signaling cascade in a nociceptive neuron.

Experimental Workflow for Preclinical this compound Studies

Preclinical_Workflow SNL_Surgery Spinal Nerve Ligation (SNL) Surgery in Rats Pain_Development Neuropathic Pain Development (3-7 days) SNL_Surgery->Pain_Development Baseline_Testing Baseline Behavioral Testing (Von Frey & Hargreaves) Pain_Development->Baseline_Testing Randomization Randomization of Animals Baseline_Testing->Randomization VX150_Group This compound Treatment Group Randomization->VX150_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Dosing Oral Administration (this compound or Vehicle) VX150_Group->Dosing Vehicle_Group->Dosing Post_Dose_Testing Post-Dose Behavioral Testing (Time-course) Dosing->Post_Dose_Testing Data_Analysis Data Analysis and Comparison Post_Dose_Testing->Data_Analysis

Caption: Workflow for a preclinical this compound neuropathic pain study.

References

Preparing VX-150 for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-150 is an orally bioavailable prodrug that is rapidly converted to its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.8.[1][2][3] Nav1.8 is predominantly expressed in peripheral sensory neurons, including nociceptors, and plays a crucial role in the transmission of pain signals.[4][5][6][7] This selective expression profile makes Nav1.8 an attractive therapeutic target for the treatment of various pain conditions with potentially fewer side effects compared to non-selective sodium channel blockers. These application notes provide detailed protocols for preparing and utilizing the active metabolite of this compound in common cell-based assays to assess its potency, selectivity, and cellular effects. For all in vitro cell-based assays, it is imperative to use the active metabolite of this compound, as the prodrug form is significantly less potent.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the active metabolite of this compound based on in vitro studies.

ParameterValueCell LineAssay TypeSource
IC50 (hNav1.8) 15 nMHEK293 cells expressing human Nav1.8ElectrophysiologyNot explicitly stated in search results
IC50 (hNav1.8) 158 nM (resting state)CHO cells expressing human Nav1.8Automated Patch-ClampNot explicitly stated in search results
Selectivity >400-fold selective for Nav1.8 over other sodium channel subtypesVariousElectrophysiologyNot explicitly stated in search results

Signaling Pathway of Nav1.8 in Nociception

Nav1.8 channels are key contributors to the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. Under conditions of inflammation or nerve injury, the expression and activity of Nav1.8 channels can be upregulated, leading to neuronal hyperexcitability and chronic pain states. The active metabolite of this compound selectively binds to the Nav1.8 channel, blocking the influx of sodium ions and thereby dampening the pain signal.

Nav1_8_Signaling_Pathway Nav1.8 Signaling Pathway in Nociception cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., Inflammation, Injury) Nav1_8_Activation Nav1.8 Channel Activation Noxious_Stimuli->Nav1_8_Activation Na_Influx Na+ Influx Nav1_8_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal VX150_Metabolite This compound (Active Metabolite) VX150_Metabolite->Nav1_8_Activation Inhibition

Nav1.8 signaling cascade in pain transmission.

Experimental Protocols

Reagent Preparation: this compound Active Metabolite

It is critical to use the active metabolite of this compound for in vitro studies.

  • Solvent Selection: The active metabolite of this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate amount of the active metabolite in 100% DMSO.

    • Ensure the compound is completely dissolved. Gentle warming or vortexing may be required.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in 100% DMSO.

    • Further dilute the DMSO serial dilutions into the appropriate cell culture medium to achieve the final desired concentrations.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentration range at which the active metabolite of this compound is not toxic to the cells, ensuring that any observed effects in functional assays are due to specific inhibition of Nav1.8 and not to general cytotoxicity.

Materials:

  • Cells stably expressing human Nav1.8 (e.g., HEK293-hNav1.8 or CHO-hNav1.8)

  • 96-well clear-bottom black plates

  • Complete cell culture medium

  • This compound active metabolite stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the Nav1.8-expressing cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 2X concentration series of the this compound active metabolite in complete culture medium from the DMSO stock.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

Protocol 2: Functional Assay using a Fluorescent Sodium Indicator

This protocol provides a method to functionally assess the inhibitory activity of the this compound active metabolite on Nav1.8 channels in a high-throughput format using a sodium-sensitive fluorescent dye.

Materials:

  • Cells stably expressing human Nav1.8 (e.g., HEK293-hNav1.8 or CHO-hNav1.8)

  • 96-well or 384-well black-walled, clear-bottom plates

  • Sodium-sensitive fluorescent indicator dye (e.g., ANG-2 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS or a similar physiological salt solution)

  • Nav1.8 channel activator (e.g., Veratridine or Deltamethrin)

  • This compound active metabolite stock solution (in DMSO)

  • Fluorescent plate reader with kinetic read capabilities and appropriate filter sets.

Procedure:

  • Cell Seeding: Seed the Nav1.8-expressing cells in the assay plate and allow them to form a confluent monolayer overnight.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the sodium indicator dye and Pluronic F-127 in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of the this compound active metabolite or vehicle (DMSO) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Measurement:

    • Place the plate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the Nav1.8 channel activator to all wells to induce sodium influx.

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of sodium ions.

    • Calculate the percentage of inhibition for each concentration of the this compound active metabolite compared to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a Nav1.8 inhibitor like the active metabolite of this compound.

Experimental_Workflow In Vitro Characterization Workflow for a Nav1.8 Inhibitor cluster_workflow Experimental Phases Start Start: Compound (this compound Active Metabolite) Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Functional_Screening 2. Primary Functional Screen (Fluorescence-based Assay) Cytotoxicity->Functional_Screening Determine non-toxic concentration range Dose_Response 3. Dose-Response & Potency (IC50 Determination) Functional_Screening->Dose_Response Selectivity_Panel 4. Selectivity Profiling (Assays on other Nav subtypes) Dose_Response->Selectivity_Panel Mechanism_of_Action 5. Mechanism of Action Studies (e.g., Electrophysiology) Selectivity_Panel->Mechanism_of_Action End End: Characterized Inhibitor Profile Mechanism_of_Action->End

A streamlined workflow for characterizing Nav1.8 inhibitors.

References

Application Notes and Protocols for VX-150 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and stability assessment of VX-150 in Dimethyl Sulfoxide (DMSO). The information is intended to guide researchers in preparing and handling this compound solutions to ensure experimental accuracy and reproducibility.

Introduction to this compound

This compound is an orally bioavailable investigational drug that acts as a selective inhibitor of the voltage-gated sodium channel NaV1.8.[1] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[2][3][4] By blocking NaV1.8, this compound aims to reduce nociceptor hyperexcitability, thereby offering a potential therapeutic approach for various pain indications.[5][6]

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO. It is crucial to use anhydrous (water-free) DMSO for preparing stock solutions, as the presence of water can negatively impact the solubility and stability of many compounds.

Table 1: Reported Solubility of this compound in DMSO

VendorReported Solubility (mg/mL)Molar Concentration (mM)Notes
MedchemExpress125242.09Ultrasonic assistance may be needed. Hygroscopic nature of DMSO noted.[7]
Selleck Chemicals100193.67Recommends using fresh DMSO due to its hygroscopic nature.

Preparation of this compound Stock Solutions in DMSO

This protocol outlines the standard procedure for preparing a high-concentration stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile microcentrifuge tubes or vials (amber glass or polypropylene)

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes

Protocol
  • Equilibration: Allow the this compound powder vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a clean, dry weighing boat or directly into the storage vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired concentration (e.g., 100 mg/mL).

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) and/or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This minimizes freeze-thaw cycles and reduces the risk of contamination and water absorption.

Storage and Stability of this compound in DMSO

Proper storage is critical to maintain the integrity of this compound stock solutions.

Table 2: Recommended Storage Conditions for this compound in DMSO

Storage TemperatureRecommended DurationNotes
-80°CUp to 6 monthsPreferred for long-term storage to minimize degradation. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage. Avoid repeated freeze-thaw cycles.
Room TemperatureNot RecommendedProne to degradation. Prepare fresh solutions for immediate use if long-term storage is not possible.

Experimental Protocols

Protocol for Determining Kinetic Solubility of this compound in Aqueous Buffer

This protocol is adapted for determining the kinetic solubility of a compound initially dissolved in DMSO.

5.1.1. Materials

  • This compound DMSO stock solution (e.g., 100 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Nephelometer or UV spectrophotometer

  • Plate shaker

5.1.2. Procedure (Nephelometric Method)

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the this compound DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add PBS to each well to achieve a range of final this compound concentrations.

  • Mixing and Incubation: Mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The highest concentration that does not show a significant increase in scattering is the kinetic solubility.

Protocol for Assessing the Stability of this compound in DMSO

This protocol uses High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to assess the degradation of this compound over time.

5.2.1. Materials

  • This compound DMSO stock solution (e.g., 10 mg/mL)

  • Internal standard (IS) DMSO stock solution (a stable compound with similar chromatographic properties)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • HPLC or UHPLC system with a UV or mass spectrometry (MS) detector

5.2.2. Procedure

  • Time Zero (T0) Sample Preparation:

    • Mix a known volume of the this compound stock solution with an equal volume of the internal standard stock solution.

    • Dilute this mixture with an appropriate solvent (e.g., 50:50 ACN:Water with 0.1% FA) to a final concentration suitable for analysis (e.g., 1 µg/mL).

    • Inject this sample into the HPLC/UHPLC system to obtain the initial peak area ratio of this compound to the internal standard.

  • Incubation:

    • Store aliquots of the this compound DMSO stock solution at the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • Time Point Analysis:

    • At specified time points (e.g., 1, 2, 4, 8 weeks), retrieve a stored aliquot.

    • Prepare a sample for analysis as described in step 1.

    • Inject the sample and record the peak area ratio.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the formula: % Remaining = (Peak Area Ratio at Time X / Peak Area Ratio at T0) * 100

    • Plot the % Remaining against time to determine the degradation profile.

Visualizations

Signaling Pathway of this compound Action

VX150_Pathway cluster_Neuron Peripheral Sensory Neuron Pain_Stimulus Pain Stimulus (e.g., injury, inflammation) NaV1_8_Channel NaV1.8 Channel (Resting State) Pain_Stimulus->NaV1_8_Channel Activates NaV1_8_Open NaV1.8 Channel (Open State) NaV1_8_Channel->NaV1_8_Open Opens Na_Influx Na+ Influx NaV1_8_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal VX150 This compound VX150->NaV1_8_Channel Inhibits

Caption: Mechanism of action of this compound in inhibiting pain signaling.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Prep_T0 Prepare & Analyze Time 0 Sample Prep_Stock->Prep_T0 Storage_neg20 Store Aliquots at -20°C Prep_Stock->Storage_neg20 Storage_4 Store Aliquots at 4°C Prep_Stock->Storage_4 Storage_RT Store Aliquots at Room Temp Prep_Stock->Storage_RT Prep_IS Prepare Internal Standard Stock Prep_IS->Prep_T0 Time_Points Retrieve Aliquots at Time Points Storage_neg20->Time_Points Storage_4->Time_Points Storage_RT->Time_Points Analyze_HPLC Analyze by HPLC/UHPLC Time_Points->Analyze_HPLC Calc_Remaining Calculate % Remaining vs. Time 0 Analyze_HPLC->Calc_Remaining Plot_Data Plot Degradation Profile Calc_Remaining->Plot_Data

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Application Notes and Protocols for Electrophysiological Characterization of VX-150

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VX-150 is an orally available investigational drug that has shown potential in the treatment of various pain conditions.[1][2][3] It is a pro-drug that is rapidly converted in the body to its active metabolite.[3][4] This active compound is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.8.[1][4][5][6] The Nav1.8 channel is predominantly expressed in peripheral pain-sensing neurons, making it an attractive therapeutic target for pain management with potentially fewer central nervous system side effects.[5][6][7] Preclinical and clinical studies have supported the potential of this compound in treating acute and chronic pain.[2][8][9]

Mechanism of Action

The active metabolite of this compound, referred to as VX-150m, selectively inhibits the Nav1.8 sodium channel.[5][6] Electrophysiological studies have demonstrated that VX-150m inhibits human Nav1.8 channels with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[5][6] A distinctive feature of VX-150m's mechanism is its "reverse use-dependence."[5][6] This means that the inhibitory effect of the compound is relieved by repetitive depolarizations of the cell membrane.[5][6] This property suggests a strong state-dependent interaction, with the compound binding more tightly to channels in the resting state and having weaker binding to channels with activated voltage sensors.[6] This is in contrast to many other sodium channel blockers that exhibit forward use-dependence.

Quantitative Data Summary

CompoundTargetCell TypeIC50SelectivityReference
This compound (active metabolite)Human Nav1.8Not specified15 nM>400-fold vs. other sodium channel subtypes[3][5][6]

Experimental Protocols

Materials and Reagents
  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human Nav1.8 channel (hNav1.8).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Intracellular) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~295 mOsm with sucrose.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the active metabolite of this compound in DMSO. Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Patch-Clamp Setup: An inverted microscope, micromanipulator, patch-clamp amplifier, and data acquisition system.

Cell Preparation
  • Culture cells expressing hNav1.8 in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells every 3-4 days when they reach 80-90% confluency.

  • For electrophysiology experiments, plate the cells onto glass coverslips in 35 mm dishes and allow them to adhere and grow for 24-48 hours.

Whole-Cell Patch-Clamp Protocol
  • Preparation:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage.

    • Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).

    • Prepare a patch pipette by filling it with the internal solution, ensuring there are no air bubbles.

    • Mount the pipette in the holder and apply slight positive pressure.

  • Seal Formation:

    • Approach a target cell with the pipette tip.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the recordings.

  • Voltage-Clamp Recordings:

    • Tonic Block Protocol:

      • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.

      • Apply a depolarizing test pulse to 0 mV for 50 ms (B15284909) to elicit a sodium current.

      • Repeat this step every 10-15 seconds to establish a stable baseline current.

      • Perfuse the cell with the external solution containing different concentrations of this compound's active metabolite.

      • Record the current inhibition at each concentration to determine the tonic block and calculate the IC50.

    • Reverse Use-Dependence Protocol:

      • Hold the membrane potential at -120 mV.

      • Apply a depolarizing test pulse to 0 mV for 50 ms to measure the baseline current.

      • Perfuse the cell with a concentration of this compound's active metabolite around its IC50.

      • After the block has reached a steady state, apply a train of short depolarizing pulses (e.g., to +40 mV for 20 ms at 50 Hz for 1-2 seconds).

      • Immediately after the pulse train, apply a test pulse to 0 mV to measure the current amplitude.

      • Compare the current amplitude before and after the depolarizing pulse train to quantify the relief of inhibition.

Data Analysis
  • Measure the peak inward sodium current for each test pulse.

  • For the tonic block experiment, plot the percentage of current inhibition as a function of the drug concentration. Fit the data with the Hill equation to determine the IC50 value.

  • For the reverse use-dependence experiment, calculate the percentage of current recovery after the depolarizing pulse train.

Diagrams

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cell Cell Culture and Plating seal Approach Cell and Form Giga-Seal prep_cell->seal prep_solutions Prepare Solutions (External/Internal) prep_solutions->seal prep_pipette Pull and Fill Patch Pipette prep_pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Nav1.8 Current whole_cell->baseline drug_app Apply this compound baseline->drug_app record_effect Record Effect of this compound drug_app->record_effect measure Measure Peak Current record_effect->measure calc_ic50 Calculate IC50 measure->calc_ic50 analyze_rud Analyze Reverse Use-Dependence measure->analyze_rud

Caption: Experimental workflow for patch-clamp analysis of this compound.

G cluster_membrane Cell Membrane Nav1_8 Nav1.8 Channel (Resting State) Nav1_8_blocked Nav1.8 Channel (Blocked) Nav1_8->Nav1_8_blocked Inhibition Na_ion Na+ Ion VX150 This compound (Active Metabolite) VX150->Nav1_8 Binds to resting state Depolarization Depolarization Nav1_8_open Nav1.8 Channel (Open/Inactivated State) Depolarization->Nav1_8_open Nav1_8_blocked->Depolarization Relief of block Nav1_8_open->VX150 Weak binding/ Dissociation

Caption: Proposed mechanism of this compound action on the Nav1.8 channel.

References

Application Notes and Protocols for VX-150 in a Bunionectomy Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of VX-150, a selective Nav1.8 sodium channel inhibitor, in a clinically relevant bunionectomy model of acute pain. The information is compiled from publicly available clinical trial data.

Introduction

This compound is an investigational, orally administered, selective inhibitor of the voltage-gated sodium channel Nav1.8. This channel is preferentially expressed in peripheral sensory neurons, including nociceptors, which are critical for pain signal transmission. By specifically targeting Nav1.8, this compound aims to provide effective analgesia while minimizing the central nervous system side effects associated with other classes of analgesics, such as opioids. The bunionectomy pain model is a well-established and regulatory-accepted model for assessing the efficacy of analgesics for acute postoperative pain.

Mechanism of Action of this compound

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype is a key contributor to the excitability of nociceptive neurons. In response to a noxious stimulus, Nav1.8 channels open, leading to an influx of sodium ions and depolarization of the neuronal membrane. This depolarization generates an action potential that travels along the sensory nerve to the spinal cord and ultimately to the brain, where it is perceived as pain.

This compound selectively binds to the Nav1.8 channel, inhibiting the influx of sodium ions. This action dampens the excitability of nociceptive neurons, thereby reducing the transmission of pain signals from the periphery.

Signaling Pathway of Nav1.8 in Nociception

Nav1_8_Signaling cluster_0 Peripheral Nociceptor cluster_1 Pain Signal Transmission Noxious_Stimulus Noxious Stimulus (e.g., Surgical Trauma) Nav1_8_Channel Nav1.8 Channel (Closed State) Noxious_Stimulus->Nav1_8_Channel Activates Nav1_8_Open Nav1.8 Channel (Open State) Nav1_8_Channel->Nav1_8_Open Opens Na_Influx Na+ Influx Nav1_8_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Propagation Brain Brain (Pain Perception) Spinal_Cord->Brain Ascending Pathway VX_150 This compound VX_150->Nav1_8_Open Inhibits

Figure 1: Simplified signaling pathway of Nav1.8 in pain transmission and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the efficacy data from Phase 2 clinical trials of this compound in the bunionectomy pain model.

Table 1: Efficacy Results from Phase 2 Study (NCT03206749)[1][2]
Treatment GroupNumber of PatientsMean SPID24 (0-24h)Mean SPID48 (0-48h)
This compound8036.2112.2
Placebo826.649.4
Hydrocodone/APAP (5mg/325mg)8140.16Not Reported

SPID: Sum of Pain Intensity Difference. Higher values indicate greater pain relief. p < 0.0001 for SPID24 and SPID48 for this compound vs. Placebo.

Table 2: Dose Regimens Investigated in Phase 2b Dose-Ranging Study (NCT03764072)[3][4]
ArmFirst Dose (Oral)Subsequent Doses (Oral)Frequency
1This compound 1500 mgThis compound 750 mgEvery 12 hours
2This compound 1000 mgThis compound 1000 mgOnce daily
3This compound 500 mgThis compound 500 mgEvery 12 hours
4This compound 500 mgThis compound 250 mgEvery 12 hours
5This compound 250 mgThis compound 250 mgOnce daily
6PlaceboPlaceboMatched to dosing schedule

The primary objective of this study was to evaluate the dose-response relationship of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the this compound Phase 2 and Phase 2b clinical trials in the bunionectomy pain model.

Experimental Workflow for Bunionectomy Pain Model

Bunionectomy_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Bunionectomy Day -1: Primary Unilateral First Metatarsal Bunionectomy Screening->Bunionectomy Anesthesia Popliteal Sciatic Nerve Block Bunionectomy->Anesthesia Block_Removal Day 1 (Early Morning): Removal of Nerve Block Anesthesia->Block_Removal Pain_Onset Onset of Postoperative Pain Block_Removal->Pain_Onset Baseline_Assessment Baseline Pain Assessment (NPRS ≥ 4, VRS Moderate/Severe) Pain_Onset->Baseline_Assessment Randomization Randomization to Treatment Arm Baseline_Assessment->Randomization Dosing Administration of First Dose of Investigational Product Randomization->Dosing Pain_Assessments Serial Pain Assessments (NPRS, VRS, Stopwatch) Dosing->Pain_Assessments Subsequent_Dosing Subsequent Dosing (per protocol) Pain_Assessments->Subsequent_Dosing Rescue_Medication Rescue Medication (Ibuprofen 400 mg prn) Pain_Assessments->Rescue_Medication Data_Analysis Data Collection and Analysis (SPID24, SPID48, etc.) Pain_Assessments->Data_Analysis Subsequent_Dosing->Pain_Assessments

Figure 2: Experimental workflow for the this compound bunionectomy pain model study.
Subject Recruitment and Screening

  • Inclusion Criteria:

    • Healthy male and female subjects, 18 to 65 years of age.

    • Scheduled to undergo a primary unilateral first metatarsal bunionectomy.

    • Body Mass Index (BMI) between 18.0 and 38.0 kg/m ².

  • Exclusion Criteria:

    • History of significant medical conditions.

    • Chronic use of analgesic medications.

    • Known allergy to the investigational product or related compounds.

Surgical Procedure: Bunionectomy
  • A primary unilateral first metatarsal bunionectomy is performed on Day -1.

  • The procedure is conducted under regional anesthesia, including a popliteal sciatic nerve block.

Anesthesia and Postoperative Care
  • A continuous popliteal sciatic nerve block (e.g., 0.2% ropivacaine) is initiated after surgery.

  • The nerve block is removed in the early morning of Day 1 to allow for the onset of postoperative pain.

Baseline Pain Assessment and Randomization
  • Following the removal of the nerve block, patients are monitored for the onset of pain.

  • Once a patient reports a pain intensity of ≥ 4 on the 11-point Numeric Pain Rating Scale (NPRS) and moderate or severe pain on the Verbal Rating Scale (VRS), a baseline pain assessment is conducted.

  • Eligible patients are then randomized in a double-blind manner to a treatment arm.

Investigational Product Administration
  • This compound Formulation: Administered as oral capsules.

  • Dosing: The first dose of the investigational product (this compound or placebo) is administered after the baseline pain assessment. Subsequent doses are administered according to the study protocol (e.g., every 12 hours or once daily).

Pain Assessments
  • Numeric Pain Rating Scale (NPRS): Patients rate their pain on an 11-point scale (0 = no pain, 10 = worst possible pain) at specified time points post-dose.

  • Verbal Rating Scale (VRS): Patients describe their pain using categories such as "mild," "moderate," or "severe."

  • Stopwatch Assessment:

    • Time to Perceptible Pain Relief: Patients record the time at which they first notice any pain relief.

    • Time to Meaningful Pain Relief: Patients record the time at which they experience meaningful pain relief.

Rescue Medication
  • Rescue medication (e.g., ibuprofen (B1674241) 400 mg) is made available to patients as needed for breakthrough pain.

  • The time to first use of rescue medication and the total amount consumed are recorded as efficacy endpoints.

Efficacy Endpoints
  • Primary Endpoint:

    • Sum of Pain Intensity Difference over 24 hours (SPID24): Calculated from the NPRS scores.

  • Secondary Endpoints:

    • Sum of Pain Intensity Difference over 48 hours (SPID48).

    • Time to perceptible and meaningful pain relief.

    • Time to first use of rescue medication.

    • Proportion of patients with at least 30%, 50%, or 70% reduction in NPRS score at 24 hours.

Safety and Tolerability
  • Adverse events, clinical laboratory values, vital signs, and electrocardiograms (ECGs) are monitored throughout the study to assess the safety and tolerability of this compound.

Application Notes and Protocols for VX-150 in the Study of Small Fiber Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of VX-150, a selective inhibitor of the voltage-gated sodium channel NaV1.8, and its application in the study of small fiber neuropathy. This document includes a summary of clinical trial data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.

Introduction to this compound and Small Fiber Neuropathy

Small fiber neuropathy (SFN) is a neurological disorder characterized by damage to the small myelinated Aδ and unmyelinated C nerve fibers, leading to sensory disturbances and chronic pain.[1] The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of pain signals.[2] Gain-of-function mutations in NaV1.8 have been linked to painful peripheral neuropathies, making it a key therapeutic target.[3] this compound is an investigational, orally bioavailable small molecule that selectively inhibits NaV1.8, offering a promising non-opioid therapeutic approach for managing pain associated with SFN.[4][5]

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active moiety.[6] This active compound is a potent and highly selective inhibitor of the NaV1.8 sodium channel.[6] By blocking NaV1.8 channels on nociceptive neurons, this compound reduces the influx of sodium ions that is necessary for the initiation and propagation of action potentials in response to painful stimuli. This targeted inhibition of peripheral pain-sensing neurons is intended to alleviate pain without the central nervous system side effects associated with many existing analgesics.[5]

Data Presentation

Phase 2 Clinical Trial Data in Small Fiber Neuropathy

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with chronic pain caused by small fiber neuropathy.[4][7]

Table 1: Efficacy of this compound in Small Fiber Neuropathy (6-Week Treatment) [4][7]

ParameterPlacebo (n=43)This compound (1250 mg daily) (n=46)
Mean Baseline NRS Pain Score 5.996.43
Mean Change from Baseline in NRS at Week 6 -0.93-2.02
Within-Group p-value 0.0017<0.0001
Between-Group Treatment Difference (this compound vs. Placebo) -1.09 (95% CI: -1.88 to -0.29)

NRS: Numeric Rating Scale (11-point scale from 0 'no pain' to 10 'worst possible pain')

Table 2: Safety and Tolerability of this compound in Small Fiber Neuropathy (6-Week Treatment) [7]

ParameterPlacebo (n=43)This compound (1250 mg daily) (n=46)
Patients Completing Treatment 81%91%
Discontinuation Due to Adverse Events 42
Serious Adverse Events 30
Any Adverse Event 56%63%
Most Common Adverse Event (Headache) 12%24%

Experimental Protocols

Clinical Trial Protocol: Phase 2 Study of this compound in Small Fiber Neuropathy

This protocol is based on the design of the Phase 2 study of this compound in patients with pain caused by small fiber neuropathy (NCT03304522).[5][8]

1. Study Design:

  • A Phase 2, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

2. Patient Population:

  • Male and female subjects aged 18 to 80 years with a diagnosis of small fiber neuropathy.

  • Inclusion criteria include a history of pain for at least 3 months and a baseline weekly average daily pain intensity score of ≥ 4 on an 11-point Numeric Rating Scale (NRS).

  • Exclusion criteria include other concomitant severe pain conditions and a history of certain comorbidities.[8]

3. Treatment:

  • Investigational Arm: this compound 1250 mg administered orally once daily for 6 weeks.[4]

  • Control Arm: Matching placebo administered orally once daily for 6 weeks.

4. Efficacy Assessments:

  • Primary Endpoint: Change from baseline in the weekly average of daily pain intensity on the 11-point NRS at Week 6.

  • Secondary Endpoints:

    • Proportion of patients with ≥30% and ≥50% reduction in pain intensity at Week 6.

    • Change from baseline in the Daily Sleep Interference Scale (DSIS) at Week 6.

    • Patient Global Impression of Change (PGIC).

5. Safety Assessments:

  • Monitoring and recording of all adverse events (AEs).

  • Clinical laboratory tests, vital signs, and electrocardiograms (ECGs) at specified visits.

Preclinical Protocol: Evaluation of a NaV1.8 Inhibitor in a Mouse Model of Small Fiber Neuropathy

This protocol is a representative model based on published methodologies for inducing small fiber neuropathy and testing the efficacy of selective NaV1.8 inhibitors.

1. Animal Model of Small Fiber Neuropathy (Resiniferatoxin-induced):

  • Animals: Adult male C57BL/6 mice.

  • Induction: Administer a single intraperitoneal (i.p.) injection of resiniferatoxin (B1680534) (RTX) at a dose of 50 µg/kg.[9] This dose is critical for inducing manifestations of small fiber neuropathy while minimizing lethality.[9]

  • Confirmation of Neuropathy: Assess for thermal hypoalgesia and mechanical allodynia 7 days post-RTX injection.[9]

2. Drug Administration:

  • Test Compound: this compound (or other selective NaV1.8 inhibitor).

  • Vehicle: Appropriate vehicle for the test compound (e.g., 0.5% methylcellulose (B11928114) in water).

  • Dosing: Administer the test compound or vehicle orally (p.o.) at desired doses.

3. Behavioral Testing for Pain:

  • Mechanical Allodynia (von Frey Test):

    • Acclimatize mice on a wire mesh platform.

    • Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.

    • Determine the paw withdrawal threshold, defined as the lowest force that elicits a brisk withdrawal response.

  • Thermal Hyperalgesia (Hargreaves Plantar Test):

    • Place mice in a plexiglass chamber on a glass floor.

    • Apply a radiant heat source to the plantar surface of the hind paw.

    • Measure the latency for the mouse to withdraw its paw. A cut-off time is used to prevent tissue damage.

4. Electrophysiological Assessment (Optional):

  • Isolate dorsal root ganglion (DRG) neurons from treated and control animals.

  • Perform whole-cell patch-clamp recordings to measure NaV1.8 currents and assess the effect of the test compound on neuronal excitability.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization Activates NaV1.8_Channel NaV1.8 Channel (Voltage-Gated) Membrane_Depolarization->NaV1.8_Channel Opens Na_Influx Na+ Influx NaV1.8_Channel->Na_Influx Allows Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal VX150 This compound (Active Metabolite) VX150->NaV1.8_Channel Inhibits

Caption: Mechanism of NaV1.8 inhibition by this compound in nociceptive signaling.

Experimental Workflow for Preclinical Evaluation

cluster_workflow Preclinical Evaluation of this compound Induction Induce Small Fiber Neuropathy (e.g., RTX injection in mice) Confirmation Confirm Neuropathic Phenotype (Baseline behavioral testing) Induction->Confirmation Randomization Randomize Animals (this compound vs. Vehicle) Confirmation->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Behavioral_Assessment Post-treatment Behavioral Assessment (von Frey, Hargreaves) Treatment->Behavioral_Assessment Data_Analysis Data Analysis and Comparison Behavioral_Assessment->Data_Analysis

Caption: Workflow for preclinical testing of this compound in a small fiber neuropathy model.

Logical Relationship of NaV1.8 Inhibition to Symptom Relief

SFN Small Fiber Neuropathy Nociceptor_Hyperexcitability Nociceptor Hyperexcitability SFN->Nociceptor_Hyperexcitability Leads to Increased_NaV1.8_Activity Increased NaV1.8 Activity Nociceptor_Hyperexcitability->Increased_NaV1.8_Activity is driven by VX150_Inhibition This compound Inhibition of NaV1.8 VX150_Inhibition->Increased_NaV1.8_Activity Targets Reduced_Ectopic_Firing Reduced Ectopic Firing VX150_Inhibition->Reduced_Ectopic_Firing Results in Pain_Relief Pain Relief Reduced_Ectopic_Firing->Pain_Relief Leads to

Caption: The therapeutic rationale for NaV1.8 inhibition in small fiber neuropathy.

References

Application Notes and Protocols: Oral Administration of VX-150 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of VX-150, a selective inhibitor of the voltage-gated sodium channel Nav1.8, administered orally in various animal models of pain. The included protocols are representative methodologies based on established preclinical pain models and the known characteristics of this compound.

Introduction

This compound is an orally bioavailable prodrug that is rapidly converted to its active metabolite, a potent and highly selective inhibitor of the Nav1.8 sodium channel.[1][2][3] The Nav1.8 channel is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals.[4][5] Its selective inhibition by this compound presents a promising therapeutic strategy for the treatment of various pain states with a potentially reduced risk of central nervous system side effects.[6] Preclinical studies in rodent models of postoperative and inflammatory pain have demonstrated the analgesic efficacy of Nav1.8 inhibitors.[7]

Mechanism of Action and Signaling Pathway

This compound, through its active metabolite, selectively binds to and inhibits the Nav1.8 sodium channel on nociceptive neurons.[1][2] Under normal conditions, noxious stimuli (e.g., mechanical, thermal, or chemical) lead to the depolarization of the neuronal membrane. This depolarization activates voltage-gated sodium channels, including Nav1.8, causing an influx of sodium ions and the generation and propagation of an action potential from the periphery to the central nervous system, ultimately resulting in the sensation of pain.[4][5] By blocking Nav1.8, this compound raises the threshold for action potential generation and reduces the repetitive firing of nociceptors, thereby dampening the pain signal.

Nav1.8 Signaling Pathway in Nociception cluster_0 Nociceptive Neuron Noxious_Stimulus Noxious Stimulus (Mechanical, Thermal, Chemical) Membrane_Depolarization Membrane Depolarization Noxious_Stimulus->Membrane_Depolarization Nav1.8_Activation Nav1.8 Channel Activation Membrane_Depolarization->Nav1.8_Activation Na_Influx Na+ Influx Nav1.8_Activation->Na_Influx Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal VX150 This compound (Active Metabolite) VX150->Nav1.8_Activation Inhibition

Figure 1: Simplified signaling pathway of Nav1.8 in nociception and the inhibitory action of this compound.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data for the active metabolite of this compound from preclinical studies in rats.

Table 1: In Vitro Properties of this compound Active Metabolite

ParameterValueSpeciesSource
IC50 for human Nav1.815 nMHuman (recombinant)[8]
Selectivity vs. other Nav subtypes>400-foldHuman (recombinant)[1][2]
Permeability (Caco-2)6.1 x 10⁻⁶ cm/s (moderate)N/A[9]
Plasma Protein Binding96.2% - 97.5%Rat[9]

Table 2: Pharmacokinetic Parameters of this compound Active Metabolite in Rats (Oral Administration)

DoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)
5 mg/kg0.19 - 0.36Varies (Dose-dependent)Varies (Dose-dependent)26.67% - 36.11%
10 mg/kg0.19 - 0.36Varies (Dose-dependent)Varies (Dose-dependent)26.67% - 36.11%
20 mg/kg0.19 - 0.36Varies (Dose-dependent)Varies (Dose-dependent)26.67% - 36.11%
Data synthesized from a study by an unspecified author.[9]

Table 3: Pharmacokinetic Parameters of this compound Active Moiety in Healthy Male Adults (1,250 mg single oral dose)

ParameterValue
Median Tmax4 hours
Maximum Median Cmax4.30 µg/mL
Data from a Phase 1 clinical study.[3][10]

Experimental Protocols

The following are detailed, representative protocols for evaluating the oral administration of this compound in common preclinical models of pain.

Protocol 1: Postoperative Pain Model (Brennan Model)

This protocol is based on the widely used Brennan model of incisional pain, which mimics human postoperative pain.[11][12][13][14]

Objective: To assess the analgesic efficacy of orally administered this compound in a rat model of postoperative pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (formulated for oral gavage)

  • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

  • Anesthetic (e.g., isoflurane)

  • Sterile surgical instruments

  • Von Frey filaments for mechanical allodynia assessment

  • Oral gavage needles

Experimental Workflow:

Postoperative_Pain_Model_Workflow Acclimatization 1. Animal Acclimatization (1 week) Baseline 2. Baseline Behavioral Testing (Mechanical Threshold) Acclimatization->Baseline Grouping 3. Randomization into Groups (Vehicle, this compound doses) Baseline->Grouping Dosing 4. Oral Administration (Vehicle or this compound) Grouping->Dosing Surgery 5. Plantar Incision Surgery (Brennan Model) Dosing->Surgery 30-60 min prior PostOp_Testing 6. Postoperative Behavioral Testing (e.g., 2, 4, 6, 24, 48 hours post-surgery) Surgery->PostOp_Testing Data_Analysis 7. Data Analysis PostOp_Testing->Data_Analysis

Figure 2: Experimental workflow for the postoperative pain model.

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Baseline Behavioral Testing:

    • Place rats in individual transparent boxes on an elevated mesh floor and allow them to acclimate for 15-20 minutes.

    • Determine the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments applied to the plantar surface of the hind paw.

  • Grouping and Dosing:

    • Randomly assign rats to treatment groups (e.g., vehicle, this compound at 10, 30, and 100 mg/kg).

    • Administer the assigned treatment via oral gavage 30-60 minutes before surgery.

  • Surgical Procedure (Plantar Incision):

    • Anesthetize the rat with isoflurane.

    • Place the rat in a supine position and make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel.

    • Suture the incision with a single stitch.

  • Postoperative Behavioral Testing:

    • At predetermined time points after surgery (e.g., 2, 4, 6, 24, and 48 hours), assess the paw withdrawal threshold using von Frey filaments as described in the baseline testing.

  • Data Analysis:

    • Calculate the paw withdrawal threshold for each animal at each time point.

    • Compare the withdrawal thresholds of the this compound treated groups to the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: Inflammatory Pain Model (Carrageenan-Induced Paw Edema)

This protocol utilizes the injection of carrageenan to induce a localized inflammatory response and associated pain.[15][16]

Objective: To evaluate the anti-hyperalgesic and anti-inflammatory effects of orally administered this compound in a rat model of inflammatory pain.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (formulated for oral gavage)

  • Vehicle control

  • 1% (w/v) lambda-carrageenan solution in sterile saline

  • Plethysmometer for measuring paw volume

  • Electronic von Frey or hot plate for thermal hyperalgesia assessment

  • Oral gavage needles

Experimental Workflow:

Inflammatory_Pain_Model_Workflow Acclimatization 1. Animal Acclimatization (1 week) Baseline 2. Baseline Measurements (Paw Volume, Thermal Latency) Acclimatization->Baseline Grouping 3. Randomization into Groups Baseline->Grouping Dosing 4. Oral Administration (Vehicle or this compound) Grouping->Dosing Carrageenan 5. Intraplantar Carrageenan Injection Dosing->Carrageenan 30-60 min prior Post_Injection_Testing 6. Post-Injection Measurements (Paw Volume & Thermal Latency at 1, 2, 3, 4, 6 hours) Carrageenan->Post_Injection_Testing Data_Analysis 7. Data Analysis Post_Injection_Testing->Data_Analysis

Figure 3: Experimental workflow for the inflammatory pain model.

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Baseline Measurements:

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Determine the baseline thermal withdrawal latency using a hot plate or radiant heat source.

  • Grouping and Dosing:

    • Randomly assign rats to treatment groups.

    • Administer the assigned treatment via oral gavage 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Post-Injection Measurements:

    • At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours), measure:

      • Paw volume using the plethysmometer to assess edema.

      • Thermal withdrawal latency to assess thermal hyperalgesia.

  • Data Analysis:

    • Calculate the percentage increase in paw volume relative to baseline for each animal.

    • Determine the change in thermal withdrawal latency from baseline.

    • Compare the results from the this compound treated groups with the vehicle control group using appropriate statistical analysis.

Conclusion

The oral administration of this compound demonstrates a promising therapeutic approach for the management of pain by selectively targeting the Nav1.8 sodium channel. The provided protocols offer a framework for the preclinical evaluation of this compound and other Nav1.8 inhibitors in relevant animal models of postoperative and inflammatory pain. The quantitative data further support the potential of this compound for clinical development.

References

Application Notes and Protocols for Measuring VX-150 Efficacy in Acute Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-150 is an investigational, orally administered, selective inhibitor of the voltage-gated sodium channel NaV1.8.[1] NaV1.8 is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the propagation of pain signals. By selectively targeting NaV1.8, this compound represents a promising non-opioid analgesic approach for the treatment of acute pain. These application notes provide detailed protocols for evaluating the efficacy of this compound and other selective NaV1.8 inhibitors in established preclinical models of acute pain.

Mechanism of Action: Selective NaV1.8 Inhibition

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.8 isoform is a key contributor to the excitability of nociceptive neurons. In response to a painful stimulus, NaV1.8 channels open, leading to an influx of sodium ions and the depolarization of the neuronal membrane, which generates an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain.

This compound selectively binds to and inhibits the NaV1.8 channel, preventing the influx of sodium ions. This action dampens the excitability of nociceptive neurons and reduces the transmission of pain signals. The high selectivity of this compound for NaV1.8 over other sodium channel subtypes is a key feature, potentially minimizing off-target effects commonly associated with non-selective sodium channel blockers.

Pain Signaling Pathway and this compound Mechanism of Action cluster_0 Peripheral Nociceptor Painful_Stimulus Painful Stimulus (e.g., Heat, Pressure, Chemical) NaV1_8_Channel NaV1.8 Channel (Closed) Painful_Stimulus->NaV1_8_Channel Activates NaV1_8_Channel_Open NaV1_8 Channel (Open) NaV1_8_Channel->NaV1_8_Channel_Open Na_Influx Na+ Influx NaV1_8_Channel_Open->Na_Influx Action_Potential Action Potential Generation Na_Influx->Action_Potential Pain_Signal_Transmission Pain Signal Transmission to CNS Action_Potential->Pain_Signal_Transmission VX_150 This compound VX_150->NaV1_8_Channel_Open Inhibits

Pain signaling pathway and this compound's inhibitory action.

Preclinical Acute Pain Models: Data and Protocols

The following sections detail standard preclinical models used to assess the efficacy of analgesics in acute pain and provide representative data for a selective NaV1.8 inhibitor. While specific preclinical data for this compound in these models is not extensively published, the provided data is based on the known effects of this class of compounds.

Formalin Test

The formalin test is a widely used model of tonic chemical pain that assesses both an acute neurogenic phase and a subsequent inflammatory phase.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g) are commonly used.

  • Acclimation: Animals are acclimated to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before formalin injection (e.g., 30-60 minutes).

  • Formalin Injection: A 5% formalin solution (50 µL for rats, 20 µL for mice) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, the animal is returned to the observation chamber. The cumulative time spent licking or biting the injected paw is recorded for two distinct phases:

    • Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.

  • Data Analysis: The total licking/biting time in each phase is calculated for each animal. The percentage of inhibition by the test compound is calculated relative to the vehicle-treated group.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Phase 1 Licking Time (s) (Mean ± SEM)% Inhibition (Phase 1)Phase 2 Licking Time (s) (Mean ± SEM)% Inhibition (Phase 2)
Vehicle-105 ± 80%180 ± 120%
Selective NaV1.8 Inhibitor (Representative)1095 ± 79.5%120 ± 10**33.3%
Selective NaV1.8 Inhibitor (Representative)3088 ± 616.2%85 ± 9***52.8%
Selective NaV1.8 Inhibitor (Representative)10082 ± 521.9%60 ± 7****66.7%
Morphine (Positive Control)540 ± 4****61.9%35 ± 5****80.6%
p<0.05, **p<0.01, ***p<0.001, ****p<0.0001 vs. Vehicle. Data are representative for a selective NaV1.8 inhibitor.

Note: Some selective NaV1.8 inhibitors, such as A-803467, have been reported to be inactive in the formalin test, suggesting potential differences in the pharmacological profiles of compounds within this class. In contrast, another selective NaV1.8 inhibitor, PF-01247324, has been shown to be effective in reducing formalin-induced nociception.

Formalin Test Experimental Workflow Acclimation Animal Acclimation (30 min) Drug_Admin Drug/Vehicle Administration (p.o. or i.p.) Acclimation->Drug_Admin Formalin_Injection Formalin Injection (Plantar Surface) Drug_Admin->Formalin_Injection Observation_Phase1 Phase 1 Observation (0-5 min) Record Licking/Biting Time Formalin_Injection->Observation_Phase1 Observation_Phase2 Phase 2 Observation (15-40 min) Record Licking/Biting Time Observation_Phase1->Observation_Phase2 Data_Analysis Data Analysis (% Inhibition) Observation_Phase2->Data_Analysis

Workflow for the formalin test.
Hot Plate Test

The hot plate test measures the latency to a thermal stimulus, primarily assessing centrally mediated analgesia.

Experimental Protocol:

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Male Sprague-Dawley rats or Swiss Webster mice.

  • Baseline Latency: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Drug Administration: this compound or vehicle is administered.

  • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the latency to response is measured again.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Peak %MPE (Mean ± SEM)Time to Peak Effect (min)
Vehicle-8 ± 2-
Selective NaV1.8 Inhibitor (Representative)3025 ± 460
Selective NaV1.8 Inhibitor (Representative)10045 ± 6***60
Morphine (Positive Control)1085 ± 5****30
p<0.05, ***p<0.001, ****p<0.0001 vs. Vehicle. Data are representative for a selective NaV1.8 inhibitor.

Note: Similar to the formalin test, some selective NaV1.8 inhibitors have shown limited efficacy in acute thermal pain models like the hot plate test. However, clinical data for this compound did show an effect on heat pain thresholds in healthy volunteers.

Hot Plate Test Experimental Workflow Baseline Measure Baseline Latency Drug_Admin Drug/Vehicle Administration Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Latency at Time Points Drug_Admin->Post_Treatment Data_Analysis Calculate %MPE Post_Treatment->Data_Analysis

Workflow for the hot plate test.
Tail-Flick Test

The tail-flick test is another model of thermal pain that primarily measures a spinal reflex to a noxious heat stimulus.

Experimental Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat on the animal's tail.

  • Animals: Male Sprague-Dawley rats or Swiss Webster mice.

  • Baseline Latency: The animal's tail is placed in the apparatus, and the time taken to flick the tail away from the heat source is recorded. A cut-off time is employed to prevent tissue injury.

  • Drug Administration: this compound or vehicle is administered.

  • Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated as described for the hot plate test.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Peak %MPE (Mean ± SEM)Time to Peak Effect (min)
Vehicle-10 ± 3-
Selective NaV1.8 Inhibitor (Representative)3022 ± 560
Selective NaV1.8 Inhibitor (Representative)10040 ± 7***60
Morphine (Positive Control)1090 ± 4****30
p<0.05, ***p<0.001, ****p<0.0001 vs. Vehicle. Data are representative for a selective NaV1.8 inhibitor.

Note: The efficacy of selective NaV1.8 inhibitors in the tail-flick test can be variable, consistent with observations in other acute thermal pain models.

Tail-Flick Test Experimental Workflow Baseline Measure Baseline Latency Drug_Admin Drug/Vehicle Administration Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Latency at Time Points Drug_Admin->Post_Treatment Data_Analysis Calculate %MPE Post_Treatment->Data_Analysis

Workflow for the tail-flick test.

Clinical Relevance and Translational Considerations

While preclinical models are essential for initial efficacy screening, it is important to consider the translational relevance to human pain conditions. This compound has demonstrated significant relief of acute pain compared to placebo in a Phase 2 study in patients following bunionectomy surgery. The primary endpoint in this study was the time-weighted Sum of the Pain Intensity Difference over the first 24 hours (SPID24). Additionally, a Phase 1 study in healthy volunteers showed that this compound induced analgesia in a variety of evoked pain tests, with significant effects on cold pressor and heat pain thresholds.

These clinical findings support the therapeutic potential of selective NaV1.8 inhibition for acute pain management. The preclinical models described in these application notes provide a valuable platform for the initial characterization and differentiation of novel NaV1.8 inhibitors.

Conclusion

The selective NaV1.8 inhibitor this compound holds promise as a novel non-opioid analgesic for acute pain. The preclinical models and protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy of this compound and other selective NaV1.8 inhibitors. Careful consideration of the specific pain modality and the pharmacological profile of the test compound is crucial for the successful translation of preclinical findings to the clinical setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing VX-150 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing VX-150 in their experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the accurate and reproducible determination of this compound's IC50 value.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] The NaV1.8 channel is predominantly expressed in nociceptive primary sensory neurons, which are responsible for transmitting pain signals.[3][4][5] By blocking NaV1.8, the active metabolite of this compound reduces the excitability of these neurons, thereby producing an analgesic effect.[3]

Q2: What is the reported IC50 value for the active metabolite of this compound?

The active metabolite of this compound (VX-150m) has been reported to inhibit human NaV1.8 channels with an IC50 of approximately 15 nM.[6][7][8][9] It is important to note that this compound itself, as the prodrug form, is significantly less potent.[7]

Q3: Is the inhibitory effect of this compound's active metabolite dependent on the channel state?

Yes, the active metabolite of this compound exhibits a phenomenon known as "reverse use-dependence".[6][7][8] This means that the inhibitory effect is more pronounced when the NaV1.8 channel is in a resting state and can be partially relieved by repetitive depolarization of the cell membrane.[6][7][8] This is an important consideration when designing voltage-clamp protocols for IC50 determination.

Q4: How selective is this compound's active metabolite for NaV1.8?

The active metabolite of this compound is highly selective for NaV1.8, with reports indicating a greater than 400-fold selectivity over other sodium channel subtypes.[1][2][3][10]

Troubleshooting Guide

Encountering variability in your IC50 values for this compound's active metabolite? This guide addresses common issues in electrophysiological recordings for determining the IC50 of ion channel inhibitors.

IssuePotential Cause(s)Recommended Solution(s)
High variability in IC50 values - Inconsistent cell health or passage number.- Instability of the patch-clamp recording (e.g., seal resistance, series resistance).- Temperature fluctuations in the recording chamber.- Inaccurate drug concentration due to preparation errors or degradation.- Use cells within a consistent and low passage number range.- Monitor seal resistance (>1 GΩ) and series resistance throughout the experiment. Compensate for a significant portion of the series resistance.- Utilize a temperature-controlled perfusion system.- Prepare fresh drug dilutions for each experiment from a validated stock solution. Protect the stock solution from light and multiple freeze-thaw cycles.
Unstable baseline current - Drifting of the recording electrode.- Poorly adhered cells.- Leak currents due to a poor giga-ohm seal.- Allow the recording electrode to stabilize in the bath solution before forming a seal.- Ensure cells are well-adhered to the coverslip.- If the seal resistance is low (<1 GΩ), discard the cell and use a new pipette.
Noisy recordings (poor signal-to-noise ratio) - Electrical interference from nearby equipment.- Improper grounding of the setup.- Bubbles in the perfusion system.- Vibration of the microscope or air table.- Use a Faraday cage and turn off non-essential electrical equipment.- Ensure all components of the electrophysiology rig are connected to a single, common ground.- Degas solutions and ensure smooth perfusion flow.- Isolate the setup from sources of vibration.
Inconsistent drug effect or lack of response - Poor drug solubility or precipitation at higher concentrations.- Adsorption of the compound to tubing or the recording chamber.- Incomplete washout of the compound.- The use of the inactive prodrug form (this compound) instead of the active metabolite.- Use a suitable solvent (e.g., DMSO) for the stock solution and ensure the final concentration in the recording solution does not exceed the solvent's tolerance by the cells. The use of a surfactant like Pluronic F-68 has been shown to improve the apparent potency of VX-150m.[7]- Use low-adhesion tubing and pre-incubate the perfusion system with a high concentration of the compound.- Allow for a sufficient washout period to assess the reversibility of the block.- Ensure the correct form of the compound is being used for in vitro assays.

Quantitative Data Summary

The following table summarizes the key inhibitory data for the active metabolite of this compound.

CompoundTargetAssay TypeReported IC50Selectivity
This compound active metabolite (VX-150m) Human NaV1.8Whole-cell patch-clamp electrophysiology15 nM[6][7][8][9]>400-fold vs. other NaV subtypes[1][2][3][10]
This compound (prodrug) Human NaV1.8Whole-cell patch-clamp electrophysiology~300 nM[7]Not reported

Experimental Protocols

Detailed Protocol for IC50 Determination of this compound Active Metabolite (VX-150m) using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for determining the concentration-dependent inhibition of NaV1.8 channels by VX-150m in a heterologous expression system (e.g., HEK293 cells stably expressing human NaV1.8).

1. Cell Culture and Preparation:

  • Culture cells expressing human NaV1.8 in appropriate media and conditions.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • VX-150m Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) of VX-150m in 100% DMSO. Store in aliquots at -20°C.

  • Working Solutions: Prepare fresh serial dilutions of VX-150m in the external solution on the day of the experiment. Ensure the final DMSO concentration is consistent across all concentrations and does not exceed 0.1%.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Form a giga-ohm seal (>1 GΩ) with a single, healthy cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before starting the voltage-clamp protocol.

4. Voltage-Clamp Protocol for Tonic Block:

  • Hold the cell at a membrane potential of -100 mV.

  • Apply a depolarizing test pulse to 0 mV for 20-50 ms (B15284909) every 10-20 seconds to elicit NaV1.8 currents.

  • Record a stable baseline current for at least 3 minutes in the external solution (vehicle control).

  • Perfuse the cell with increasing concentrations of VX-150m, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).

  • Perform a final washout with the external solution to assess the reversibility of the block.

5. Data Analysis:

  • Measure the peak inward current at each concentration.

  • Normalize the peak current at each drug concentration to the baseline current (vehicle control).

  • Plot the normalized current as a percentage of inhibition against the logarithm of the drug concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value. The equation is: Y = 100 / (1 + (X/IC50)^HillSlope) where Y is the percentage of response, X is the drug concentration, IC50 is the concentration for 50% inhibition, and HillSlope describes the steepness of the curve.

Visualizations

G cluster_pathway NaV1.8 Signaling Pathway in Nociception Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Nociceptor Nociceptor (Primary Sensory Neuron) Noxious_Stimuli->Nociceptor NaV1.8_Channel NaV1.8 Channel Nociceptor->NaV1.8_Channel activates Depolarization Membrane Depolarization NaV1.8_Channel->Depolarization Na+ influx Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal VX150m This compound (Active Metabolite) VX150m->NaV1.8_Channel inhibits

Caption: Mechanism of action of this compound's active metabolite on the NaV1.8 signaling pathway.

G cluster_workflow IC50 Determination Workflow Cell_Prep Cell Preparation (NaV1.8 expressing cells) Patch_Clamp Whole-Cell Patch-Clamp (Giga-ohm seal & whole-cell access) Cell_Prep->Patch_Clamp Solution_Prep Solution Preparation (External, Internal, VX-150m dilutions) Solution_Prep->Patch_Clamp Baseline Record Baseline Current (Vehicle control) Patch_Clamp->Baseline Drug_Application Cumulative Application of VX-150m (Increasing concentrations) Baseline->Drug_Application Data_Acquisition Record Peak Na+ Current Drug_Application->Data_Acquisition Data_Acquisition->Drug_Application next concentration Washout Washout Data_Acquisition->Washout Data_Analysis Data Analysis (Normalization, Curve Fitting, IC50 calculation) Washout->Data_Analysis

Caption: Experimental workflow for determining the IC50 of this compound's active metabolite.

G cluster_troubleshooting Troubleshooting Logic for Variable IC50 Problem Inconsistent IC50 Values Check_Cells Verify Cell Health & Passage Number Problem->Check_Cells Check_Solutions Verify Drug Concentration & Solution Freshness Problem->Check_Solutions Check_Recording Assess Recording Stability (Seal, Series Resistance) Problem->Check_Recording Check_Environment Check for Electrical Noise & Temperature Stability Problem->Check_Environment Solution_Cells Use low passage, healthy cells Check_Cells->Solution_Cells Consistent cells? Solution_Solutions Prepare fresh dilutions daily Check_Solutions->Solution_Solutions Accurate & fresh? Solution_Recording Monitor parameters, re-patch if needed Check_Recording->Solution_Recording Stable recording? Solution_Environment Isolate from noise & control temperature Check_Environment->Solution_Environment Stable environment?

Caption: Troubleshooting logic for addressing inconsistent IC50 values.

References

Technical Support Center: VX-150 and the Reverse Use-Dependence Phenomenon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NaV1.8 inhibitor, VX-150. The content is designed to address specific issues that may arise during experiments due to its unique "reverse use-dependence" property.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is an orally active and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] It is a prodrug that is rapidly converted to its more active metabolite, VX-150m, by endogenous phosphatases.[3] The primary mechanism of action is the inhibition of NaV1.8 channels, which are predominantly expressed in nociceptors (pain-sensing neurons), making it a target for pain therapeutics.[3][4]

Q2: What is the "reverse use-dependence" of this compound?

A2: Reverse use-dependence is an unusual pharmacological property where the inhibitory effect of a drug is diminished by repeated stimulation (depolarizations) of the target channel.[3][4][5] For VX-150m, this means that repetitive firing of neurons can lead to a relief of the NaV1.8 channel block.[3] This is in contrast to traditional use-dependent blockers, where inhibition increases with channel activity.

Q3: What is the potency of this compound and its active metabolite?

A3: The active metabolite, VX-150m, is significantly more potent than the prodrug form. The IC50 of VX-150m for human NaV1.8 channels is approximately 15 nM.[3][4][5] For comparison, the prodrug (VX-150p) has an IC50 of about 300 nM.[3]

Q4: How does the reverse use-dependence of this compound manifest in experimental data?

A4: In voltage-clamp experiments, after establishing a baseline level of inhibition with VX-150m, a train of depolarizing pulses will result in a progressive increase in the elicited sodium current. For example, with 30 nM VX-150m, the current can increase from approximately 30% to 44% of the initial control current during a 4-second stimulation train.[3]

Troubleshooting Guide

Issue 1: Inconsistent or diminishing block of NaV1.8 current during repetitive stimulation.

  • Possible Cause: This is the hallmark of the reverse use-dependence of VX-150m. Repetitive depolarization of the cell membrane relieves the channel block.

  • Troubleshooting Steps:

    • Confirm the phenomenon: Apply a train of depolarizing pulses and observe if the current amplitude increases over the duration of the train.

    • Modify the voltage protocol: To maintain a consistent block, increase the hyperpolarizing interval between depolarizing pulses. This allows for the rebinding of VX-150m to the resting state of the channel. The rate of reinhibition is concentration-dependent.[3][5]

    • Vary the drug concentration: Observe the effect at different concentrations of VX-150m. The extent of reverse use-dependence may be concentration-dependent.

Issue 2: Observed IC50 value is higher than expected.

  • Possible Cause: The experimental protocol used to determine the IC50 may be inadvertently promoting the unbinding of the drug due to the reverse use-dependence.

  • Troubleshooting Steps:

    • Review the voltage protocol: Ensure that the holding potential is sufficiently negative and the time between test pulses is long enough to allow for complete drug binding to the resting state of the NaV1.8 channels.

    • Minimize stimulation frequency: Use the lowest possible frequency of stimulation when measuring the dose-response relationship.

    • Consider pre-incubation time: Ensure an adequate pre-incubation time with VX-150m to allow the drug to reach equilibrium before starting measurements.

Issue 3: Variability in results between different cell batches or preparations.

  • Possible Cause: The expression levels of NaV1.8 or the presence of other sodium channel subtypes can influence the observed effects. This compound is highly selective for NaV1.8, with over 400-fold selectivity compared to other sodium channel subtypes.[2][6]

  • Troubleshooting Steps:

    • Verify channel expression: Confirm the expression of NaV1.8 in your experimental system using techniques like Western blotting or qPCR.

    • Pharmacological confirmation: Use a known non-specific sodium channel blocker to assess the contribution of other sodium channels to the total current.

    • Control for cell health: Ensure the health and viability of the cells, as this can affect channel properties and drug sensitivity.

Quantitative Data Summary

ParameterValueCompoundChannelReference
IC50 15 nMVX-150m (active metabolite)Human NaV1.8[3][4][5]
IC50 ~300 nMVX-150p (prodrug)Human NaV1.8[3]
Selectivity >400-foldThis compoundNaV1.8 vs. other NaV subtypes[2][6]
Relief of Inhibition (30 nM VX-150m) Increase from 30% to 44% of controlVX-150mHuman NaV1.8[3]
Relief of Inhibition (100 nM VX-150m) Increase from 11% to 22% of controlVX-150mHuman NaV1.8[3]

Experimental Protocols

Protocol 1: Investigating Reverse Use-Dependence of VX-150m

  • Cell Preparation: Use a stable cell line expressing human NaV1.8 channels.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings.

    • Use a holding potential of -100 mV.

    • Establish a stable baseline NaV1.8 current by applying a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., every 30 seconds).

  • Drug Application:

    • Perfuse the cells with a known concentration of VX-150m (e.g., 30 nM) until a steady-state block is achieved.

  • Stimulation Protocol:

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz) for a duration of 4 seconds.

  • Data Analysis:

    • Measure the peak inward current for each pulse in the train.

    • Plot the normalized current amplitude against the pulse number to visualize the relief of inhibition.

Visualizations

experimental_workflow Experimental Workflow for Investigating Reverse Use-Dependence cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Prepare hNaV1.8 Expressing Cells patch_clamp Establish Whole-Cell Patch-Clamp cell_prep->patch_clamp baseline Record Baseline NaV1.8 Current (Low Frequency Stimulation) patch_clamp->baseline drug_app Apply VX-150m (Achieve Steady-State Block) baseline->drug_app stim_train Apply High-Frequency Depolarization Train drug_app->stim_train measure_current Measure Peak Current for Each Pulse stim_train->measure_current plot_data Plot Normalized Current vs. Pulse Number measure_current->plot_data signaling_pathway Proposed Mechanism of VX-150m Reverse Use-Dependence cluster_channel_states NaV1.8 Channel States cluster_drug_interaction Drug Interaction resting Resting State (High Affinity for VX-150m) activated Activated State resting->activated Depolarization inactivated Inactivated State activated->inactivated Sustained Depolarization deactivated Deactivated State (Low Affinity for VX-150m) activated->deactivated Repolarization inactivated->resting Repolarization deactivated->resting unbinding VX-150m Unbinds deactivated->unbinding Relief of Inhibition binding VX-150m Binds binding->resting Inhibition

References

mitigating high dosage requirements of VX-150

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VX-150, a selective NaV1.8 inhibitor. The information provided addresses common challenges, with a focus on mitigating the high dosage requirements observed in early clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable pro-drug that is rapidly converted to its active moiety.[1][2] This active molecule is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][3][4] The NaV1.8 channel is predominantly expressed in nociceptive primary sensory neurons and is considered a promising target for pain treatment.[3][5] By selectively blocking this channel, this compound aims to reduce pain by inhibiting the hyperexcitability of these pain-sensing neurons.[1]

Q2: Why is the high dosage of this compound a concern for researchers?

A2: While this compound has demonstrated efficacy in proof-of-concept clinical trials for pain, a notable challenge has been the requirement for high doses and frequent administration to achieve the desired therapeutic effect.[3][5][6] This can present several issues in a research and development context, including potential for off-target effects, increased risk of adverse events, and complexities in formulation and patient compliance in a clinical setting.

Q3: What strategies are being explored to mitigate the high dosage requirements of this compound?

A3: Research efforts have focused on designing novel, more potent, and selective NaV1.8 inhibitors with improved pharmacokinetic profiles.[3] One successful strategy has been the use of conformational restriction in the molecular design of subsequent compounds.[3] This approach led to the development of derivatives with significantly higher potency and better metabolic stability, which may translate to lower dosage requirements.[3] Additionally, the development of an intravenous formulation of this compound was planned to explore different pharmacokinetic profiles for acute pain management.[7]

Troubleshooting Guide

Issue: High variability in experimental results at a given dose.

  • Possible Cause: Inconsistent conversion of the this compound pro-drug to its active metabolite.

  • Troubleshooting Steps:

    • Ensure consistent experimental conditions, including vehicle and route of administration.

    • Measure plasma concentrations of both the pro-drug and the active moiety to assess conversion efficiency.[1]

    • Consider using an in vitro system with the active metabolite directly to bypass the conversion step and establish a baseline effect.

Issue: Apparent lack of efficacy at previously reported effective doses.

  • Possible Cause: Differences in experimental models or pain induction methods.

  • Troubleshooting Steps:

    • Review the experimental protocol to ensure it aligns with established models where this compound has shown efficacy (e.g., acute pain models like bunionectomy, or neuropathic pain models).[8]

    • Verify the expression and function of NaV1.8 channels in your specific model system.

    • Conduct a dose-response study to determine the optimal concentration for your experimental setup.

Issue: Observing "reverse use-dependence" in electrophysiology experiments.

  • Possible Cause: This is an inherent property of this compound's interaction with the NaV1.8 channel.[5]

  • Explanation: Unlike traditional sodium channel blockers, the inhibition of NaV1.8 by this compound can be relieved by repetitive depolarizations.[5]

  • Experimental Consideration: Be aware of this phenomenon when designing stimulation protocols in electrophysiological recordings, as high-frequency stimulation may reduce the observed inhibitory effect.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: this compound Clinical Trial Dosages

Study Phase Indication Dosage Regimen Reference
Phase 2Acute Pain (post-bunionectomy)1500 mg initial dose, then 750 mg every 12 hours
Phase 2Neuropathic Pain (small fiber neuropathy)1250 mg once daily
Phase 2BAcute Pain (post-bunionectomy)Multiple dose-ranging arms, up to 1500 mg initial dose then 750 mg every 12 hours[9][10]
Phase 1Healthy Volunteers (Pharmacodynamic study)Single 1250 mg dose[1]

Table 2: Pharmacokinetic Parameters of this compound Active Moiety

Parameter Value Study Population Dosage Reference
Tmax (Time to maximum concentration)4 hoursHealthy Male AdultsSingle 1250 mg dose[1][11]
Cmax (Maximum median concentration)4.30 µg/mLHealthy Male AdultsSingle 1250 mg dose[1][6][11]

Experimental Protocols

Protocol 1: Evaluation of Analgesic Potential in Healthy Volunteers (Evoked Pain Models)

This protocol is a summary of the methodology used in a Phase 1, randomized, double-blind, placebo-controlled, crossover study.[1][11]

  • Subject Recruitment: Enroll healthy male subjects aged 18-55 years.[11] Screen for pain tolerance to exclude individuals who may not show a detectable analgesic response.[11]

  • Study Design: A crossover design where each subject receives a single dose of this compound (e.g., 1250 mg) and a placebo, separated by a washout period of at least 7 days.[1][11]

  • Pain Tests: Administer a battery of quantitative sensory tests before dosing (baseline) and at multiple time points up to 10 hours post-dosing.[11][12] These tests can include:

    • Cold Pressor Test: Measure pain tolerance time when the hand is submerged in cold water.

    • Heat Pain Test: Determine pain thresholds using a thermode applied to the skin.

    • Pressure Pain Test: Measure pain thresholds using an algometer.

    • Electrical Pain Test: Assess pain thresholds in response to electrical stimulation.

  • Pharmacokinetic Sampling: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 5, 7, 10, 12, and 24 hours post-dose) to determine the plasma concentration of the active moiety of this compound.[1][12]

  • Data Analysis: Analyze changes from baseline in pain test responses for this compound versus placebo using a repeated-measures mixed-effects model.[11]

Visualizations

VX150_Mechanism_of_Action cluster_neuron Nociceptive Neuron NaV18 NaV1.8 Channel PainSignal Pain Signal Propagation NaV18->PainSignal Na+ influx VX150 This compound (Active Moiety) VX150->NaV18 Inhibits

Caption: Mechanism of action of this compound on the NaV1.8 channel.

Troubleshooting_Workflow Start High Dosage Requirement Observed Strategy Potential Mitigation Strategies Start->Strategy PK Improve Pharmacokinetics Strategy->PK e.g., Metabolic Stability Potency Increase Potency Strategy->Potency e.g., Conformational Restriction Formulation Optimize Formulation Strategy->Formulation e.g., IV Formulation Result Lower Effective Dose PK->Result Potency->Result Formulation->Result

Caption: Logical workflow for mitigating high dosage requirements.

References

Technical Support Center: Improving VX-150 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VX-150. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound in in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a consideration for in vivo studies?

A1: this compound is an orally active, selective inhibitor of the Nav1.8 sodium channel and is a prodrug that is rapidly converted to its active moiety, VRT-1207355.[1][2][3] As a phosphate (B84403) prodrug, it was designed to enhance aqueous solubility compared to its active form.[4][5][6] However, like many small molecules, achieving consistent and optimal oral bioavailability can be challenging due to factors such as its solubility and permeability characteristics. A preclinical pharmacokinetic study in rats showed that the oral bioavailability of the active metabolite ranged from 26.67% to 36.11%.[7] While described as orally bioavailable, optimizing the formulation is often necessary to ensure adequate exposure for efficacy and toxicology studies.[1][2]

Q2: What are the known solubility properties of this compound?

A2: this compound is poorly soluble in aqueous solutions and ethanol. It is, however, soluble in dimethyl sulfoxide (B87167) (DMSO).[3] The poor aqueous solubility is a key factor that can limit its oral absorption and, consequently, its bioavailability.

Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These include:

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[8]

  • Use of co-solvents and surfactants: These excipients can help to dissolve the compound in a liquid formulation.[8][9][10]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[8]

  • Solid dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution.[9][10]

  • Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their solubility in water.[8][10]

Troubleshooting Guide

This guide addresses common problems researchers may face when working with this compound in in vivo studies and provides potential solutions.

Problem 1: Low or variable plasma concentrations of the active metabolite (VRT-1207355) after oral administration.

Possible Cause: Poor dissolution and/or absorption of this compound from the gastrointestinal tract due to its low aqueous solubility.

Solutions:

  • Formulation Optimization: Employing a suitable vehicle to enhance solubility is crucial. Below are some suggested starting formulations for preclinical in vivo studies.

    Formulation ComponentVehicle CompositionResulting Solution TypeRecommended Use
    Aqueous Suspension 10% DMSO, 90% (20% SBE-β-CD in Saline)Suspended SolutionOral and Intraperitoneal Injection
    Lipid-Based Solution 10% DMSO, 90% Corn oilClear SolutionOral Administration
    Aqueous Solution 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineClear SolutionOral Administration

    Data compiled from publicly available formulation guidelines for this compound.

  • Experimental Protocol for Formulation Preparation:

    Protocol A: Aqueous Suspension with SBE-β-CD

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • In a separate tube, prepare a 20% (w/v) solution of sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in sterile saline.

    • For a final concentration of 2.08 mg/mL, add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD solution.

    • Mix thoroughly by vortexing to ensure a uniform suspension.

    Protocol B: Lipid-Based Solution with Corn Oil

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • For a final concentration of 2.08 mg/mL, add 100 µL of the this compound stock solution to 900 µL of corn oil.

    • Mix thoroughly by vortexing.

    Protocol C: Aqueous Solution with Co-solvents and Surfactant

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • For a 1 mL final volume, add 100 µL of the this compound stock solution to 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.

Problem 2: Precipitation of this compound in the formulation upon standing.

Possible Cause: The formulation is not stable, and the compound is crashing out of the solution or suspension.

Solutions:

  • Sonication: Gently sonicate the formulation to aid in dissolution and create a more stable suspension.

  • Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation.

  • Solubility Enhancement: If precipitation persists, consider increasing the proportion of the co-solvent or surfactant, or using a different formulation approach such as a solid dispersion for oral dosing in capsules if applicable to the animal model.

Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding, the following diagrams illustrate key processes.

experimental_workflow Experimental Workflow for Improving this compound Bioavailability cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis VX150_powder This compound Powder dissolve_dmso Dissolve in DMSO (Stock Solution) VX150_powder->dissolve_dmso formulation_A Aqueous Suspension (SBE-β-CD) dissolve_dmso->formulation_A Protocol A formulation_B Lipid-Based Solution (Corn Oil) dissolve_dmso->formulation_B Protocol B formulation_C Aqueous Solution (PEG300, Tween-80) dissolve_dmso->formulation_C Protocol C animal_dosing Oral Administration to Animal Model formulation_A->animal_dosing formulation_B->animal_dosing formulation_C->animal_dosing blood_sampling Serial Blood Sampling animal_dosing->blood_sampling pk_analysis LC-MS/MS Analysis of Active Metabolite blood_sampling->pk_analysis bioavailability_calc Calculate Bioavailability (AUC oral / AUC IV) pk_analysis->bioavailability_calc formulation_selection Select Optimal Formulation bioavailability_calc->formulation_selection

Caption: Workflow for formulation development and in vivo testing of this compound.

prodrug_activation_pathway This compound Prodrug Activation Pathway cluster_absorption Gastrointestinal Tract cluster_conversion Systemic Circulation / Tissues cluster_action Target Site (Sensory Neurons) VX150_oral Oral this compound (Phosphate Prodrug) absorption Absorption VX150_oral->absorption phosphatases Alkaline Phosphatases absorption->phosphatases Enzymatic Cleavage active_metabolite Active Metabolite (VRT-1207355) phosphatases->active_metabolite nav18 Nav1.8 Sodium Channel active_metabolite->nav18 inhibition Inhibition of Neuronal Firing nav18->inhibition analgesia Analgesic Effect inhibition->analgesia

Caption: Conversion of this compound prodrug to its active metabolite and mechanism of action.

References

Technical Support Center: Investigating the Metabolism of the VX-150 Prodrug System

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the metabolic characteristics of VX-150. As a prodrug, this compound is designed for rapid conversion to its pharmacologically active metabolite. This guide focuses on understanding this conversion and assessing the metabolic profile of the active moiety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary metabolic pathway? A1: this compound is an orally bioavailable prodrug developed for the treatment of pain.[1][2] Its primary metabolic pathway is a rapid and extensive conversion to its active metabolite, VX-150M (also known as VRT-1207355), which is a highly selective inhibitor of the NaV1.8 sodium channel.[2][3][4][5][6] This conversion is a designed feature of the drug, not a sign of unwanted instability. The active metabolite, VX-150M, is responsible for the therapeutic effect.[4][7]

Q2: My in vitro results for this compound are inconsistent. What could be the cause? A2: Inconsistency in in vitro assays with this compound often stems from variable conversion of the prodrug to its active metabolite, VX-150M. The rate and extent of this conversion can depend on the specific biological matrix used (e.g., liver microsomes, S9 fractions, hepatocytes, plasma) and the presence of requisite enzymes, which can differ between species.[8][9] It is crucial to simultaneously quantify both the parent prodrug (this compound) and the active metabolite (VX-150M) to get a complete picture.

Q3: How stable is the active metabolite, VX-150M? A3: Preclinical in vitro studies suggest that the active metabolite, VX-150M, has a low turnover in human liver microsomes.[3][6][10] In vivo pharmacokinetic studies in rats after intravenous administration showed that VX-150M is eliminated with a terminal half-life of 1.33 hours and has low clearance.[3][6]

Q4: Why might this compound require high doses in clinical trials if its active metabolite appears stable in preclinical models? A4: The need for high or frequent dosing in clinical trials can be influenced by multiple factors beyond the metabolic stability of the active compound in liver microsomes.[11][12] These can include:

  • First-pass metabolism: Significant conversion or metabolism in the gut wall or liver before the drug reaches systemic circulation.

  • Plasma protein binding: High binding to plasma proteins can limit the amount of free, active drug available to reach the target site.[3][6]

  • Tissue distribution: The volume of distribution affects the concentration of the drug at the site of action.

  • Non-CYP mediated clearance: Clearance by enzymes not present in microsomal preparations (e.g., esterases in plasma, cytosolic enzymes).[8]

  • Pharmacokinetics of the prodrug: The absorption and conversion kinetics of this compound itself will dictate the exposure profile of the active metabolite.

Q5: What are the known metabolites of this compound? A5: The primary and functionally essential metabolite is the active moiety, VX-150M (VRT-1207355).[1] Clinical trial documents also make reference to another metabolite, designated M5 (VRT-1268114), although detailed public information on its structure and activity is limited.[13]

Q6: I'm observing rapid loss of this compound in my assay but am not detecting the expected amount of VX-150M. What should I troubleshoot? A6: This discrepancy could arise from several issues:

  • Analytical Method: Ensure your extraction and LC-MS/MS method is optimized for both this compound and VX-150M, as they may have different chemical properties affecting recovery and ionization efficiency.[6]

  • Further Metabolism: The active metabolite, VX-150M, may be undergoing further metabolism to other unquantified metabolites (like M5) in your system.[8][13]

  • Reagent/Buffer Instability: The compound may be unstable in the assay buffer or due to non-enzymatic degradation under the experimental conditions (e.g., pH, temperature, light exposure).[14] It is crucial to run a control incubation in a buffer without the biological matrix to test for this.

Troubleshooting Guide: In Vitro Metabolism Assays

Problem Potential Cause Recommended Solution
High variability in this compound concentration across replicates. Inconsistent enzyme activity in matrix aliquots. Pipetting errors. Incomplete reaction stopping.Ensure homogenous mixing of the microsomal or hepatocyte suspension before aliquoting. Use calibrated pipettes and a consistent, rapid method for adding the stop solution (e.g., cold acetonitrile (B52724) with internal standard).[8]
Low overall recovery of drug (this compound + VX-150M). Non-specific binding to labware (e.g., plastic plates, tubes). Poor extraction efficiency for one or both compounds.Use low-binding plates/tubes. Test different extraction solvents or methods (e.g., protein precipitation vs. liquid-liquid extraction). Include an internal standard to normalize for recovery variability.
VX-150M is stable in microsomes but shows high clearance in hepatocytes. The active metabolite is cleared by Phase II conjugation enzymes (e.g., UGTs) or transporters that are present in hepatocytes but not in microsomes.[8]Confirm the presence of conjugated metabolites using LC-MS/MS. If conjugation is confirmed, structural modifications to block the conjugation site may be necessary for analog design.
Discrepancy between in vitro data and in vivo pharmacokinetics. Contribution of non-hepatic clearance (e.g., renal, gut). Role of transporters not captured in in vitro models. Species differences in metabolism.Conduct in vitro studies using matrices from multiple species.[9] Evaluate stability in plasma and intestinal S9 fractions. Use more complex models like liver slices or perfused liver studies to better mimic the in vivo environment.

Data Presentation

Table 1: Summary of In Vitro Properties of this compound Active Metabolite (VX-150M)

ParameterValueSpeciesSource
Permeability (Caco-2)6.1 x 10⁻⁶ cm/s (Moderate)N/A[3][10]
Plasma Protein Binding96.2% - 97.5% (High)Rat[3][6][10]
Metabolic StabilityLow turnoverHuman Liver Microsomes[3][6][10]

Table 2: Summary of Rat Pharmacokinetic Parameters for this compound Active Metabolite (VX-150M)

AdministrationDoseT½ (h)CL (mL/min/kg)Tₘₐₓ (h)Oral Bioavailability (%)Source
Intravenous1 mg/kg1.338.91N/AN/A[3][6]
Oral5 mg/kg--0.19 - 0.3626.67% - 36.11%[3][6]
Oral10 mg/kg--0.19 - 0.3626.67% - 36.11%[3][6]
Oral20 mg/kg--0.19 - 0.3626.67% - 36.11%[3][6]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of VX-150M in Human Liver Microsomes (HLM)

  • Preparation:

    • Prepare a 1 M stock solution of VX-150M in DMSO. Serially dilute to create working solutions.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted HLM suspension.

    • Add the VX-150M working solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling & Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).

    • Include a negative control sample with no NADPH regenerating system to assess non-enzymatic degradation.

    • Centrifuge the plate at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining VX-150M.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of VX-150M remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression (slope = -k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) = (k / microsomal protein concentration).

Protocol 2: Quantitative Analysis of VX-150M in Rat Plasma via UPLC-MS/MS

This protocol is adapted from the methodology described for the preclinical pharmacokinetic study of VX-150M.[3][6]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Chromatographic Conditions:

    • System: UPLC system (e.g., Waters ACQUITY).

    • Column: C18 column (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).[3][6]

    • Mobile Phase A: 0.1% formic acid in water.[3][6]

    • Mobile Phase B: Acetonitrile.[3][6]

    • Gradient: Develop a suitable gradient to separate VX-150M from plasma components and the internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

    • MRM Transitions: Optimize parent > fragment ion transitions for both VX-150M and the internal standard by infusing pure solutions.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of VX-150M into blank rat plasma and processing as described above.

    • Plot the peak area ratio (VX-150M / Internal Standard) against the nominal concentration and apply a linear regression.

    • Quantify unknown samples using the regression equation from the calibration curve. The validated range in the cited study was 1–2000 ng/mL.[3][6]

Visualizations

cluster_start Phase 1: Initial Assessment cluster_execute Phase 2: Experimentation & Analysis cluster_interpret Phase 3: Interpretation start Start with Prodrug (this compound) assay Select In Vitro System (Microsomes, Hepatocytes, Plasma) start->assay incubate Incubate at 37°C with Cofactors (e.g., NADPH) assay->incubate analyze LC-MS/MS Analysis: Quantify Prodrug AND Active Metabolite (VX-150M) incubate->analyze calc Calculate Kinetic Parameters: - Prodrug Disappearance Rate - Metabolite Formation Rate - t½ and CLint for Metabolite analyze->calc decision Metabolic Profile Understood? calc->decision decision->assay No, Re-evaluate System or Identify Other Metabolites end_node Proceed to In Vivo Pharmacokinetic Studies decision->end_node Yes

Caption: Workflow for Investigating the Metabolism of a Prodrug.

vx150 This compound Prodrug (Oral Administration) vx150m Active Metabolite (VX-150M) vx150->vx150m Rapid Conversion (Metabolic Activation) nav18 NaV1.8 Channel in Nociceptive Neurons vx150m->nav18 Selective Inhibition inactive Further Metabolism (e.g., to M5) vx150m->inactive Metabolic Clearance effect Analgesic Effect (Pain Relief) nav18->effect Blocks Pain Signal excretion Excretion inactive->excretion

Caption: Metabolic Activation and Mechanism of Action for this compound.

start Unexpected Result: High Clearance or Low Metabolite Formation q1 Is the compound stable in buffer (no enzymes/cofactors)? start->q1 a1_yes Chemical instability is not the issue. q1->a1_yes Yes a1_no Solution: Adjust buffer pH, temp, or protect from light. Re-test. q1->a1_no No q2 Is total drug recovery (parent + metabolite) >85%? a1_yes->q2 a2_yes Analytical recovery is acceptable. q2->a2_yes Yes a2_no Problem: Non-specific binding or poor extraction. Solution: Use low-bind plates, optimize extraction. q2->a2_no No q3 Are other metabolites being formed? a2_yes->q3 a3_yes Problem: Active metabolite is undergoing further metabolism. Solution: Use metabolite ID studies. q3->a3_yes Yes a3_no Conclusion: The biological system (e.g., hepatocytes) has high activity for the primary conversion. q3->a3_no No

Caption: Troubleshooting Tree for In Vitro Metabolism Assays.

References

Navigating the Complexities of VX-150 Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of novel analgesics, the clinical trial journey of VX-150, a selective NaV1.8 inhibitor, offers a valuable landscape of both successes and challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered in designing and executing similar clinical trials.

Troubleshooting Guides

This section addresses potential experimental hurdles in a question-and-answer format.

Question: We are observing a high placebo response in our acute pain trial. How can we mitigate this?

Answer: A significant placebo response is a common challenge in pain studies. The this compound bunionectomy trial design offers several strategies to consider:

  • Inclusion of a Standard-of-Care (SOC) Reference Arm: The Phase 2 trial for acute pain following bunionectomy included a hydrocodone bitartrate/acetaminophen arm.[1][2] This helps contextualize the magnitude of the investigational drug's effect against both placebo and a known active comparator.

  • Strict Patient Selection: Ensure subjects have a minimum baseline pain score. For the this compound bunionectomy study, patients were required to have a pain score of ≥4 on the Numeric Pain Rating Scale (NPRS) and moderate or severe pain on the Verbal Categorical Rating Scale (VRS) after surgery.[3]

  • Standardized Rescue Medication Protocol: Implement a clear protocol for the use of rescue medication. In the aforementioned trial, ibuprofen (B1674241) was used as the rescue medication, and patients were encouraged to wait a specific period after the initial dose before taking it.[3]

Question: How can we establish proof-of-concept for a novel analgesic like this compound in early-phase trials?

Answer: Phase 1 trials for this compound in healthy volunteers successfully used a battery of evoked pain tests to demonstrate early analgesic potential.[4][5][6] This approach can be replicated:

  • Utilize a Variety of Pain Modalities: The this compound Phase 1 study employed tests for pressure pain, electrical pain, capsaicin-induced heat pain, and cold pressor pain.[4][5] This allows for the assessment of the drug's effect on different pain mechanisms.

  • Crossover Study Design: A randomized, double-blind, placebo-controlled, crossover design, as used for this compound, can be highly effective.[4] Each subject serves as their own control, which can reduce variability.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of the active moiety with analgesic effects to understand the exposure-response relationship. For this compound's active form, the maximum median concentration was observed at 4 hours post-dose, which aligned with significant analgesic effects.[4]

Question: What are the key considerations for patient selection in a trial for neuropathic pain, such as small fiber neuropathy?

Answer: The this compound Phase 2 study in patients with small fiber neuropathy highlights several critical inclusion criteria:

  • Objective Diagnosis: Require a confirmed diagnosis based on established guidelines, such as a reduction in epidermal nerve fiber density from a skin biopsy.[7]

  • Chronic Pain Duration: Ensure patients have a history of chronic pain (e.g., at least 3 months) to exclude acute or subacute conditions.[7]

  • Baseline Pain Severity: Enroll patients with a moderate to severe baseline pain score (e.g., average NRS score between ≥4 and ≤9) to ensure a measurable treatment effect.[7]

  • Exclusion of Confounding Conditions: Exclude patients with other severe pain conditions or comorbidities that could interfere with the assessment of neuropathic pain.[7]

Frequently Asked Questions (FAQs)

What was the mechanism of action of this compound?

This compound is an orally bioavailable prodrug that is rapidly converted to its active moiety, which is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[4][8] This channel is predominantly expressed in primary pain-sensing neurons and is critical for nociceptor hyperexcitability, making it a key target for analgesia.[9][10]

What were the primary endpoints used in the this compound clinical trials?

The primary endpoints varied depending on the type of pain being studied:

  • Acute Pain (Bunionectomy): The primary endpoint was the time-weighted Sum of the Pain Intensity Difference from baseline over the first 24 hours (SPID24), measured on an 11-point Numeric Pain Rating Scale (NPRS).[1][2][3]

  • Neuropathic Pain (Small Fiber Neuropathy): The primary endpoint was the change from baseline in the weekly average of daily pain intensity on the 11-point NRS at the end of the treatment period (e.g., Week 6).[10][11]

Were there any challenges related to the dosing of this compound?

While not explicitly detailed as a reason for discontinuation, some reports suggest that this compound required high dosages and frequent administration in its proof-of-concept studies.[9] Subsequent research focused on developing novel NaV1.8 inhibitors with improved pharmacokinetic profiles.[9] The development of this compound was ultimately stopped, with a newer compound, VX-548, showing a favorable profile at lower doses.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from the this compound clinical trials.

Table 1: Phase 2 Acute Pain (Bunionectomy) Study Results

EndpointThis compoundPlacebop-value
SPID24 36.26.6<0.0001
SPID48 112.249.4<0.0001
Data from a Phase 2 trial in 243 patients.[1]

Table 2: Phase 2 Neuropathic Pain (Small Fiber Neuropathy) Study Results

EndpointThis compoundPlacebo
Mean change from baseline in weekly average of daily NRS at Week 6 -2.02 (p<0.0001 within-group)-0.93
Patients completing treatment 91%81%
Adverse events 63%56%
Most common adverse event (Headache) 24%12%
Data from a Phase 2 study with this compound (n=46) and placebo (n=43).

Experimental Protocols

Protocol: Evoked Pain Tests in Healthy Volunteers (Phase 1)

This protocol is based on the methodology used in the Phase 1 study of this compound.[4][5][6]

  • Objective: To assess the analgesic potential of a single dose of this compound across various pain modalities.

  • Design: Randomized, double-blind, placebo-controlled, two-way crossover study.

  • Subjects: Healthy male subjects, screened to exclude individuals with high pain tolerance.

  • Procedure:

    • Administer a single oral dose of the investigational drug (e.g., this compound 1250 mg) or placebo in a fasted state.

    • Conduct a battery of pain tests at baseline (pre-dose) and at multiple time points post-dose (e.g., up to 10 hours).

    • Pain Tests:

      • Cold Pressor Test: Measure pain tolerance time with hand submerged in cold water.

      • Heat Pain Threshold: Use a thermode to apply increasing heat to the skin to determine the pain threshold.

      • Pressure Pain Threshold: Apply increasing pressure with an algometer.

      • Electrical Stair Test: Apply electrical stimulation with increasing intensity.

    • Collect blood samples at regular intervals (e.g., up to 24 hours) for pharmacokinetic analysis.

  • Analysis: Use a repeated-measures mixed-effects model to analyze changes from baseline in pain thresholds and tolerances.

Protocol: Efficacy Assessment in Acute Post-Surgical Pain (Phase 2 - Bunionectomy Model)

This protocol is based on the design of the VX18-150-104 study.[3]

  • Objective: To evaluate the efficacy and safety of this compound in treating acute pain following bunionectomy.

  • Design: Randomized, double-blind, placebo-controlled, parallel-design study.

  • Subjects: Male and female subjects aged 18-65 years with a post-operative pain score of ≥4 on the NPRS.

  • Procedure:

    • Subjects undergo a primary unilateral first metatarsal bunionectomy.

    • A continuous popliteal sciatic block is administered post-surgery and removed on Day 1 to allow pain to develop.

    • Once the required pain level is reached, subjects are randomized to receive the investigational drug (e.g., this compound) or placebo.

    • Efficacy Assessment:

      • Subjects rate their pain intensity on an 11-point NPRS at frequent, scheduled time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).

      • Pain is also assessed immediately before any rescue medication is administered.

    • Primary Endpoint Calculation: The time-weighted Sum of the Pain Intensity Difference (SPID) over the first 24 hours is calculated for each subject.

  • Analysis: An Analysis of Covariance (ANCOVA) model is used to compare the SPID24 between the active treatment and placebo groups, with adjustments for baseline pain and other stratification factors.

Visualizations

VX150_Mechanism_of_Action cluster_neuron Inside Nociceptor Nociceptive_Stimulus Nociceptive Stimulus (e.g., Injury, Inflammation) Peripheral_Nerve Peripheral Pain-Sensing Neuron (Nociceptor) Nociceptive_Stimulus->Peripheral_Nerve NaV18_Channel_Closed NaV1.8 Channel (Closed State) NaV18_Channel_Open NaV1.8 Channel (Open State) NaV18_Channel_Closed->NaV18_Channel_Open Depolarization Sodium_Influx Na+ Influx NaV18_Channel_Open->Sodium_Influx Action_Potential Action Potential Generation & Propagation Sodium_Influx->Action_Potential Spinal_Cord Signal to Spinal Cord Action_Potential->Spinal_Cord Brain Pain Perception in Brain Spinal_Cord->Brain VX150 This compound (Active Moiety) VX150->NaV18_Channel_Closed Binds to and stabilizes closed state

This compound inhibits pain signaling by selectively blocking the NaV1.8 channel.

Bunionectomy_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Surgery Bunionectomy Surgery (Day -1) Screening->Surgery Nerve_Block Popliteal Sciatic Nerve Block Surgery->Nerve_Block Block_Removal Nerve Block Removal (Day 1) Nerve_Block->Block_Removal Pain_Onset Pain Intensity ≥ 4/10 (NPRS) Block_Removal->Pain_Onset Randomization Randomization (1:1:1...) Pain_Onset->Randomization Dosing Administer First Dose (this compound vs Placebo vs SOC) Randomization->Dosing Pain_Assessment Pain Assessments (NPRS) Frequent intervals for 48h Dosing->Pain_Assessment Rescue_Med Rescue Medication as Needed Pain_Assessment->Rescue_Med if NPRS ≥ 4 Endpoint Primary Endpoint Analysis (SPID24) Pain_Assessment->Endpoint

Workflow for an acute pain clinical trial using the bunionectomy model.

Trial_Design_Challenges Core Overall Challenge: Demonstrating Efficacy of a Non-Opioid Analgesic Placebo High Placebo Response Core->Placebo Dosing Optimal Dose & Regimen Core->Dosing Endpoints Sensitive & Relevant Endpoints Core->Endpoints Population Patient Heterogeneity Core->Population Mit_Placebo Mitigation: - Active Comparator Arm - Strict Baseline Pain Criteria Placebo->Mit_Placebo Mit_Dosing Mitigation: - Dose-Ranging Studies - PK/PD Modeling Dosing->Mit_Dosing Mit_Endpoints Mitigation: - Standardized Scales (NPRS) - Time-Weighted Averages (SPID) Endpoints->Mit_Endpoints Mit_Population Mitigation: - Specific Diagnosis (e.g., SFN) - Biomarker Stratification Population->Mit_Population

Logical relationships between challenges in analgesic trial design and mitigation strategies.

References

Development of NaV1.8 Inhibitor VX-150 Discontinued in Favor of Successor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals investigating the selective sodium channel blocker VX-150, this guide provides answers to frequently asked questions regarding the discontinuation of its development. While showing promise in early clinical trials, strategic pipeline decisions by Vertex Pharmaceuticals led to the cessation of the this compound program in favor of advancing next-generation NaV1.8 inhibitors with more favorable pharmacokinetic profiles.

Frequently Asked Questions (FAQs)

Q1: Why was the development of this compound discontinued (B1498344) despite positive Phase 2 clinical trial results?

A1: The development of this compound was not discontinued due to a lack of efficacy or major safety concerns.[1] Instead, Vertex Pharmaceuticals made a strategic decision to halt its development in favor of other NaV1.8 inhibitor candidates in its pipeline, such as VX-548.[2][3] The primary reasons for this decision were related to the drug's characteristics and the potential for a more optimal profile in a successor compound.[4] Specifically, this compound required high doses to be effective.[2][5] Vertex sought a molecule with a "perfect" pharmacokinetic (PK) profile, which includes factors like once or twice daily dosing, the ability to be taken with or without food, and a low potential for drug-drug interactions.[4] While this compound demonstrated proof-of-concept for the NaV1.8 mechanism in treating pain, the company believed other molecules in their portfolio, like VX-548, had the potential for a better overall profile at lower doses.[3]

Q2: What was the mechanism of action for this compound?

A2: this compound is an orally bioavailable prodrug that is rapidly converted to its active moiety.[6][7] This active molecule is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[7][8] The NaV1.8 channel is predominantly expressed in primary pain-sensing neurons (nociceptors) and plays a crucial role in relaying pain signals to the spinal cord.[2] By selectively blocking this channel, this compound aimed to reduce the hyperexcitability of nociceptors and thereby produce analgesia.[6] Its selectivity for NaV1.8 over other sodium channel subtypes was greater than 400-fold.[6][7]

Q3: What were the key findings from the this compound clinical trials?

A3: this compound demonstrated positive results across multiple Phase 2 proof-of-concept studies in various pain models, including acute, chronic, and neuropathic pain.[1][9][10] It was generally well-tolerated in these studies.[6][9][10]

Summary of Phase 2 Clinical Trial Data
Trial/Indication Primary Endpoint This compound Result Placebo Result p-value Key Adverse Events (this compound)
Acute Pain (Bunionectomy) [10][11]Time-weighted Sum of Pain Intensity Difference over 24 hours (SPID24)36.26.6<0.0001Nausea, headache, vomiting, dizziness
Chronic Pain (Osteoarthritis) Not explicitly detailed in search resultsStatistically significant pain reductionNot detailedNot detailedNot detailed
Neuropathic Pain (Small Fiber Neuropathy) [9]Within-group change from baseline in weekly average daily pain intensity (NRS) at Week 6-2.02Not applicable<0.0001Headache (24%)

Experimental Protocols

Phase 2 Study in Acute Pain Following Bunionectomy [10][11]

  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial. An active reference arm with hydrocodone+acetaminophen was also included.

  • Patient Population: 243 patients experiencing acute pain following bunionectomy surgery.

  • Dosing: Oral this compound administered every 12 hours for two days.

  • Primary Efficacy Endpoint: Time-weighted Sum of the Pain Intensity Difference over the first 24 hours of treatment (SPID24).

  • Secondary Efficacy Endpoint: Time-weighted Sum of the Pain Intensity Difference over 48 hours (SPID48).

  • Safety Assessment: Monitoring of adverse events, with no discontinuations due to adverse events reported in any arm of the study.

Phase 2 Study in Pain Caused by Small Fiber Neuropathy [9][12]

  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, 6-week study.

  • Patient Population: Patients with chronic pain caused by small fiber neuropathy.

  • Dosing: 1250mg of this compound administered orally once daily.

  • Primary Efficacy Endpoint: The within-group change from baseline in the weekly average of daily pain intensity on the 11-point numeric rating scale (NRS) at Week 6.

  • Safety Assessment: Monitoring of adverse events, with the majority being mild or moderate.

Visualizations

VX150_Signaling_Pathway cluster_nociceptor Nociceptive Neuron cluster_cns Central Nervous System Pain_Stimulus Painful Stimulus (e.g., injury, inflammation) NaV18 NaV1.8 Channel Pain_Stimulus->NaV18 Activates Depolarization Membrane Depolarization NaV18->Depolarization Na+ Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Perception Pain Perception in Brain Action_Potential->Pain_Perception Signal Propagation to CNS VX150 This compound (Active Moiety) VX150->NaV18 Inhibits

Caption: Mechanism of action for this compound in blocking pain signals.

VX150_Development_Logic cluster_phase2 Phase 2 Trials VX150 This compound Development Program AcutePain Acute Pain (Bunionectomy) Positive Results VX150->AcutePain ChronicPain Chronic Pain (Osteoarthritis) Positive Results VX150->ChronicPain NeuropathicPain Neuropathic Pain (SFN) Positive Results VX150->NeuropathicPain ProofOfConcept Proof-of-Concept for NaV1.8 Inhibition Achieved AcutePain->ProofOfConcept ChronicPain->ProofOfConcept NeuropathicPain->ProofOfConcept PK_Issues Sub-optimal Profile: - High Dose Required - Desire for 'perfect' PK ProofOfConcept->PK_Issues Discontinuation Development Discontinued PK_Issues->Discontinuation Successor Prioritization of Successor Compounds (e.g., VX-548) Discontinuation->Successor

Caption: Decision pathway for the discontinuation of this compound development.

References

Technical Support Center: Managing VX-150 Adverse Events in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential adverse events during preclinical studies with the NaV1.8 inhibitor, VX-150, in animal models.

Disclaimer: Publicly available, detailed preclinical toxicology data for this compound is limited. The following guidance is based on the known mechanism of action of NaV1.8 inhibitors, reported clinical adverse events for this class of compounds, and general principles of laboratory animal care and management. The troubleshooting advice and protocols are intended to be illustrative and should be adapted to specific experimental designs and institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociceptive signaling. By blocking NaV1.8, this compound aims to reduce pain perception.

Q2: What are the potential adverse events associated with this compound in animal models?

A2: While specific preclinical adverse event data for this compound is not extensively published, based on clinical trials of this compound and related NaV1.8 inhibitors, potential adverse events in animal models could include:

  • Neurological: Dizziness, headache (inferred from behavioral changes), and potential for neurotoxicity at high doses. However, a derivative of this compound has been noted for its wide safety margin in neurotoxicity evaluations in rats.[1][4][5]

  • Gastrointestinal: Nausea, vomiting (in species that can vomit), and changes in appetite or stool consistency.

  • General: Lethargy, changes in activity levels, and injection site reactions if administered parenterally.

Q3: What is the expected safety profile of this compound in preclinical studies?

A3: In vivo safety studies of this compound have reportedly not identified specific target organs of toxicity.[6] Clinical studies in humans have shown that this compound is generally well-tolerated.[7][8] The most common adverse events reported in a Phase 2 clinical trial were mild to moderate and included nausea, headache, vomiting, and dizziness.[7]

Troubleshooting Guides

The following tables provide guidance on identifying and managing potential adverse events in animal models during this compound administration.

Table 1: Neurological and Behavioral Observations
Observation Potential Cause Troubleshooting/Management Protocol
Ataxia, circling, or impaired balance High dose of this compound leading to central nervous system (CNS) effects.1. Immediately record the severity and duration of the signs.2. Reduce the dose in subsequent experiments.3. Consider a different formulation or route of administration to alter pharmacokinetic profile.4. Consult with the attending veterinarian.
Lethargy or decreased activity General malaise, potential gastrointestinal discomfort, or mild CNS depression.1. Monitor food and water intake, and body weight daily.2. Provide supportive care (e.g., supplemental hydration, palatable food).3. Assess for other clinical signs to rule out other causes.4. If persistent, consider dose reduction.
Head-scratching or excessive grooming of the head area Possible manifestation of headache or discomfort.1. Observe for other signs of pain or distress.2. Ensure the animal is housed in a quiet, low-stress environment.3. If severe or persistent, consult with the veterinarian about analgesic options that do not interfere with the study endpoints.
Table 2: Gastrointestinal Observations
Observation Potential Cause Troubleshooting/Management Protocol
Reduced food intake or pica Nausea or gastrointestinal discomfort.1. Measure food consumption daily.2. Offer highly palatable and moistened food.3. Ensure fresh water is readily available.4. Monitor for changes in stool consistency.
Diarrhea or loose stools Drug-induced gastrointestinal upset.1. Monitor hydration status (skin turgor).2. Provide supportive care, such as subcutaneous fluids if necessary, as directed by a veterinarian.3. Clean cage and bedding frequently to prevent secondary issues.
Vomiting (in relevant species, e.g., ferrets, dogs) Direct effect of this compound on the gastrointestinal tract or chemoreceptor trigger zone.1. Record the frequency and volume of emesis.2. Withhold food for a short period, then reintroduce small amounts of bland food.3. Consult with a veterinarian regarding anti-emetic treatment if necessary for animal welfare.
Table 3: Injection Site Reactions (for parenteral administration)
Observation Potential Cause Troubleshooting/Management Protocol
Swelling, redness, or inflammation at the injection site Irritation from the vehicle or this compound formulation.1. Rotate injection sites.2. Dilute the formulation if possible without compromising efficacy.3. Consider a different, less irritating vehicle.4. Apply a warm compress to the site if recommended by a veterinarian.
Vocalization or withdrawal upon injection Pain due to the pH or osmolality of the formulation.1. Adjust the pH of the vehicle to be closer to physiological levels.2. Administer the injection at a slower rate.3. Consider a brief period of local analgesia (e.g., topical anesthetic) prior to injection, if it does not confound the study.

Experimental Protocols

Protocol 1: General Health and Behavioral Monitoring
  • Frequency: Daily, at the same time each day.

  • Parameters to Observe:

    • General Appearance: Posture, grooming, coat condition.

    • Behavior: Activity level, signs of pain or distress (e.g., writhing, back-arching), abnormal gait.

    • Hydration Status: Skin turgor, presence of sunken eyes.

  • Scoring: Utilize a standardized clinical scoring system to quantify observations and ensure consistency.

  • Action Thresholds: Define clear endpoints and intervention points in the experimental protocol (e.g., a certain percentage of body weight loss, a specific clinical score).

Protocol 2: Neurological Assessment
  • Frequency: Baseline (before this compound administration) and at peak plasma concentration (if known) or at regular intervals post-dose.

  • Tests:

    • Open Field Test: To assess locomotor activity and exploratory behavior.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Grip Strength Test: To measure muscle function.

  • Data Analysis: Compare post-dose performance to baseline for each animal and to a vehicle-treated control group.

Protocol 3: Gastrointestinal Monitoring
  • Frequency: Daily.

  • Parameters to Measure:

    • Body Weight: A sensitive indicator of general health.

    • Food and Water Intake: Quantify daily consumption.

    • Fecal Output and Consistency: Observe for diarrhea, constipation, or changes in pellet morphology.

  • Intervention: If significant weight loss or changes in intake/output are observed, provide supportive care and consult with veterinary staff.

Visualizations

Signaling Pathway of this compound

VX150_Mechanism Pain Stimulus Pain Stimulus Peripheral Nociceptor Peripheral Nociceptor Pain Stimulus->Peripheral Nociceptor NaV1.8 Channel (Closed State) NaV1.8 Channel (Closed State) Peripheral Nociceptor->NaV1.8 Channel (Closed State) NaV1.8 Channel (Open State) NaV1.8 Channel (Open State) NaV1.8 Channel (Closed State)->NaV1.8 Channel (Open State) Depolarization Sodium Influx Sodium Influx NaV1.8 Channel (Open State)->Sodium Influx Action Potential Action Potential Sodium Influx->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS This compound This compound This compound->NaV1.8 Channel (Closed State) Binds and Stabilizes

Caption: Mechanism of action of this compound as a NaV1.8 channel blocker.

Experimental Workflow for Managing Adverse Events

Adverse_Event_Workflow cluster_protocol Experimental Protocol cluster_management Management Protocol Administer this compound Administer this compound Daily Monitoring Daily Monitoring Administer this compound->Daily Monitoring Adverse Event Observed? Adverse Event Observed? Daily Monitoring->Adverse Event Observed? Record Observations Record Observations Adverse Event Observed?->Record Observations Yes Continue Monitoring Continue Monitoring Adverse Event Observed?->Continue Monitoring No Assess Severity Assess Severity Record Observations->Assess Severity Continue Monitoring->Daily Monitoring Supportive Care Supportive Care Assess Severity->Supportive Care Consult Veterinarian Consult Veterinarian Supportive Care->Consult Veterinarian Adjust Protocol (e.g., dose) Adjust Protocol (e.g., dose) Consult Veterinarian->Adjust Protocol (e.g., dose)

Caption: Workflow for observation and management of adverse events.

References

Validation & Comparative

A Comparative Guide to the Potency of VX-150 and VX-548 (Suzetrigine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two selective NaV1.8 inhibitors, VX-150 and VX-548 (suzetrigine), supported by available experimental data. Both compounds, developed by Vertex Pharmaceuticals, represent a novel, non-opioid approach to pain management by targeting the voltage-gated sodium channel NaV1.8, which is preferentially expressed in peripheral pain-sensing neurons.[1][2]

Mechanism of Action

Both this compound and suzetrigine (B10856436) are selective inhibitors of the NaV1.8 sodium channel.[1][3] They exert their effects through an allosteric mechanism, binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein.[2][4] This binding stabilizes the channel in a closed (resting) state, which prevents the influx of sodium ions that is necessary for the generation and propagation of pain signals in nociceptive neurons.[2][4] This targeted action in the peripheral nervous system is designed to provide pain relief without the central nervous system side effects associated with opioids.[1][2] this compound is a prodrug that is rapidly converted to its active metabolite.[5]

Potency Comparison

Quantitative analysis reveals a significant difference in the in vitro potency of this compound and suzetrigine. Suzetrigine is markedly more potent than the active metabolite of this compound.

CompoundTargetIC50SelectivityReference
VX-548 (Suzetrigine) Human NaV1.80.27 nM≥31,000-fold vs other NaV subtypes[4][6]
Active Metabolite of this compound Human NaV1.815 nM>400-fold vs other NaV subtypes[5][6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound and suzetrigine on the NaV1.8 channel in a peripheral nociceptive neuron.

Mechanism of NaV1.8 Inhibition by this compound and Suzetrigine cluster_neuron Peripheral Nociceptive Neuron cluster_drug Drug Action NaV18 NaV1.8 Channel (Closed State) NaV18_open NaV1.8 Channel (Open State) NaV18->NaV18_open Depolarization Na_ion Na+ Influx NaV18_open->Na_ion Allows AP Action Potential Propagation PainSignal Pain Signal to CNS AP->PainSignal Na_ion->AP VX This compound or Suzetrigine (VX-548) VSD2 Binds to VSD2 (Allosteric Site) VX->VSD2 VSD2->NaV18 Stabilizes Closed State caption Figure 1: Allosteric inhibition of NaV1.8 by this compound and suzetrigine.

Caption: Allosteric inhibition of NaV1.8.

Experimental Protocols

The potency of this compound and suzetrigine is primarily determined using electrophysiological and radiolabeled binding assays.

1. Electrophysiology Assay (Whole-Cell Patch Clamp)

  • Objective: To measure the inhibitory effect of the compounds on NaV1.8 channel currents.

  • Methodology:

    • Cells (e.g., HEK293 or CHO) stably expressing the human NaV1.8 channel are cultured.

    • Whole-cell patch-clamp recordings are performed to measure the sodium currents flowing through the NaV1.8 channels.

    • A voltage protocol is applied to elicit channel opening. For instance, holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a positive potential (e.g., 0 mV).

    • The compound of interest is applied at various concentrations to the cells.

    • The reduction in the sodium current in the presence of the compound is measured.

    • The IC50 value is calculated by fitting the concentration-response data to a logistical equation.[7]

2. Radiolabeled Binding Assay

  • Objective: To determine the binding affinity of the compound to the NaV1.8 channel.

  • Methodology:

    • Membrane preparations from cells overexpressing the human NaV1.8 channel are used.

    • A radiolabeled ligand known to bind to the NaV1.8 channel is incubated with the membrane preparations.

    • The test compound (this compound or suzetrigine) is added at increasing concentrations to compete with the radiolabeled ligand for binding to the channel.

    • The amount of bound radioligand is measured using a scintillation counter or other appropriate detector.

    • The data is used to calculate the Ki (inhibition constant), which is a measure of the binding affinity of the test compound.[2]

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing the potency of NaV1.8 inhibitors.

Workflow for NaV1.8 Inhibitor Potency Characterization start Start cell_culture Cell Line Culture (Expressing hNaV1.8) start->cell_culture electrophysiology Electrophysiology (Patch Clamp) cell_culture->electrophysiology binding_assay Radiolabeled Binding Assay cell_culture->binding_assay data_analysis Data Analysis electrophysiology->data_analysis binding_assay->data_analysis ic50 Determine IC50 data_analysis->ic50 potency_comparison Compare Potency ic50->potency_comparison end End potency_comparison->end

Caption: General workflow for potency testing.

Clinical Development and Significance

Both this compound and suzetrigine have undergone clinical evaluation for the treatment of various pain conditions. This compound demonstrated positive results in Phase 2 studies for acute pain, osteoarthritis pain, and neuropathic pain.[8] However, despite receiving Breakthrough Therapy designation, its development was discontinued.[9]

Suzetrigine (VX-548) has shown a favorable benefit/risk profile in Phase 2 and 3 studies for moderate-to-severe acute pain and has also been investigated for neuropathic pain.[10][11] It has received Breakthrough Therapy and Fast Track designations from the FDA for moderate-to-severe acute pain. The significantly higher potency of suzetrigine compared to this compound likely contributes to its improved clinical profile and continued development. The data suggests that suzetrigine is a more optimized and potent successor to this compound in the quest for a novel, non-addictive pain therapeutic.

References

VX-150: A Comparative Analysis of Analgesic Effects Against Control Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of the Novel Analgesic VX-150

This guide provides a comprehensive comparison of the analgesic efficacy of this compound, a selective inhibitor of the Nav1.8 sodium channel, against placebo and the standard-of-care opioid combination, hydrocodone/acetaminophen. The data presented is compiled from publicly available results of clinical trials to offer an objective resource for the scientific community.

Executive Summary

This compound is a first-in-class, orally administered selective inhibitor of the Nav1.8 sodium channel, a key mediator in the transmission of pain signals in peripheral nerves.[1] Clinical studies have demonstrated its potential as a non-opioid analgesic. This guide will delve into the quantitative data from these trials, detail the experimental methodologies employed, and visualize the underlying biological pathways and experimental workflows.

Comparative Efficacy of this compound

The analgesic effects of this compound have been evaluated in both healthy volunteers subjected to experimental pain and in patients experiencing post-surgical acute pain. The primary control compounds used in these studies were a placebo and a combination of hydrocodone and acetaminophen.

Phase 2 Study in Acute Pain (Post-Bunionectomy)

A key Phase 2 clinical trial (NCT03206749) assessed the efficacy of this compound in patients with acute pain following bunionectomy surgery.[2][3] The study included a placebo arm and a reference arm of hydrocodone/acetaminophen.[4] The primary endpoint was the time-weighted sum of the pain intensity difference over the first 24 hours (SPID24), a standard measure of acute pain relief.

Treatment GroupMean SPID24
This compound36.14[2]
Hydrocodone/Acetaminophen40.16[2]
Placebo6.64[2]

Table 1: Comparison of SPID24 Scores in Phase 2 Bunionectomy Trial

A higher SPID score indicates greater pain relief. The data shows that this compound provided a statistically significant improvement in pain relief compared to placebo. While not designed for direct statistical comparison, the analgesic effect of this compound was observed to be in a similar range to the hydrocodone/acetaminophen combination in this study.[2]

Phase 1 Study in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, crossover study evaluated the analgesic potential of this compound in healthy male subjects using a battery of evoked pain tests.[1][5]

Pain Test ModalityThis compound Effect vs. Placebo
Cold Pressor Pain ThresholdSignificant increase[1]
Heat Pain ThresholdSignificant increase[1]
Pressure Pain ThresholdNot statistically significant[6]
Electrical Stair Pain ThresholdNot statistically significant[6]

Table 2: Summary of this compound Analgesic Effects in Healthy Volunteers

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for the key experiments cited.

Phase 2 Bunionectomy Trial Protocol (NCT03206749)
  • Study Design: A randomized, double-blind, placebo-controlled, 3-arm, parallel-design study.[3][4]

  • Participants: 243 patients with acute pain following a primary unilateral first metatarsal bunionectomy repair.[4]

  • Interventions:

    • This compound Group: 1500 mg initial oral dose, followed by 750 mg every 12 hours.[4]

    • Hydrocodone/Acetaminophen Group (Reference Arm): 5 mg/325 mg oral capsules every 6 hours.[4]

    • Placebo Group: Matched placebo capsules.

  • Primary Endpoint: Time-weighted sum of the pain intensity difference from baseline over the first 24 hours (SPID24), measured on an 11-point Numeric Pain Rating Scale (NPRS).[3]

  • Rescue Medication: Ibuprofen (400 mg) was available as needed to all participants.[4]

Phase 1 Evoked Pain Tests Protocol

This study employed a battery of quantitative sensory tests to assess the analgesic profile of this compound.[5][6]

  • Cold Pressor Test: This test measures pain tolerance in response to a cold stimulus. The subject's hand is immersed in a container of ice water, and the time until the subject withdraws their hand due to intolerable pain is recorded.

  • Heat Pain Threshold Test: This test determines the temperature at which a thermal stimulus is first perceived as painful. A thermode is placed on the skin, and the temperature is gradually increased until the subject reports the sensation of pain.

  • Pressure Pain Threshold Test: This test quantifies the minimum amount of pressure that induces pain. A pressure algometer with a probe is applied to a specific anatomical site with increasing force until the subject reports the sensation of pressure changing to pain.[7][8]

  • Electrical Stair Pain Test: This test assesses pain threshold and tolerance to electrical stimulation. An electrode is placed on the skin, and the intensity of the electrical current is gradually increased in a stepwise manner until the subject reports pain.[9]

Visualizing the Mechanisms and Workflows

NaV1.8 Signaling Pathway in Nociception

This compound exerts its analgesic effect by selectively inhibiting the Nav1.8 voltage-gated sodium channel, which is preferentially expressed in peripheral nociceptive (pain-sensing) neurons.[1][10] The following diagram illustrates the role of Nav1.8 in the pain signaling cascade.

NaV1_8_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Pharmacological Intervention Noxious Stimulus Noxious Stimulus Membrane Depolarization Membrane Depolarization Noxious Stimulus->Membrane Depolarization Activates NaV1.8 Channel NaV1.8 Channel Membrane Depolarization->NaV1.8 Channel Opens Action Potential Generation Action Potential Generation NaV1.8 Channel->Action Potential Generation Initiates Pain Signal to CNS Pain Signal to CNS Action Potential Generation->Pain Signal to CNS Propagates This compound This compound This compound->NaV1.8 Channel Inhibits Bunionectomy_Trial_Workflow Patient Recruitment Patient Recruitment Bunionectomy Surgery Bunionectomy Surgery Patient Recruitment->Bunionectomy Surgery Randomization Randomization Bunionectomy Surgery->Randomization This compound Arm This compound Arm Randomization->this compound Arm Hydrocodone/APAP Arm Hydrocodone/APAP Arm Randomization->Hydrocodone/APAP Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Pain Assessment (NPRS) Pain Assessment (NPRS) This compound Arm->Pain Assessment (NPRS) Hydrocodone/APAP Arm->Pain Assessment (NPRS) Placebo Arm->Pain Assessment (NPRS) Data Analysis (SPID24) Data Analysis (SPID24) Pain Assessment (NPRS)->Data Analysis (SPID24)

References

A Comparative Guide to NaV1.8 Inhibitors: VX-150 vs. A-887826

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel NaV1.8 has emerged as a critical target in the development of novel analgesics. Its preferential expression in peripheral pain-sensing neurons (nociceptors) makes it an attractive target for achieving pain relief with a potentially lower burden of central nervous system side effects. This guide provides a detailed comparison of two notable NaV1.8 inhibitors, VX-150 and A-887826, summarizing their performance based on available experimental data.

Mechanism of Action and In Vitro Potency

Both this compound and A-887826 are potent blockers of the NaV1.8 channel. This compound is a prodrug that is converted to its active metabolite, VX-150m, in the body.[1] A-887826 is a structurally novel pyridine (B92270) derivative.[2] The primary mechanism of action for both compounds is the inhibition of sodium ion influx through the NaV1.8 channel, which is crucial for the generation and propagation of action potentials in nociceptive neurons.[3]

A key characteristic of both inhibitors is their "reverse use-dependence" or "state-dependent inhibition," where the inhibition is relieved by repetitive short depolarizations.[1][4] This property is in contrast to traditional sodium channel blockers that typically exhibit enhanced inhibition with increased channel activity. The relief of inhibition by depolarization suggests a strong state-dependence, with weaker binding to channels in the activated state.[1][5]

Quantitative Comparison of In Vitro Efficacy
CompoundTargetIC50SpeciesCell TypeHolding PotentialReference
This compound (active metabolite, VX-150m) Human NaV1.815 nMHumanStably expressing cell line-[1]
A-887826 Human NaV1.811 nMHumanRecombinant-[2]
A-887826 Rat TTX-R Na+ currents8 nMRatDorsal Root Ganglion (DRG) neurons-40 mV[2][3]

State-Dependent Inhibition and Voltage Dependence

While both compounds exhibit reverse use-dependence, the voltage-dependence of this relief differs significantly. VX-150m requires less strong depolarizations to relieve inhibition compared to A-887826.[1] This difference in voltage-dependent relief and the kinetics of this relief can have important implications for their physiological effects during neuronal firing.[6] For instance, inhibition by A-887826 is substantially relieved by action potential waveforms at 20 Hz at 37°C, a phenomenon not observed with other NaV1.8 inhibitors like suzetrigine (B10856436) (VX-548).[6][7]

Voltage-Dependence of Inhibition Relief
CompoundMidpoint of Voltage-Dependent Relief (Vh)Reference
VX-150m +3.7 ± 4.3 mV[1]
A-887826 +34.3 ± 1.1 mV[1]

In Vivo Efficacy and Clinical Data

This compound has demonstrated efficacy in multiple Phase 2 clinical trials for various pain indications. In a study on acute pain following bunionectomy, this compound showed a statistically significant improvement in the time-weighted Sum of the Pain Intensity Difference from baseline over 24 hours (SPID24) compared to placebo.[8][9] Another Phase 2 study in patients with pain from small fiber neuropathy also met its primary endpoint, showing a statistically significant and clinically meaningful reduction in pain intensity.[10]

A-887826 has shown significant efficacy in preclinical models of neuropathic pain. Following oral administration in a rat model, A-887826 significantly attenuated tactile allodynia.[2][11] It also effectively suppressed evoked action potential firing in DRG neurons held at depolarized potentials.[2][12]

Experimental Protocols

The following are generalized methodologies based on the cited literature for evaluating NaV1.8 inhibitors.

Electrophysiology (Patch-Clamp)
  • Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats or mice. Alternatively, stable cell lines (e.g., CHO or HEK293) expressing human NaV1.8 channels are used.

  • Recording: Whole-cell patch-clamp recordings are performed to measure sodium currents. Tetrodotoxin (TTX) is often included in the external solution to block TTX-sensitive sodium channels, thereby isolating the TTX-resistant NaV1.8 currents.

  • Voltage Protocols:

    • IC50 Determination: Cells are held at a negative holding potential (e.g., -100 mV) and depolarized to elicit NaV1.8 currents. The peak current amplitude is measured before and after the application of increasing concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).

    • State-Dependence: To assess state-dependent inhibition, the holding potential is varied to favor different channel states (resting vs. inactivated). For example, holding at a more depolarized potential (e.g., -40 mV) increases the proportion of inactivated channels.

    • Reverse Use-Dependence: A train of short depolarizing pulses is applied to mimic neuronal firing. The current amplitude is measured at the beginning and end of the train to assess the relief of inhibition.

  • Temperature: Experiments are often conducted at physiological temperatures (e.g., 37°C) to better mimic in vivo conditions.[4][13]

Animal Models of Pain
  • Neuropathic Pain Model: A common model is the spinal nerve ligation model in rats. After surgery, animals develop tactile allodynia (pain in response to a normally non-painful stimulus).

  • Drug Administration: The test compound (e.g., A-887826) is administered orally.

  • Behavioral Testing: Tactile allodynia is assessed using von Frey filaments. The paw withdrawal threshold is measured before and after drug administration to determine the analgesic effect.

Signaling Pathway and Experimental Workflow Diagrams

NaV1_8_Inhibition_Pathway cluster_Neuron Nociceptive Neuron cluster_Inhibitors Pharmacological Intervention Pain_Stimulus Painful Stimulus NaV1_8 NaV1.8 Channel Pain_Stimulus->NaV1_8 activates Depolarization Membrane Depolarization NaV1_8->Depolarization Na+ influx Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal VX_150 This compound VX_150->NaV1_8 inhibits A_887826 A-887826 A_887826->NaV1_8 inhibits

Caption: Inhibition of NaV1.8 by this compound and A-887826 blocks pain signaling.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cell_Culture Cell Culture (DRG neurons or NaV1.8 expressing cells) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp IC50 Determine IC50 Patch_Clamp->IC50 State_Dependence Assess State-Dependence Patch_Clamp->State_Dependence Reverse_Use Evaluate Reverse Use-Dependence Patch_Clamp->Reverse_Use Animal_Model Neuropathic Pain Animal Model IC50->Animal_Model Candidate Selection State_Dependence->Animal_Model Candidate Selection Reverse_Use->Animal_Model Candidate Selection Drug_Admin Oral Administration of Inhibitor Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (e.g., von Frey) Drug_Admin->Behavioral_Test Efficacy Determine Analgesic Efficacy Behavioral_Test->Efficacy

Caption: Workflow for preclinical evaluation of NaV1.8 inhibitors.

References

A Comparative Guide to the Pharmacokinetics of NaV1.8 Inhibitors: VX-150 and VX-548

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the pharmacokinetic profiles of two selective NaV1.8 inhibitors: VX-150 and its successor, VX-548. The information presented is collated from preclinical and clinical studies to support research and development efforts in the field of non-opioid pain therapeutics. While both compounds target the same voltage-gated sodium channel, their pharmacokinetic properties exhibit notable differences that may influence their clinical development and potential therapeutic applications.

Executive Summary

This compound is a prodrug that is rapidly converted to its active metabolite, VX-150M. Preclinical studies in rats have characterized its pharmacokinetic profile, demonstrating moderate oral bioavailability and a relatively short half-life. In contrast, VX-548, a more recent entrant, has been engineered for an improved pharmacokinetic profile. Studies in rats and monkeys have revealed key differences, including variations in bioavailability and clearance, and notable sex-dependent effects in rats. This guide will delve into the specifics of these pharmacokinetic parameters across species, providing a clear comparison to inform future research.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of this compound (as its active metabolite, VX-150M) and VX-548 in rats and monkeys. It is important to note the absence of publicly available pharmacokinetic data for this compound in a non-rodent species, which limits a direct cross-species comparison with VX-548 in monkeys.

Table 1: Pharmacokinetic Parameters of VX-150M in Rats [1][2]

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)Oral (10 mg/kg)Oral (20 mg/kg)
T1/2 (h) 1.33---
CL (mL/min/kg) 8.91---
Cmax (ng/mL) ----
Tmax (h) -0.19 - 0.360.19 - 0.360.19 - 0.36
AUC0-t (ng·h/mL) ----
F (%) -26.67 - 36.1126.67 - 36.1126.67 - 36.11

Table 2: Pharmacokinetic Parameters of VX-548 in Rats [3]

SexRouteDoseAUC0-t (ng·h/mL)CL (mL/min/kg)F (%)
MaleIV-253.8 ± 6.365.1 ± 1.7-
FemaleIV-1505.8 ± 47.312.5 ± 0.8-
MaleOral---11
FemaleOral-~50-fold higher than male-96

Table 3: Pharmacokinetic Parameters of VX-548 in Monkeys

RouteDose
Oral2 mg/kg
Intravenous1 mg/kg
(Specific pharmacokinetic parameter values for VX-548 in monkeys were not available in the searched literature.)

Table 4: Human Pharmacokinetic Data

CompoundDoseCmaxTmax
This compound (active moiety) [4]1250 mg (single oral dose)4.30 µg/mL (median)4 h (median)
VX-548 ---
(Detailed human pharmacokinetic parameters for VX-548 were not available in the provided search results.)

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of pharmacokinetic data.

Pharmacokinetic Analysis of VX-150M in Rats[1][2]
  • Animal Model: Sprague-Dawley rats.

  • Drug Administration: Intravenous (1 mg/kg) or oral gavage (5, 10, and 20 mg/kg).

  • Sample Collection: Blood samples were collected at predetermined time points.

  • Sample Preparation: Plasma was separated by centrifugation. Protein precipitation was performed to extract the analyte.

  • Analytical Method: A validated UPLC-MS/MS method was used for the quantification of VX-150M in rat plasma.

    • Chromatographic Separation: Waters ACQUITY BEH C18 column (1.7 μm, 2.1 × 50 mm).

    • Mobile Phase: 0.1% formic acid in water and acetonitrile.

    • Detection: Positive multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Pharmacokinetic Analysis of VX-548 in Rats[3]
  • Animal Model: Male and female rats.

  • Drug Administration: Intravenous and oral administration.

  • Key Finding: The study highlighted a significant gender difference in the pharmacokinetics of VX-548, attributed to differences in demethylation metabolism. Female rats showed substantially higher exposure and oral bioavailability compared to male rats. (Detailed experimental protocols were not fully described in the search results.)

Pharmacokinetic Analysis of VX-548 in Monkeys
  • Animal Model: Monkeys.

  • Drug Administration: Single oral (2 mg/kg) and intravenous (1 mg/kg) administrations.

  • Sample Preparation: Plasma was extracted using acetonitrile-mediated protein precipitation.

  • Analytical Method: A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed and validated for the measurement of VX-548 in monkey plasma. (Further details on the analytical method and data analysis were not available in the provided search results.)

Mandatory Visualization

The following diagrams illustrate key experimental workflows and the signaling pathway relevant to the mechanism of action of this compound and VX-548.

Experimental_Workflow_PK_Study cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Bioanalysis and Data Interpretation Animal_Acclimatization Animal Acclimatization (e.g., Rats, Monkeys) Dosing Drug Administration (IV or Oral) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation (IV and Oral) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Extraction Analyte Extraction (e.g., Protein Precipitation) Plasma_Processing->Sample_Extraction LC_MS_Analysis LC-MS/MS Quantification Sample_Extraction->LC_MS_Analysis PK_Analysis Pharmacokinetic Modeling and Parameter Calculation LC_MS_Analysis->PK_Analysis

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Signaling_Pathway Pain_Stimulus Painful Stimulus Nociceptor Nociceptor (Sensory Neuron) Pain_Stimulus->Nociceptor NaV18_Channel NaV1.8 Channel Nociceptor->NaV18_Channel Action_Potential Action Potential Generation and Propagation NaV18_Channel->Action_Potential Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain VX_Compound This compound / VX-548 Inhibition Inhibition Inhibition->NaV18_Channel

Caption: Simplified signaling pathway of pain transmission via NaV1.8 and the point of inhibition by this compound and VX-548.

References

VX-150: A Comparative Analysis of Pain Reduction Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective NaV1.8 inhibitor VX-150's performance in pain reduction across different clinical trial settings. The data presented here is compiled from publicly available clinical trial information and press releases to aid in the evaluation of its therapeutic potential and the reproducibility of its analgesic effects.

Executive Summary

This compound, a first-in-class, selective, small-molecule inhibitor of the NaV1.8 sodium channel, has demonstrated consistent and statistically significant pain reduction across multiple Phase 2 clinical trials in diverse pain states, including acute, neuropathic, and chronic pain. As a peripherally restricted agent, this compound offers a novel, non-opioid mechanism of action with the potential for a favorable safety profile. This guide summarizes the quantitative data from key clinical trials, details the experimental protocols, and provides a comparative look at alternative treatments.

Mechanism of Action: Targeting NaV1.8 for Pain Relief

This compound selectively targets the voltage-gated sodium channel NaV1.8, which is preferentially expressed in peripheral nociceptive neurons. These neurons are crucial for transmitting pain signals from the periphery to the central nervous system. By inhibiting NaV1.8, this compound effectively dampens the excitability of these sensory neurons, thereby reducing the sensation of pain.

NaV18_Pathway cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System Noxious_Stimuli Noxious Stimuli (e.g., injury, inflammation) NaV18_Channel NaV1.8 Channel Noxious_Stimuli->NaV18_Channel Activates Action_Potential Action Potential Generation NaV18_Channel->Action_Potential Initiates Pain_Perception Pain Perception (Brain) Action_Potential->Pain_Perception Signal Propagation VX150 This compound VX150->NaV18_Channel Inhibits

This compound Mechanism of Action

Reproducibility of Efficacy Across Pain Models

This compound has been evaluated in three distinct and well-characterized pain models, demonstrating a reproducible analgesic effect.

Acute Pain Following Bunionectomy

The bunionectomy model is a standardized assessment of acute post-surgical pain. In a Phase 2 study, this compound showed a significant reduction in pain intensity compared to placebo.

Table 1: Efficacy of this compound in Acute Pain (Bunionectomy)

Outcome MeasureThis compoundPlaceboHydrocodone/Acetaminophen (5mg/325mg)
SPID24 (Sum of Pain Intensity Difference over 24h) 36.26.6Not directly compared
SPID48 (Sum of Pain Intensity Difference over 48h) 112.249.4Not directly compared
Statistical Significance (vs. Placebo) p < 0.0001--

Data sourced from company press releases.[1]

Neuropathic Pain (Small Fiber Neuropathy)

In a Phase 2 trial of patients with painful small fiber neuropathy, a model of chronic neuropathic pain, this compound demonstrated a statistically significant reduction in pain scores over a six-week treatment period.[2]

Table 2: Efficacy of this compound in Small Fiber Neuropathy

Outcome MeasureThis compound (1250 mg once daily)Placebo
Mean Change from Baseline in NRS Pain Score at Week 6 -2.02-0.93
Treatment Difference vs. Placebo (95% CI) -1.09 (-1.88 to -0.29)-
Statistical Significance (within-group change) p < 0.0001-

NRS: Numeric Rating Scale. Data sourced from company press releases.[2]

Chronic Pain (Osteoarthritis of the Knee)

A Phase 2 proof-of-concept study in patients with pain due to osteoarthritis of the knee also reported positive results, with this compound showing a significant reduction in pain compared to placebo over a 14-day treatment period.[3][4] While specific quantitative data from this trial is limited in the public domain, the consistent positive outcomes across different pain etiologies underscore the reproducibility of this compound's analgesic effect.

Comparison with Alternative Treatments

An objective assessment of a novel analgesic requires comparison with existing standards of care.

Table 3: Comparative Efficacy of Pain Treatments

Pain ConditionTreatmentKey Efficacy Outcome
Acute Pain (Bunionectomy) This compound SPID24: 36.2
Hydrocodone/Acetaminophen (5mg/325mg)Not directly compared in the this compound trial, but a recognized standard of care.
Neuropathic Pain (Small Fiber Neuropathy) This compound Mean change from baseline in NRS: -2.02
Duloxetine (60 mg/day)In diabetic peripheral neuropathy, mean difference vs. placebo in 11-point NRS of -0.89 to -1.32.[5][6]
Pregabalin (150-600 mg/day)Significantly reduced endpoint mean pain score versus placebo in painful diabetic peripheral neuropathy and postherpetic neuralgia.[7]
Chronic Pain (Osteoarthritis of the Knee) This compound Statistically significant pain reduction vs. placebo (specifics not publicly available)
Naproxen (B1676952) (500 mg twice daily)Improvement in WOMAC pain subscale of approximately 4.7mm (on a 100mm scale) greater than placebo at 6 weeks.[2][8]
Celecoxib (B62257) (200 mg once daily)Improvement in WOMAC pain subscale of approximately 11.1mm (on a 100mm scale) greater than placebo at 6 weeks.[9]

Experimental Protocols

The reproducibility of clinical trial results is intrinsically linked to the rigor of the experimental design. The Phase 2 studies for this compound were randomized, double-blind, and placebo-controlled.

Phase 2 Study in Acute Pain Following Bunionectomy (NCT03206749)

Bunionectomy_Workflow cluster_screening Screening & Surgery cluster_treatment Treatment Phase (48 hours) cluster_endpoints Endpoint Assessment Eligibility Patient Eligibility Assessment Bunionectomy Unilateral Bunionectomy Eligibility->Bunionectomy Randomization Randomization (1:1:1) Bunionectomy->Randomization VX150_Arm This compound (1500mg loading, then 750mg q12h) Randomization->VX150_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Active_Comparator Hydrocodone/ Acetaminophen (5mg/325mg q6h) Randomization->Active_Comparator SPID Primary Endpoint: SPID24 VX150_Arm->SPID Placebo_Arm->SPID Active_Comparator->SPID Secondary_Endpoints Secondary Endpoints: SPID48, safety, PK SPID->Secondary_Endpoints

Bunionectomy Trial Workflow
  • Design: Randomized, double-blind, placebo-controlled, 3-arm parallel-group study.

  • Participants: 243 patients undergoing unilateral first metatarsal bunionectomy.

  • Intervention: this compound (1500 mg loading dose, then 750 mg every 12 hours), placebo, or hydrocodone/acetaminophen (5mg/325mg every 6 hours) for 48 hours.

  • Primary Endpoint: Time-weighted Sum of the Pain Intensity Difference from baseline over the first 24 hours (SPID24).

  • Secondary Endpoints: SPID48, safety, and pharmacokinetics.

Phase 2 Study in Small Fiber Neuropathy (NCT03304522)

SFN_Workflow cluster_screening Screening cluster_treatment Treatment Phase (6 Weeks) cluster_endpoints Endpoint Assessment Eligibility_SFN Patient Eligibility Assessment (Confirmed Small Fiber Neuropathy) Randomization_SFN Randomization (1:1) Eligibility_SFN->Randomization_SFN VX150_Arm_SFN This compound (1250 mg once daily) Randomization_SFN->VX150_Arm_SFN Placebo_Arm_SFN Placebo Randomization_SFN->Placebo_Arm_SFN NRS_Change Primary Endpoint: Change from baseline in weekly average of daily NRS pain score at Week 6 VX150_Arm_SFN->NRS_Change Placebo_Arm_SFN->NRS_Change Secondary_Endpoints_SFN Secondary Endpoints: Responder rates, safety NRS_Change->Secondary_Endpoints_SFN

Small Fiber Neuropathy Trial Workflow
  • Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 89 patients with pain caused by small fiber neuropathy.

  • Intervention: this compound (1250 mg once daily) or placebo for 6 weeks.

  • Primary Endpoint: Change from baseline in the weekly average of daily pain intensity on the 11-point Numeric Rating Scale (NRS) at Week 6.

  • Secondary Endpoints: Proportion of patients with ≥30% and ≥50% reduction in pain intensity, safety, and tolerability.

Safety and Tolerability

Across the Phase 2 program, this compound was generally well-tolerated. The most common adverse events were mild to moderate in severity. In the small fiber neuropathy study, adverse events occurred in 63% of patients receiving this compound and 56% of patients receiving placebo.[2] In the bunionectomy study, the incidence of adverse events was similar between the this compound (31%) and placebo (35%) groups.[1]

Conclusion

The available data from the this compound Phase 2 clinical trial program demonstrate a consistent and reproducible analgesic effect across acute, neuropathic, and chronic pain states. The selective inhibition of NaV1.8 in the peripheral nervous system presents a promising, non-opioid therapeutic strategy for the treatment of pain. While further clinical development of this compound has been deprioritized in favor of a next-generation NaV1.8 inhibitor, VX-548, the data from the this compound studies provide a strong proof-of-concept for this mechanism of action and a valuable benchmark for future non-opioid analgesic development.

References

A Head-to-Head Comparison of VX-150 and Hydrocodone for Acute Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel non-opioid analgesic VX-150 and the widely prescribed opioid hydrocodone. The analysis is based on available clinical trial data, focusing on analgesic efficacy, safety profiles, and mechanisms of action. All quantitative data is summarized for direct comparison, and detailed experimental protocols from cited studies are provided.

Mechanism of Action: A Tale of Two Pathways

This compound and hydrocodone achieve analgesia through distinct molecular mechanisms, offering different approaches to pain management.

This compound: Targeting the Source of Pain Signals

This compound is a selective inhibitor of the NaV1.8 sodium channel.[1][2] This channel is predominantly expressed in peripheral sensory neurons, specifically nociceptors, which are responsible for transmitting pain signals to the central nervous system.[3][4] By blocking NaV1.8, this compound reduces the excitability of these neurons, thereby dampening the propagation of pain signals from the periphery.[4] This targeted approach aims to provide pain relief without the central nervous system effects associated with opioids.

Hydrocodone: Central Modulation of Pain Perception

Hydrocodone is a semi-synthetic opioid that exerts its analgesic effects by acting as an agonist at mu-opioid receptors (MORs) in the central nervous system (CNS).[5] Activation of MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase and modulation of ion channels, which ultimately reduces neuronal excitability and the release of nociceptive neurotransmitters.[5][6] This central mechanism of action is highly effective for pain relief but is also associated with a range of side effects, including sedation, respiratory depression, and the potential for dependence and addiction.

Analgesic Efficacy in a Head-to-Head Clinical Trial

A Phase 2, randomized, double-blind, placebo-controlled study (NCT03206749) directly compared the efficacy of this compound to a combination of hydrocodone and acetaminophen (B1664979) (HB/APAP) in patients with acute pain following bunionectomy.[7] The primary and a key secondary endpoint were the time-weighted Sum of the Pain Intensity Difference (SPID) over 24 (SPID24) and 48 hours (SPID48), respectively. Higher SPID scores indicate greater pain relief.

Treatment GroupMean SPID24[8]Mean SPID48[9]
This compound36.14112.2
Hydrocodone/Acetaminophen40.16Not Reported
Placebo6.6449.4
Table 1: Analgesic Efficacy of this compound vs. Hydrocodone/Acetaminophen in Acute Post-Bunionectomy Pain

Safety and Tolerability Profile

The same Phase 2 study also provided valuable comparative safety data.

Adverse Event CategoryThis compound (n=80)Hydrocodone/Acetaminophen (n=81)Placebo (n=82)
Any Adverse Event 31%37%35%
Most Common AEs (≥5%) Nausea, Headache, Vomiting, DizzinessNausea, Headache, Vomiting, DizzinessNausea, Headache, Vomiting, Dizziness
Table 2: Incidence of Adverse Events in the Phase 2 Bunionectomy Study

In this study, this compound was generally well-tolerated, with an adverse event profile comparable to both placebo and the hydrocodone/acetaminophen combination.

Experimental Protocols

Phase 2 Bunionectomy Study (NCT03206749) Methodology

This was a multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.[7][10]

  • Participants: 243 patients aged 18 to 65 years undergoing primary unilateral first metatarsal bunionectomy.[7][11]

  • Interventions:

    • This compound: 1500 mg initial dose, followed by 750 mg every 12 hours.[7]

    • Hydrocodone/Acetaminophen (HB/APAP): 5 mg/325 mg every 6 hours.[10]

    • Placebo.[10]

  • Primary Outcome Measures: Time-weighted Sum of the Pain Intensity Difference from baseline over the first 24 hours (SPID24), as measured on a Numeric Pain Rating Scale (NPRS).[10]

  • Secondary Outcome Measures:

    • Time-weighted Sum of the Pain Intensity Difference from baseline over 48 hours (SPID48).[9][10]

    • Safety and tolerability, assessed by the incidence of adverse events.[10]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action of this compound and hydrocodone, the following signaling pathway diagrams are provided.

VX150_Pathway cluster_neuron Nociceptive Neuron NaV1.8 NaV1.8 Channel ActionPotential Action Potential Propagation NaV1.8->ActionPotential Na+ Influx PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal VX150 This compound VX150->NaV1.8 Inhibition

Caption: this compound inhibits the NaV1.8 sodium channel on nociceptive neurons.

Hydrocodone_Pathway cluster_presynaptic Presynaptic Neuron MOR Mu-Opioid Receptor (MOR) Gi Gi Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition CaChannel Ca2+ Channel Gi->CaChannel Inhibition cAMP cAMP AC->cAMP NeurotransmitterRelease Neurotransmitter Release CaChannel->NeurotransmitterRelease Hydrocodone Hydrocodone Hydrocodone->MOR Agonist

Caption: Hydrocodone activates the mu-opioid receptor, leading to downstream inhibition of pain signaling.

Conclusion

This compound represents a promising non-opioid analgesic that targets the peripheral nervous system to reduce pain. In a direct comparison with a standard opioid-containing regimen, this compound demonstrated comparable analgesic efficacy in the acute postoperative pain setting of bunionectomy, with a similar safety profile. The distinct mechanism of action of this compound, avoiding the central effects of opioids, suggests its potential as a valuable alternative for the management of acute pain, warranting further investigation in broader patient populations and different pain models.

References

A Comparative Guide to the State-Dependent Inhibition of NaV1.8 by VX-150 and VX-548

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the state-dependent inhibitory properties of two selective NaV1.8 inhibitors, VX-150 and VX-548 (suzetrigine). The information presented is supported by experimental data to aid in understanding their distinct mechanisms of action and potential therapeutic implications. Both compounds have shown promise in clinical trials for the treatment of pain by targeting the voltage-gated sodium channel NaV1.8, which is predominantly expressed in primary sensory neurons.[1][2][3]

A key characteristic of both this compound and VX-548 is their unusual "reverse use-dependence," a form of state-dependent inhibition where the inhibitory effect is relieved by depolarization of the channel.[1][2] This is in contrast to many other sodium channel inhibitors. The compounds exhibit very tight binding to NaV1.8 channels when the voltage sensors are in the resting state and significantly weaker binding when the voltage sensors are fully activated by depolarization.[1][2]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound and VX-548 on human NaV1.8 channels.

ParameterThis compound (active metabolite, VX-150m)VX-548 (suzetrigine)Reference
IC50 15 nM0.27 nM[1][2]

As the data indicates, VX-548 is significantly more potent in its inhibition of NaV1.8 channels compared to the active metabolite of this compound.

Mechanism of Action: State-Dependent Inhibition

Both this compound and VX-548 are selective inhibitors of the NaV1.8 sodium channel.[4][5][6] Their mechanism involves binding to the channel protein and stabilizing it in a closed or resting state.[7][8] VX-548 specifically binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, which leads to allosteric inhibition.[7][8] This prevents the conformational changes required for channel opening and the subsequent influx of sodium ions that leads to the generation of an action potential and pain signal propagation.[7]

The defining feature of their interaction with NaV1.8 is a pronounced state-dependence, often termed "reverse use-dependence."[1][2] This means that their inhibitory effect is strongest when the channel is in the resting state (at negative membrane potentials) and is relieved upon depolarization.[1][2] This relief of inhibition with depolarization is a shared and unusual property for both compounds.[1] The re-inhibition of the channel at negative voltages occurs at a rate nearly proportional to the drug concentration, suggesting that the relief of inhibition is due to drug dissociation from the channel, and re-inhibition is due to re-binding.[1][2]

For VX-548, the relief of inhibition by large depolarizations has a time constant of approximately 40 milliseconds and is not dependent on the concentration of the drug.[1][2]

cluster_channel NaV1.8 Channel States Resting Resting State (High Affinity for this compound/VX-548) Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inhibitor This compound / VX-548 Open->Inhibitor Reduced affinity, leading to dissociation Inactivated->Resting Repolarization Negative Negative Potential (-100 mV) Negative->Resting Depolarization Depolarization (e.g., to 0 mV) Depolarization->Open Inhibitor->Resting Binds with high affinity, stabilizing the closed state

Figure 1. State-dependent inhibition of NaV1.8 by this compound and VX-548.

Experimental Protocols

The state-dependent inhibition of NaV1.8 by this compound and VX-548 is typically characterized using whole-cell patch-clamp electrophysiology on cells stably expressing human NaV1.8 channels, such as HEK293 cells.

Objective:

To determine the potency (IC50) and characterize the state-dependent inhibition of NaV1.8 channels by the test compounds.

Cell Preparation:
  • HEK293 cells stably expressing human NaV1.8 are cultured under standard conditions.

  • For experiments on native channels, dorsal root ganglion (DRG) neurons can be isolated.

  • Cells are plated on glass coverslips suitable for electrophysiological recording.[7]

Solutions:
  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[7]

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.[7]

Recording Procedure:
  • Establish a whole-cell patch-clamp configuration on a NaV1.8-expressing cell.

  • Maintain a holding potential of -100 mV to ensure the majority of channels are in the resting state.[7]

  • To assess resting state inhibition , apply a depolarizing step to 0 mV for 20-50 ms (B15284909) to elicit NaV1.8 currents.[7]

  • To assess inactivated state inhibition , apply a long depolarizing prepulse (e.g., to -30 mV for 500 ms) to inactivate the channels before the test pulse to 0 mV.[7]

  • To investigate reverse use-dependence , apply repetitive depolarizations to observe the relief of inhibition.

  • Perfuse the cells with increasing concentrations of the test compound (this compound or VX-548) and record the resulting inhibition of the peak sodium current.

Start Start: NaV1.8-expressing cell Patch Establish Whole-Cell Patch-Clamp Start->Patch Hold Hold at -100 mV (Resting State) Patch->Hold Apply_Compound Perfuse with This compound or VX-548 Hold->Apply_Compound Record_Resting Apply Depolarizing Pulse (0 mV) & Record Resting State Inhibition Apply_Compound->Record_Resting Record_Inactivated Apply Pre-pulse (-30 mV) + Test Pulse (0 mV) & Record Inactivated State Inhibition Apply_Compound->Record_Inactivated Record_Reverse Apply Repetitive Depolarizations & Record Relief of Inhibition Apply_Compound->Record_Reverse Analyze Analyze Data: Calculate IC50 & Time Constants Record_Resting->Analyze Record_Inactivated->Analyze Record_Reverse->Analyze

References

A Comparative Analysis of VX-150, a Selective NaV1.8 Inhibitor, and Non-Selective Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug VX-150, a selective inhibitor of the voltage-gated sodium channel subtype 1.8 (NaV1.8), with established non-selective sodium channel blockers. By presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to facilitate a comprehensive understanding of their distinct pharmacological profiles.

Introduction to Sodium Channel Blockade in Pain and Beyond

Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells.[1] Dysregulation of these channels is implicated in a variety of pathological states, including chronic pain, epilepsy, and cardiac arrhythmias.[1] Non-selective sodium channel blockers, such as lidocaine, carbamazepine, and flecainide (B1672765), have been mainstays in the treatment of these conditions. However, their lack of specificity for NaV subtypes often leads to undesirable side effects, limiting their clinical utility.[1]

The NaV1.8 subtype is preferentially expressed in peripheral sensory neurons, particularly nociceptors, which are responsible for transmitting pain signals.[2] This restricted expression profile makes NaV1.8 an attractive target for the development of novel analgesics with the potential for an improved safety profile. This compound is an orally bioavailable pro-drug that is rapidly converted to its active moiety, a highly potent and selective inhibitor of NaV1.8.[3][4][5][6]

Comparative Selectivity Profile: this compound vs. Non-Selective Blockers

The selectivity of a sodium channel blocker is a key determinant of its therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the active metabolite of this compound and several non-selective sodium channel blockers against a panel of NaV subtypes. Lower IC50 values indicate higher potency.

CompoundNaV1.1 (µM)NaV1.2 (µM)NaV1.3 (µM)NaV1.4 (µM)NaV1.5 (µM)NaV1.6 (µM)NaV1.7 (µM)NaV1.8 (µM)
This compound (active metabolite) >6>6>6>6>6>6>60.015
Lidocaine ----295 (at -120mV)-450104
Carbamazepine >100 (use-dependent)>100 (use-dependent)86.74 (use-dependent)45.76 (use-dependent)22.92 (use-dependent)>100 (use-dependent)46.72 (use-dependent)>100 (use-dependent)
Flecainide ---83.5 (tonic)7.4 (use-dependent), 345 (tonic)---

Data compiled from multiple sources. Experimental conditions, such as holding potential and stimulation frequency, can significantly influence IC50 values. The >400-fold selectivity of this compound for NaV1.8 over other subtypes, as stated in multiple sources, suggests IC50 values for other subtypes are significantly higher than the 6 µM threshold, which is derived from the 15 nM IC50 for NaV1.8 multiplied by 400.[3][4][5][6] Lidocaine IC50 values are from studies with varying conditions.[7][8] Carbamazepine IC50 values are for use-dependent block.[9] Flecainide shows both use-dependent and tonic block with different potencies.[4][10][11]

As the data illustrates, the active metabolite of this compound demonstrates exceptional selectivity for the NaV1.8 channel, with an IC50 value in the nanomolar range.[12][13][14] In contrast, non-selective blockers like lidocaine, carbamazepine, and flecainide exhibit micromolar affinities across a broad range of NaV subtypes. This lack of selectivity can lead to off-target effects, such as central nervous system (CNS) and cardiovascular side effects, which are less likely with a highly selective agent like this compound.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for both selective and non-selective sodium channel blockers is the inhibition of sodium ion influx, which in turn reduces neuronal excitability. However, the specific channel subtype targeted dictates the overall physiological effect.

Comparative Mechanism of Action cluster_0 This compound (Selective Blocker) cluster_1 Non-Selective Blockers VX150 This compound NaV1_8 NaV1.8 Channel (Peripheral Nociceptors) VX150->NaV1_8 Selective Inhibition PainSignal Pain Signal Transmission Analgesia Analgesia PainSignal->Analgesia Blockade NonSelective Lidocaine, Carbamazepine, Flecainide NaV_All Multiple NaV Subtypes (CNS, PNS, Cardiac) NonSelective->NaV_All Non-Selective Inhibition MultipleEffects Broad Physiological Effects Therapeutic Therapeutic Effects (e.g., Anti-arrhythmic, Anticonvulsant) MultipleEffects->Therapeutic SideEffects Side Effects (e.g., CNS, Cardiac) MultipleEffects->SideEffects

Caption: this compound's selective action versus non-selective blockers.

Experimental Protocols

The determination of a compound's selectivity and potency against different NaV channel subtypes is primarily achieved through electrophysiological techniques, most notably the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ionic currents across the membrane of a single cell expressing a specific NaV channel subtype.

1. Cell Preparation:

  • Mammalian cell lines (e.g., HEK293 or CHO cells) are stably transfected to express the human NaV channel subtype of interest (e.g., NaV1.1, NaV1.2, etc.).

  • Cells are cultured under standard conditions and harvested for experiments.

2. Recording Configuration:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell.

  • A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane current.

3. Voltage-Clamp Protocols:

  • The membrane potential is controlled by a voltage-clamp amplifier.

  • Specific voltage protocols are applied to elicit sodium currents and to assess the state-dependent block of the compound.

    • Tonic Block: The compound's effect on the channel in its resting state is measured by applying infrequent depolarizing pulses (e.g., every 10-30 seconds) from a hyperpolarized holding potential (e.g., -120 mV).

    • Use-Dependent (Phasic) Block: To assess the block of channels that are frequently opened, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied. Many non-selective blockers exhibit enhanced block with increased channel activity.

    • State-Dependent Block (Inactivated State): The affinity of the compound for the inactivated state of the channel is determined by holding the cell at a depolarized potential to induce inactivation before applying a test pulse.

4. Data Analysis:

  • The peak inward sodium current is measured before and after the application of various concentrations of the test compound.

  • Concentration-response curves are generated, and the IC50 value is calculated using the Hill equation.

Automated Patch-Clamp Systems

To increase throughput, automated patch-clamp platforms such as the QPatch and SyncroPatch are often employed.[2][15][16] These systems utilize microfluidic chips to perform parallel patch-clamp recordings from multiple cells simultaneously, allowing for the rapid screening of compounds against a panel of ion channels. The fundamental principles of voltage clamp and data analysis remain the same as in conventional patch-clamp.

Experimental Workflow for NaV Blocker Characterization CellPrep Cell Line Preparation (Stable expression of NaV subtypes) PatchClamp Whole-Cell Patch-Clamp (Manual or Automated) CellPrep->PatchClamp VoltageProtocols Application of Specific Voltage Protocols PatchClamp->VoltageProtocols Tonic Tonic Block VoltageProtocols->Tonic UseDependent Use-Dependent Block VoltageProtocols->UseDependent StateDependent State-Dependent Block VoltageProtocols->StateDependent DataAcquisition Data Acquisition (Measurement of Na+ currents) Tonic->DataAcquisition UseDependent->DataAcquisition StateDependent->DataAcquisition Analysis Data Analysis (IC50 Determination) DataAcquisition->Analysis Selectivity Selectivity Profile Determination Analysis->Selectivity

Caption: Workflow for characterizing NaV channel blockers.

Conclusion

This compound represents a significant advancement in the development of analgesics due to its high selectivity for the NaV1.8 sodium channel subtype. This targeted approach offers the potential for effective pain relief without the broad physiological effects and associated side effects commonly observed with non-selective sodium channel blockers. The experimental data and methodologies outlined in this guide provide a framework for understanding and evaluating the distinct pharmacological profiles of these compounds. Further research and clinical development will continue to elucidate the full therapeutic potential of selective NaV1.8 inhibition.

References

Safety Operating Guide

Critical Safety Notice: Identification of "VX-150" is Essential

Author: BenchChem Technical Support Team. Date: December 2025

The term "VX-150" is not a standard chemical identifier and can lead to confusion between two vastly different substances with critically different safety protocols. Before proceeding, it is imperative to verify the exact identity of the chemical you are handling, primarily through its Chemical Abstracts Service (CAS) number.

  • If you are handling the nerve agent VX (CAS 50782-69-9) , you are working with one of the most toxic chemical warfare agents known.[1] Handling this substance requires the highest level of personal protective equipment and takes place under strict, regulated protocols managed by specialized entities. The information provided in Section 1 is for awareness and emergency preparedness reference only.

  • If you are handling the research chemical this compound (CAS 1793080-72-4) , you are working with a NaV1.8 inhibitor used for pain research.[2] While this substance has hazards, the required PPE and handling procedures are aligned with standard laboratory protocols for hazardous compounds, which are detailed in Section 2.

Misidentification of these substances can have catastrophic consequences. Assume nothing and verify the CAS number before any handling.

Section 1: Personal Protective Equipment for Nerve Agent VX (CAS 50782-69-9)

VX is an extremely toxic organophosphate nerve agent.[3] It is an odorless and tasteless, amber-colored, oily liquid that is slow to evaporate, making it a persistent threat on surfaces.[1][4] Exposure through skin contact, inhalation, or ingestion can cause convulsions, loss of consciousness, and death from respiratory failure within minutes.[5] As little as one drop on the skin can be fatal.[1]

Data Presentation: PPE and Exposure Limits
ParameterSpecificationSource(s)
Toxicity One of the most toxic known chemical warfare agents.[1]
Physical Form Amber-colored, oily liquid.[1]
Odor Odorless.[1]
Primary Routes of Exposure Skin contact, inhalation, eye contact, ingestion.[1]
NIOSH/OSHA Exposure Limits Not established/determined.[1]
Historical TLV 0.00001 mg/m³[6]
PPE LevelDescriptionSource(s)
Level A Protection The highest level of respiratory, skin, and eye protection is required. This is mandatory when the contaminant is unknown or when concentrations are above Immediately Dangerous to Life or Health (IDLH) levels.[1][7]
Respiratory Protection NIOSH-certified Chemical, Biological, Radiological, Nuclear (CBRN) Self-Contained Breathing Apparatus (SCBA) with positive pressure.[1][5]
Protective Suit Fully encapsulating, chemical-resistant, vapor-tight suit.[7]
Gloves Chemical-protective gloves (e.g., Butyl rubber).[5]
Boots Chemical-resistant boots.[7]
Operational and Disposal Plans

Immediate Safety & Decontamination Protocol:

  • Evacuate the Area: Immediately remove all personnel from the contaminated zone.

  • Remove from Source: The first priority for any exposed individual is immediate removal from the source of exposure.[1]

  • Decontamination: Skin must be decontaminated within minutes of exposure.[5]

    • Remove all contaminated clothing and double-bag it.[5][8]

    • Wash the entire body and hair with soap and water or a 0.5% hypochlorite (B82951) solution, followed by a water rinse.[5]

    • Flush exposed eyes with plain water or saline for 5 to 10 minutes.[1][5]

    • Specialized products like Reactive Skin Decontamination Lotion (RSDL) may also be used.[9][10]

  • Administer Antidotes: If symptoms appear (e.g., localized sweating, muscular twitching), approved antidotes such as atropine (B194438) and pralidoxime (B1201516) chloride (2-PAM) must be administered immediately, often via an auto-injector.[3][5][8] This is a medical procedure to be performed by trained personnel.

Disposal Plan:

The disposal of VX nerve agent is a highly regulated, large-scale operation that is not performed in a standard laboratory setting. Historically, this has been managed by government bodies like the U.S. Army Chemical Materials Agency.[11] Methods have included neutralization (hydrolysis with sodium hydroxide) and incineration at specialized facilities.[12] The entire U.S. stockpile of VX was declared destroyed in 2022.[13] Any discovery of VX would constitute a major emergency requiring immediate notification of law enforcement and hazardous materials response teams.

Visualization: Emergency Response Workflow for VX Nerve Agent Exposure

G cluster_0 Immediate Actions cluster_1 Decontamination Protocol cluster_2 Medical Intervention (Trained Personnel Only) Exposure Exposure Detected Evacuate Evacuate Area Exposure->Evacuate RemoveVictim Remove Victim from Source Evacuate->RemoveVictim CallHelp Call Emergency Response (HAZMAT/Medical) RemoveVictim->CallHelp RemoveClothing Remove & Bag Contaminated Clothing RemoveVictim->RemoveClothing WashSkin Wash Skin & Hair (Soap & Water / 0.5% Hypochlorite) RemoveClothing->WashSkin FlushEyes Flush Eyes (Water / Saline) WashSkin->FlushEyes AssessSymptoms Assess for Symptoms (Twitching, Sweating) FlushEyes->AssessSymptoms AdministerAntidote Administer Antidotes (Atropine, 2-PAM) AssessSymptoms->AdministerAntidote Transport Transport to Medical Facility AdministerAntidote->Transport

Caption: Emergency response workflow for a suspected VX nerve agent exposure.

Section 2: Personal Protective Equipment for this compound (CAS 1793080-72-4)

This compound is an orally active, highly selective NaV1.8 inhibitor investigated for pain indications.[2] It is a laboratory chemical and, while hazardous, does not possess the extreme toxicity of the nerve agent VX. The following guidance is based on its Safety Data Sheet (SDS).[14]

Data Presentation: PPE and Hazard Information
ParameterSpecificationSource(s)
Chemical Name This compound[14]
Formula C₂₁H₁₇F₄N₂O₇P[14]
Identified Hazards H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[14]
Signal Word Warning[14]
PPE TypeSpecificationSource(s)
Hand Protection Wear protective gloves.[14]
Eye/Face Protection Wear eye protection/face protection.[14]
Skin/Body Protection Wear protective clothing.[14]
Ventilation Use only in areas with appropriate exhaust ventilation. Avoid dust and aerosol formation.[14]
Operational and Disposal Plans

Experimental Protocol: Safe Handling

  • Engineering Controls: Handle the substance in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[14]

  • Personal Protective Equipment: Before handling, don all required PPE: a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[14]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the material.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended. For stock solutions, storage at -80°C or -20°C is advised for specific durations.[2]

First Aid and Spill Response:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

  • Skin Contact: Take off contaminated clothing. Wash the affected area with plenty of soap and water.[14]

  • Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.[14]

  • Spill Cleanup: For spills, absorb the solution with an inert, liquid-binding material (e.g., diatomite). Decontaminate surfaces by scrubbing with alcohol. Collect contaminated material for proper disposal.[14]

Disposal Plan:

Dispose of the contents and container in accordance with all local, state, and federal regulations for chemical waste.[14] This typically involves collecting the waste in a designated, sealed container and arranging for pickup by a certified hazardous waste disposal company.

Visualization: Standard Laboratory Handling of this compound

G cluster_0 Preparation cluster_1 Handling & Use cluster_2 Post-Handling ReviewSDS Review Safety Data Sheet (SDS) WorkArea Prepare Ventilated Work Area (Fume Hood) ReviewSDS->WorkArea DonPPE Don Required PPE (Gloves, Goggles, Lab Coat) WorkArea->DonPPE Weigh Weigh/Measure Compound DonPPE->Weigh Use Perform Experimental Procedure Weigh->Use Store Store Properly in Sealed Container Use->Store Clean Clean Work Area Store->Clean Dispose Dispose of Waste Properly Clean->Dispose DoffPPE Remove PPE Dispose->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Standard workflow for the safe handling of research chemical this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。